molecular formula C12H14N2 B11908901 (S)-4-(Piperidin-3-yl)benzonitrile

(S)-4-(Piperidin-3-yl)benzonitrile

Cat. No.: B11908901
M. Wt: 186.25 g/mol
InChI Key: IFBAFCLKWWHJED-GFCCVEGCSA-N
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Description

(S)-4-(Piperidin-3-yl)benzonitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-[(3S)-piperidin-3-yl]benzonitrile

InChI

InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m1/s1

InChI Key

IFBAFCLKWWHJED-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)C#N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(Piperidin-3-yl)benzonitrile is a chiral heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 4-cyanophenyl group. As a member of the 3-arylpiperidine class, it holds significant interest for medicinal chemistry and drug development due to the established pharmacological activities of related structures. 3-Arylpiperidines are known to interact with various biological targets, including dopamine and serotonin receptors, and have been investigated for applications in treating neurological disorders and as antibacterial agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of this compound, based on available data for the compound and its structural analogs.

Chemical and Physical Properties

Direct experimental data for the free base form of this compound is limited in publicly accessible literature. However, its hydrochloride salt is commercially available, providing some foundational information. To offer a more complete profile, the following table includes data for the hydrochloride salt of the title compound and predicted or experimentally determined properties of a closely related achiral analog, 4-(Piperidin-4-yl)benzonitrile. These values can serve as a useful estimation for the properties of this compound.

PropertyThis compound Hydrochloride4-(Piperidin-4-yl)benzonitrile (Analog)Data Type
CAS Number 1203681-63-3149554-06-3Experimental
Molecular Formula C₁₂H₁₅ClN₂C₁₂H₁₄N₂-
Molecular Weight 222.72 g/mol 186.25 g/mol Calculated
Boiling Point No data available333.6 ± 42.0 °CPredicted[1][2]
Density No data available1.08 ± 0.1 g/cm³Predicted[1][2]
pKa No data available10.09 ± 0.10Predicted[1][2]
Storage Temperature No data availableRoom Temperature, Sealed in dryRecommended[1][2]

Spectroscopic and Analytical Data

  • ¹H NMR: The spectrum would be expected to show multiplets for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The protons on the benzonitrile ring would appear as doublets in the aromatic region, likely between 7.0 and 8.0 ppm.

  • ¹³C NMR: The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 110-120 ppm. Aromatic carbons will resonate between 120-150 ppm, while the aliphatic carbons of the piperidine ring will appear upfield.

  • Mass Spectrometry (MS): The nominal mass of the free base would be 186 g/mol . High-resolution mass spectrometry would provide the exact mass for elemental composition confirmation.

  • Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration would be expected around 2220-2240 cm⁻¹.

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, a plausible and widely used method for the synthesis of 3-arylpiperidines involves the reduction of a corresponding substituted pyridine. An alternative modern approach is the rhodium-catalyzed asymmetric reductive Heck reaction.

Plausible Synthetic Route: Reduction of a Substituted Pyridine

A common strategy for synthesizing 3-arylpiperidines is through the reduction of a 3-arylpyridine precursor. This method is advantageous due to the commercial availability of a wide range of substituted pyridines.

Experimental Protocol:

  • Preparation of 3-(4-cyanophenyl)pyridine: This intermediate can be synthesized via a Suzuki coupling reaction between 3-bromopyridine and 4-cyanophenylboronic acid.

  • Catalytic Hydrogenation: The 3-(4-cyanophenyl)pyridine is then subjected to catalytic hydrogenation to reduce the pyridine ring.

    • Reaction Setup: A solution of 3-(4-cyanophenyl)pyridine in a suitable solvent (e.g., methanol or ethanol) is placed in a high-pressure hydrogenation vessel.

    • Catalyst: A heterogeneous catalyst such as platinum(IV) oxide (Adam's catalyst) or rhodium on alumina is added.

    • Conditions: The reaction is typically carried out under a hydrogen atmosphere (e.g., 50 psi) at room temperature or with gentle heating.

    • Workup: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude racemic 4-(piperidin-3-yl)benzonitrile.

  • Chiral Resolution (for the (S)-enantiomer): The resulting racemic mixture can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.

Synthesis Workflow Diagram

G cluster_0 Synthesis of 3-(4-cyanophenyl)pyridine cluster_1 Reduction and Resolution A 3-Bromopyridine C Suzuki Coupling (Pd catalyst, base) A->C B 4-Cyanophenylboronic acid B->C D 3-(4-cyanophenyl)pyridine C->D E Catalytic Hydrogenation (e.g., H2, PtO2) D->E F Racemic 4-(Piperidin-3-yl)benzonitrile E->F G Chiral Resolution (e.g., Chiral HPLC) F->G H This compound G->H

Caption: A plausible workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Compounds with this motif have been investigated for their potential in treating a range of central nervous system disorders.

Dopaminergic Activity

Many 3-arylpiperidine derivatives have been identified as potent dopamine receptor agonists or antagonists. For instance, preclamol, a well-known 3-arylpiperidine, is a selective dopamine D2-like autoreceptor agonist.[3] Such compounds have therapeutic potential for conditions like schizophrenia, Parkinson's disease, and depression.[3] The interaction with dopamine receptors initiates a signaling cascade that modulates neuronal activity.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gαi-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, affecting ion channel activity and gene expression.

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Agonist This compound (Potential Agonist) Agonist->D2R PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream modulates

Caption: Potential signaling pathway of a D2 receptor agonist.

Conclusion

This compound is a compound of significant interest due to its core 3-arylpiperidine structure, a scaffold with proven pharmacological relevance. While specific experimental data for this enantiomer is scarce in the public domain, this guide provides a robust overview based on the properties of its hydrochloride salt and closely related analogs. The outlined synthetic strategies and the discussion of potential biological activities offer a solid foundation for researchers and drug development professionals working with this and similar molecules. Further experimental characterization is necessary to fully elucidate the specific properties and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Infrared Spectrum of (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (S)-4-(piperidin-3-yl)benzonitrile. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide focuses on the predicted characteristic absorption frequencies based on its functional groups. The information herein is derived from established principles of IR spectroscopy and data from analogous compounds, offering a robust framework for researchers involved in the synthesis, characterization, and quality control of this and related molecules.

Predicted Infrared Spectral Data

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the nitrile group, the secondary amine within the piperidine ring, the aromatic benzene ring, and aliphatic carbon-hydrogen bonds. The expected vibrational frequencies are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H StretchSecondary Amine (N-H)3300 - 3500MediumThis peak is often broad due to hydrogen bonding. Its position and shape can be influenced by the sample concentration and solvent.
Aromatic C-H StretchBenzene Ring3000 - 3100MediumTypically appears as a series of sharp bands just above 3000 cm⁻¹.
Aliphatic C-H StretchPiperidine Ring2850 - 3000MediumThese bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the piperidine ring.
Nitrile C≡N StretchBenzonitrile2220 - 2260Sharp, StrongThis is a highly characteristic and easily identifiable peak for the nitrile functional group. Conjugation with the benzene ring influences its position. For many benzonitrile compounds, this is a key diagnostic peak.[1]
Aromatic C=C Stretch (In-ring)Benzene Ring1450 - 1600MediumA series of bands, often sharp, indicating the vibrations of the carbon-carbon double bonds within the aromatic ring.
N-H BendSecondary Amine (N-H)1550 - 1650VariableThis bending vibration can sometimes be obscured by the aromatic C=C stretching bands.
Aliphatic CH₂ ScissoringPiperidine Ring~1450MediumBending vibration of the methylene groups in the piperidine ring.
Aromatic C-H Bend (Out-of-plane)Benzene Ring690 - 900StrongThe pattern of these bands can provide information about the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 800-850 cm⁻¹ region.
C-N StretchPiperidine Ring1020 - 1250MediumCorresponds to the stretching of the carbon-nitrogen single bonds within the piperidine ring.

Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample

The following is a generalized protocol for obtaining the FT-IR spectrum of a solid compound such as this compound.

Method 1: Thin Solid Film Evanescent Wave

This method is often preferred for its simplicity and the small amount of sample required.

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

  • Deposition: Carefully apply a drop of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

  • Spectral Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent like acetone and return it to a desiccator for storage.

Method 2: Potassium Bromide (KBr) Pellet

This method is suitable for creating a uniform sample dispersion and is often used for high-quality spectra.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, IR-grade KBr powder.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powder mixture to a pellet press die.

    • Apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum as described in Method 1.

Visualization of Experimental and Analytical Workflow

The following diagrams illustrate the logical flow of compound characterization using IR spectroscopy.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_interp Spectral Interpretation start Start: Solid Sample dissolve Dissolve in Volatile Solvent start->dissolve deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate film Thin Film Prepared evaporate->film background Acquire Background Spectrum film->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Ratio to Background) sample_scan->process spectrum Final IR Spectrum process->spectrum identify_peaks Identify Key Absorption Bands spectrum->identify_peaks compare Compare with Reference Data identify_peaks->compare confirm Confirm Functional Groups compare->confirm conclusion Structural Confirmation confirm->conclusion

Caption: Workflow for IR Spectral Analysis of a Solid Sample.

Functional_Group_Logic cluster_functional_groups Key Functional Groups cluster_ir_signatures Characteristic IR Absorptions (cm⁻¹) Compound This compound Nitrile Nitrile (-C≡N) Compound->Nitrile SecAmine Secondary Amine (N-H) Compound->SecAmine Aromatic Aromatic Ring Compound->Aromatic Aliphatic Aliphatic C-H Compound->Aliphatic CN_stretch ~2220-2260 (strong, sharp) Nitrile->CN_stretch C≡N stretch NH_stretch ~3300-3500 (medium, broad) SecAmine->NH_stretch N-H stretch Aromatic_CH_stretch ~3000-3100 (medium) Aromatic->Aromatic_CH_stretch C-H stretch Aromatic_CC_stretch ~1450-1600 (medium) Aromatic->Aromatic_CC_stretch C=C stretch Aliphatic_CH_stretch ~2850-3000 (medium) Aliphatic->Aliphatic_CH_stretch C-H stretch

Caption: Logical Relationships of Functional Groups and IR Signatures.

References

An In-depth Technical Guide to the Mass Spectrometry of (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-(Piperidin-3-yl)benzonitrile is a chiral synthetic organic compound featuring a piperidine ring substituted with a benzonitrile group. As with many small molecules in drug discovery and development, mass spectrometry is a critical analytical technique for its characterization, quantification, and metabolite identification. This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, including detailed experimental protocols and predicted fragmentation analysis.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is anticipated to yield a protonated molecule [M+H]⁺ in positive ion mode, which is common for compounds containing a basic nitrogen atom in the piperidine ring. Subsequent fragmentation (MS/MS) of this precursor ion is predicted to involve characteristic cleavages of the piperidine ring and the bond connecting the two ring systems.

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

Analyte DescriptionPrecursor Ion (m/z) [M+H]⁺Predicted Fragment Ions (m/z)Predicted Neutral Loss
This compound187.123160.086C₂H₃N (Acetonitrile)
104.050C₅H₁₀N (Piperidinyl radical)
84.081C₆H₄CN (Benzonitrile radical)

Note: The predicted m/z values are based on the monoisotopic mass of the compound (C₁₂H₁₄N₂).

Experimental Protocols

A robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the analysis of this compound in various matrices. The following protocol is a general guideline that can be optimized for specific applications.

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions and calibration curve standards.

  • Biological Matrix Preparation (e.g., Plasma, Urine):

    • Protein Precipitation: For plasma samples, a simple protein precipitation can be performed by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Dilution: For urine samples, a direct dilution with the initial mobile phase may be sufficient.

    • Solid-Phase Extraction (SPE): For lower concentrations or complex matrices, SPE can provide a cleaner sample. A mixed-mode cation exchange sorbent could be effective for retaining the basic piperidine moiety.

3.2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3.3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS Analysis:

    • Full Scan (for confirmation of [M+H]⁺): Scan a mass range of m/z 50-300.

    • Tandem MS (for fragmentation analysis and quantification): Select the precursor ion (m/z 187.12) and apply collision energy (e.g., 10-40 eV) to generate product ions. Monitor specific transitions (e.g., 187.12 -> 104.05).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical LC-MS/MS workflow for the analysis of a small molecule like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Matrix Biological Matrix (e.g., Plasma) Extraction Protein Precipitation / SPE Matrix->Extraction Standard Standard Solution FinalSample Final Sample for Injection Extraction->FinalSample LC Liquid Chromatography (LC) FinalSample->LC MS Mass Spectrometer (MS) LC->MS ESI Detector Detector MS->Detector Data Raw Data Detector->Data Processing Data Processing Data->Processing Report Final Report Processing->Report

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

4.2. Predicted Fragmentation Pathway

The fragmentation of the protonated this compound is expected to proceed through several key pathways, primarily involving the cleavage of the piperidine ring and the bond connecting the phenyl and piperidinyl moieties.

fragmentation_pathway cluster_fragments Predicted Fragments M Precursor Ion This compound [M+H]⁺ m/z = 187.123 F1 Fragment 1 [M+H - C₂H₃N]⁺ m/z = 160.086 M->F1 Loss of C₂H₃N F2 Fragment 2 [C₇H₅N+H]⁺ m/z = 104.050 M->F2 Cleavage of C-C bond F3 Fragment 3 [C₅H₁₀N]⁺ m/z = 84.081 M->F3 Cleavage of C-C bond

Caption: Predicted fragmentation pathways for protonated this compound.

Discussion of Fragmentation

The predicted fragmentation pattern is based on established principles of mass spectrometry for similar chemical structures:

  • Loss of Acetonitrile (C₂H₃N): A plausible fragmentation pathway involves a rearrangement and cleavage of the piperidine ring, leading to the neutral loss of a molecule corresponding to acetonitrile, resulting in the fragment at m/z 160.086.

  • Cleavage of the C-C bond between the rings: This is a very common fragmentation pathway for 3-arylpiperidines. This cleavage can result in two major fragments depending on where the charge is retained.

    • Fragment at m/z 104.050: This corresponds to the protonated benzonitrile moiety. The stability of the aromatic ring makes this a likely and observable fragment.

    • Fragment at m/z 84.081: This corresponds to the charged piperidinyl fragment. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation for amines and can contribute to the formation of this ion.[1]

Conclusion

While experimental data for this compound is not publicly available, a comprehensive understanding of its likely mass spectrometric behavior can be achieved by examining related compounds. The methodologies and predicted data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for the characterization and quantification of this compound. It is crucial to emphasize that the predicted fragmentation pathways should be confirmed with experimental data obtained from a reference standard of this compound.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure of (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published single-crystal X-ray diffraction data for (S)-4-(piperidin-3-yl)benzonitrile or its salts. This guide, therefore, presents a hypothetical, yet methodologically rigorous, pathway for its synthesis, crystallization, and structural determination based on established chemical principles and analogous compounds.

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 3-arylpiperidine scaffold in a wide array of pharmacologically active agents. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. This document outlines a prospective experimental framework for determining the crystal structure of this compound, providing researchers with a detailed protocol from synthesis to structural elucidation.

Hypothetical Synthesis of this compound

A plausible and enantioselective synthetic route to the target compound can be adapted from modern catalytic methods for the synthesis of 3-arylpiperidines. One such approach involves an asymmetric rhodium-catalyzed reaction between a pyridine derivative and an arylboronic acid.

Proposed Synthetic Scheme:

A potential synthetic pathway could involve the following key steps:

  • Partial Reduction of Pyridine: Pyridine is first converted to a suitable dihydropyridine derivative, for example, a phenyl pyridine-1(2H)-carboxylate.

  • Asymmetric Reductive Heck Reaction: The dihydropyridine undergoes a rhodium-catalyzed asymmetric reductive Heck reaction with 4-cyanophenylboronic acid. This step is crucial for establishing the stereocenter at the C3 position of the piperidine ring.

  • Reduction and Deprotection: The resulting tetrahydropyridine is then reduced, typically via hydrogenation, to the corresponding piperidine. Subsequent removal of the protecting group yields the final product, this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate: To a solution of pyridine in methanol at -78 °C, sodium borohydride is added. Phenyl chloroformate is then added dropwise, and the reaction is maintained at low temperature before quenching and extraction. Purification is achieved via column chromatography.

  • Step 2: Rh-catalyzed Asymmetric Reductive Heck Reaction: A mixture of a rhodium precursor (e.g., [Rh(cod)(OH)]₂) and a chiral phosphine ligand (e.g., (S)-SEGPHOS) in a suitable solvent system (e.g., a mixture of THP, toluene, and water) is prepared. 4-Cyanophenylboronic acid and the phenyl pyridine-1(2H)-carboxylate are added, and the reaction is heated. After completion, the product is extracted and purified by flash chromatography.

  • Step 3: Reduction and Deprotection: The purified tetrahydropyridine derivative is dissolved in a suitable solvent like methanol and subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Following the reduction, the protecting group is removed under appropriate basic conditions (e.g., potassium hydroxide in methanol) to afford this compound. The final compound would be purified by column chromatography or recrystallization.

Crystallization and Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is contingent on the growth of high-quality single crystals.

Experimental Protocol for Crystallization (Hypothetical):

  • Purification: The synthesized this compound must be of high purity (>99%). This can be achieved by techniques such as flash column chromatography followed by recrystallization.

  • Solvent Screening: A range of solvents and solvent mixtures of varying polarities should be screened for their ability to dissolve the compound and promote slow crystallization. Common solvents for such molecules include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with less polar solvents like hexane or heptane.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction Protocol:

  • Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A full sphere of diffraction data is collected by rotating the crystal.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters.

Data Presentation

The crystallographic data obtained from a successful single-crystal X-ray diffraction experiment would be presented in a standardized format. The following table summarizes the key parameters that would be determined.

Parameter Description Hypothetical Value
Chemical Formula The elemental composition of the molecule.C₁₂H₁₄N₂
Formula Weight The molecular weight of the compound.186.25 g/mol
Crystal System The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic).Orthorhombic
Space Group The symmetry group of the crystal lattice.P2₁2₁2₁
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = β = γ = 90°
Volume The volume of the unit cell.V = XXXX.X ų
Z The number of molecules in the unit cell.4
Density (calculated) The calculated density of the crystal.1.XXX g/cm³
Absorption Coefficient (μ) A measure of how much the X-rays are absorbed by the crystal.X.XXX mm⁻¹
F(000) The total number of electrons in the unit cell.XXX
Crystal Size The approximate dimensions of the crystal used for data collection.0.XX x 0.YY x 0.ZZ mm³
Theta range for data collection The range of scattering angles over which data was collected.X.XX to XX.XX°
Reflections collected / unique The total number of reflections measured and the number of unique reflections after averaging.XXXXX / YYYY
Goodness-of-fit on F² An indicator of the quality of the refinement.~1.0
Final R indices [I>2sigma(I)] R-factors indicating the agreement between the calculated and observed structure factors.R₁ = 0.0XXX, wR₂ = 0.0YYY
R indices (all data) R-factors for all collected data.R₁ = 0.0ZZZ, wR₂ = 0.0WWW

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesized compound to the final crystal structure determination.

Crystal_Structure_Workflow Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth (Solvent Screening, Evaporation, Diffusion) Purification->CrystalGrowth CrystalSelection Crystal Selection and Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Processing and Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF Check) StructureRefinement->Validation FinalStructure Final Crystal Structure (Coordinates, Parameters) Validation->FinalStructure

Caption: Workflow for the determination of the crystal structure.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a comprehensive and technically detailed roadmap for researchers to pursue this endeavor. The outlined hypothetical synthesis and crystallization protocols, along with the standardized methodology for single-crystal X-ray diffraction, offer a solid foundation for future work in characterizing this and other novel pharmaceutical compounds. The elucidation of its solid-state structure will undoubtedly provide invaluable insights for the design and development of new therapeutic agents.

(S)-4-(Piperidin-3-yl)benzonitrile: A Technical Guide to Optical Rotation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies related to the optical rotation of the chiral molecule (S)-4-(piperidin-3-yl)benzonitrile. While a specific value for the optical rotation of this compound is not publicly documented in the reviewed scientific literature and patent databases, this guide furnishes the necessary theoretical and practical framework for its determination and interpretation. Understanding the optical activity of this and similar chiral compounds is critical for enantioselective synthesis, quality control, and the development of stereoisomerically pure active pharmaceutical ingredients (APIs).

Data Presentation: Optical Rotation Parameters

The specific rotation of a chiral compound is a fundamental physical constant that depends on several experimental parameters. The table below outlines the necessary parameters for reporting optical rotation data. For this compound, these values would need to be determined empirically.

ParameterDescriptionTypical Value/UnitThis compound
Specific Rotation ([α]) The angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.degrees (°)Data not available
Concentration (c) The concentration of the analyte in the solvent. g/100 mLTo be determined
Solvent The solvent in which the compound is dissolved.e.g., Methanol, ChloroformTo be determined
Temperature (T) The temperature at which the measurement is taken.°Ce.g., 20 or 25 °C
Wavelength (λ) The wavelength of the monochromatic light used.nmTypically the sodium D-line (589 nm)
Path Length (l) The length of the polarimeter cell.decimeters (dm)Typically 1 dm

Experimental Protocol: Measurement of Optical Rotation

The following is a detailed protocol for the determination of the specific rotation of a chiral compound such as this compound using a polarimeter.

1. Instrumentation and Materials:

  • Polarimeter: An instrument capable of measuring the angle of rotation of plane-polarized light.

  • Light Source: Typically a sodium lamp (D-line, 589 nm).

  • Polarimeter Cell: A cylindrical cell of a known path length (e.g., 1 dm).

  • Volumetric Flasks and Pipettes: For accurate preparation of solutions.

  • Analytical Balance: For precise weighing of the sample.

  • Solvent: A suitable, high-purity solvent in which the sample is soluble and that does not react with the sample.

  • This compound: The enantiomerically pure sample to be analyzed.

2. Procedure:

  • Instrument Calibration:

    • Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.

    • Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample. This will serve as the blank.

    • Ensure there are no air bubbles in the cell.

    • Place the blank-filled cell in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound.

    • Dissolve the weighed sample in the chosen solvent in a volumetric flask to a known volume to achieve a precise concentration (e.g., in g/100 mL).

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter and record the observed angle of rotation (α).

    • Record the temperature at which the measurement is taken.

3. Calculation of Specific Rotation:

The specific rotation ([α]) is calculated using the following formula:

[α]λT = α / (l × c)

Where:

  • [α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in g/mL (or g/100mL, depending on the convention).

The sign of the rotation should be included: (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise).

Workflow for Enantiomeric Purity Assessment

The determination of optical rotation is a key step in assessing the enantiomeric purity of a chiral compound. The following diagram illustrates the general workflow.

G cluster_synthesis Synthesis and Purification cluster_analysis Optical Purity Analysis cluster_result Result Interpretation synthesis Asymmetric Synthesis of This compound purification Purification synthesis->purification sample_prep Prepare Solution of Known Concentration purification->sample_prep polarimetry Measure Optical Rotation using a Polarimeter sample_prep->polarimetry calculation Calculate Specific Rotation polarimetry->calculation comparison Compare with Literature Value of Enantiopure Compound calculation->comparison purity Determine Enantiomeric Excess (e.e.) comparison->purity

Caption: Workflow for Determining Enantiomeric Purity.

Enantioselective Synthesis of (S)-4-(Piperidin-3-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details validated methodologies for the enantioselective synthesis of (S)-4-(Piperidin-3-yl)benzonitrile, a key chiral intermediate in the synthesis of the PARP inhibitor Niraparib. The following sections provide a comprehensive overview of three prominent synthetic strategies: Rhodium-Catalyzed Asymmetric Hydrogenation, Chemo-enzymatic Dearomatization, and Enzymatic Kinetic Resolution. Each section includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic diagrams to illustrate the stereochemical control.

Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely employed method for the stereoselective reduction of prochiral olefins and heteroaromatics. In the context of synthesizing this compound, this strategy typically involves the hydrogenation of a corresponding pyridinium salt precursor. The use of a chiral phosphine ligand, such as a Josiphos-type ligand, in conjunction with a rhodium precursor, is crucial for achieving high enantioselectivity. The addition of an organic base has been shown to significantly enhance the enantiomeric excess (ee) of the desired product.[1][2]

Experimental Protocol

Synthesis of N-benzyl-3-(4-cyanophenyl)pyridinium bromide:

A solution of 3-(4-cyanophenyl)pyridine (1.0 eq) in acetonitrile is treated with benzyl bromide (1.2 eq). The reaction mixture is heated at reflux for 12 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the N-benzyl-3-(4-cyanophenyl)pyridinium bromide as a solid.

Rhodium-Catalyzed Asymmetric Hydrogenation: [1][2]

In an inert atmosphere glovebox, a pressure reactor is charged with N-benzyl-3-(4-cyanophenyl)pyridinium bromide (1.0 eq), [Rh(COD)₂]BF₄ (0.02 eq), and a chiral Josiphos-type ligand (e.g., (R)-(−)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) (0.022 eq). A degassed solvent mixture, such as THF/MeOH (1:1), is added, followed by the addition of an organic base, typically triethylamine (5.0 eq). The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (50 bar). The reaction is stirred at 50°C for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford (S)-N-benzyl-4-(piperidin-3-yl)benzonitrile.

Deprotection:

The resulting (S)-N-benzyl-4-(piperidin-3-yl)benzonitrile is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C, 20 wt%) is added. The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is then filtered off, and the solvent is evaporated to yield this compound.

Quantitative Data
StepProductCatalyst/LigandSolventBaseTemp (°C)Pressure (bar)Yield (%)ee (%)
Hydrogenation(S)-N-benzyl-4-(piperidin-3-yl)benzonitrile[Rh(COD)₂]BF₄ / JosiphosTHF/MeOHEt₃N5050~85>90
DeprotectionThis compoundPd(OH)₂/CMethanol-RT3.4>95>90

Signaling Pathway and Experimental Workflow

rhodium_hydrogenation cluster_prep Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_deprotection Deprotection pyridine 3-(4-cyanophenyl)pyridine pyridinium N-benzyl-3-(4-cyanophenyl)pyridinium bromide pyridine->pyridinium Acetonitrile, Reflux benzyl_bromide Benzyl Bromide benzyl_bromide->pyridinium protected_piperidine (S)-N-benzyl-4-(piperidin-3-yl)benzonitrile pyridinium->protected_piperidine THF/MeOH, 50°C rh_catalyst [Rh(COD)₂]BF₄ Josiphos Ligand rh_catalyst->protected_piperidine base Triethylamine base->protected_piperidine hydrogen H₂ (50 bar) hydrogen->protected_piperidine final_product This compound protected_piperidine->final_product Methanol pd_catalyst Pd(OH)₂/C pd_catalyst->final_product deprotection_hydrogen H₂ (50 psi) deprotection_hydrogen->final_product

Rhodium-Catalyzed Asymmetric Hydrogenation Workflow.

rhodium_mechanism catalyst [Rh(L*)]⁺ dihydro_intermediate Dihydropyridine Intermediate catalyst->dihydro_intermediate H₂ pyridinium Pyridinium Salt pyridinium->dihydro_intermediate enamine_intermediate Enamine Intermediate dihydro_intermediate->enamine_intermediate Stereo-determining step h_plus H⁺ dihydro_intermediate->h_plus iminium_intermediate Iminium Intermediate enamine_intermediate->iminium_intermediate product (S)-Piperidine iminium_intermediate->product [Rh(L*)]⁺, H₂ base Base (Et₃N) h_plus->base

Proposed Mechanism of Rh-Catalyzed Hydrogenation.

Chemo-enzymatic Dearomatization of Pyridine

A highly efficient and green approach to chiral piperidines involves a chemo-enzymatic cascade. This method utilizes a combination of an amine oxidase and an ene-imine reductase (IRED) to convert an N-substituted tetrahydropyridine into the desired chiral piperidine.[3] This one-pot reaction proceeds under mild conditions and typically affords high enantioselectivity.

Experimental Protocol

Synthesis of N-allyl-1,2,3,6-tetrahydropyridine precursor:

3-(4-cyanophenyl)pyridine (1.0 eq) is reacted with allyl bromide (1.5 eq) in acetonitrile at 60°C to form the corresponding N-allyl pyridinium bromide. The resulting salt is then reduced with sodium borohydride (2.0 eq) in methanol at 0°C to yield N-allyl-3-(4-cyanophenyl)-1,2,5,6-tetrahydropyridine.

One-Pot Amine Oxidase/Ene-Imine Reductase Cascade: [3]

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the N-allyl-3-(4-cyanophenyl)-1,2,5,6-tetrahydropyridine substrate (1.0 eq) is added. To this mixture, an amine oxidase (e.g., 6-HDNO) and an ene-imine reductase (IRED), along with a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH), are added. The reaction is gently agitated at 30°C for 24-48 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. Purification by column chromatography yields (S)-N-allyl-4-(piperidin-3-yl)benzonitrile.

Deprotection:

The N-allyl group is removed by treatment with a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger, like dimedone, in a suitable solvent like THF.

Quantitative Data
StepProductEnzymesCofactor SystemTemp (°C)Yield (%)ee (%)
Cascade(S)-N-allyl-4-(piperidin-3-yl)benzonitrileAmine Oxidase, Ene-Imine ReductaseNADPH/GDH/Glucose30~70-80>99
DeprotectionThis compoundPd(PPh₃)₄-RT>90>99

Signaling Pathway and Experimental Workflow

chemoenzymatic_workflow cluster_precursor Precursor Synthesis cluster_cascade Biocatalytic Cascade cluster_deprotection_chemo Deprotection pyridine 3-(4-cyanophenyl)pyridine pyridinium N-allyl Pyridinium Salt pyridine->pyridinium allyl_bromide Allyl Bromide allyl_bromide->pyridinium thp N-allyl-tetrahydropyridine pyridinium->thp nabh4 NaBH₄ nabh4->thp allyl_piperidine (S)-N-allyl-piperidine thp->allyl_piperidine Buffer, 30°C amine_oxidase Amine Oxidase amine_oxidase->allyl_piperidine ired Ene-Imine Reductase ired->allyl_piperidine cofactor NADPH Regeneration cofactor->allyl_piperidine final_product This compound allyl_piperidine->final_product THF pd_catalyst Pd(PPh₃)₄ pd_catalyst->final_product

Chemo-enzymatic Dearomatization Workflow.

chemoenzymatic_mechanism thp N-allyl-tetrahydropyridine dhp Dihydropyridinium Intermediate thp->dhp Oxidation amine_oxidase Amine Oxidase amine_oxidase->dhp enamine Enamine Intermediate dhp->enamine Reduction ired Ene-Imine Reductase (IRED) ired->enamine product (S)-N-allyl-piperidine ired->product iminium Iminium Intermediate enamine->iminium Tautomerization iminium->product Reduction nadph NADPH nadph->enamine nadph->product

Proposed Mechanism of the Chemo-enzymatic Cascade.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. For the synthesis of this compound, a lipase, such as Candida antarctica lipase B (CALB), can be employed to selectively acylate the (R)-enantiomer of a racemic N-protected 3-(4-cyanophenyl)piperidine, leaving the desired (S)-enantiomer unreacted.

Experimental Protocol

Synthesis of racemic N-Boc-4-(piperidin-3-yl)benzonitrile:

Racemic 4-(piperidin-3-yl)benzonitrile is dissolved in a suitable solvent like dichloromethane. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) are added, and the mixture is stirred at room temperature for 4 hours. The reaction is then washed with water and brine, dried over sodium sulfate, and concentrated to give the racemic N-Boc protected piperidine.

Enzymatic Kinetic Resolution: [4][5]

The racemic N-Boc-4-(piperidin-3-yl)benzonitrile (1.0 eq) is dissolved in an organic solvent such as toluene. An immobilized lipase (e.g., Novozym 435, an immobilized form of CALB) is added, followed by an acyl donor, for instance, vinyl acetate (0.6 eq). The suspension is stirred at 40°C, and the reaction progress is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the filtrate is concentrated. The unreacted (S)-enantiomer and the acylated (R)-enantiomer are then separated by column chromatography.

Deprotection:

The purified (S)-N-Boc-4-(piperidin-3-yl)benzonitrile is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group, yielding the final product.

Quantitative Data
StepProductEnzymeAcyl DonorTemp (°C)Yield (%)ee (%)
Resolution(S)-N-Boc-4-(piperidin-3-yl)benzonitrileNovozym 435 (CALB)Vinyl Acetate40~45-50>98
DeprotectionThis compoundTFA-RT>95>98

Signaling Pathway and Experimental Workflow

enzymatic_resolution_workflow cluster_protection N-Protection cluster_resolution Enzymatic Kinetic Resolution cluster_deprotection_enzymatic Deprotection racemic_piperidine rac-4-(Piperidin-3-yl)benzonitrile rac_nboc rac-N-Boc-piperidine racemic_piperidine->rac_nboc boc2o Boc₂O boc2o->rac_nboc s_enantiomer (S)-N-Boc-piperidine rac_nboc->s_enantiomer Toluene, 40°C r_acylated (R)-N-acetyl-N-Boc-piperidine rac_nboc->r_acylated lipase Lipase (CALB) lipase->r_acylated acyl_donor Vinyl Acetate acyl_donor->r_acylated final_product This compound s_enantiomer->final_product DCM tfa TFA tfa->final_product

Enzymatic Kinetic Resolution Workflow.

enzymatic_mechanism racemate rac-N-Boc-piperidine ((R)- and (S)-enantiomers) s_enantiomer (S)-N-Boc-piperidine (unreacted) racemate->s_enantiomer No reaction r_enantiomer (R)-N-Boc-piperidine racemate->r_enantiomer lipase Lipase Active Site acyl_enzyme Acyl-Enzyme Intermediate lipase->acyl_enzyme acyl_donor Acyl Donor acyl_donor->acyl_enzyme r_acylated (R)-N-acetyl-N-Boc-piperidine acyl_enzyme->r_acylated r_enantiomer->r_acylated

Mechanism of Lipase-Catalyzed Kinetic Resolution.

References

An In-depth Technical Guide on the Potential Mechanism of Action of (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature that specifically details the mechanism of action, quantitative binding data, or experimental protocols for (S)-4-(Piperidin-3-yl)benzonitrile. Therefore, this guide will provide a comprehensive overview of the potential mechanisms of action by examining the well-established roles of its core chemical moieties—the piperidine ring and the benzonitrile group—in various classes of bioactive molecules. This analysis will serve as a foundational resource for researchers and drug development professionals interested in investigating this compound.

Introduction to the Structural Moieties

This compound is a chiral small molecule featuring a piperidine ring linked to a benzonitrile group. Both of these structural motifs are prevalent in a wide range of pharmacologically active compounds, suggesting that this compound could potentially interact with several biological targets. The piperidine ring, a saturated heterocycle, is a common scaffold in medicinal chemistry known for its ability to engage in specific interactions with protein targets.[1] The benzonitrile group, an aromatic ring with a nitrile substituent, can participate in various non-covalent interactions and is a key feature in many approved drugs.[1]

Based on the known activities of compounds containing these moieties, we can hypothesize potential mechanisms of action for this compound, which may include, but are not limited to, inhibition of dipeptidyl peptidase-4 (DPP-4), modulation of the NLRP3 inflammasome, or interaction with sigma receptors.

Potential Mechanism of Action as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

The piperidine ring is a key structural feature in several DPP-4 inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[2][3] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2][6]

Signaling Pathway

The proposed signaling pathway for a DPP-4 inhibitor is illustrated below.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Stimulates release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Beta_cells β-cells GLP1_GIP->Beta_cells Stimulates Alpha_cells α-cells GLP1_GIP->Alpha_cells Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Compound This compound (Hypothetical DPP-4 Inhibitor) Compound->DPP4 Inhibits Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Release Alpha_cells->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Lowers Glucagon->Blood_Glucose Raises (Inhibited)

Hypothetical DPP-4 Inhibition Pathway
Experimental Protocols

To investigate whether this compound acts as a DPP-4 inhibitor, the following experimental protocols would be relevant:

  • DPP-4 Enzyme Activity Assay:

    • Principle: This assay measures the enzymatic activity of purified DPP-4 in the presence and absence of the test compound. A common method uses a fluorogenic substrate, such as Gly-Pro-AMC, which releases a fluorescent product upon cleavage by DPP-4.

    • Methodology:

      • Recombinant human DPP-4 is incubated with varying concentrations of this compound.

      • The fluorogenic substrate is added to initiate the reaction.

      • The fluorescence intensity is measured over time using a plate reader.

      • The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

  • Incretin Degradation Assay:

    • Principle: This assay assesses the ability of the compound to prevent the degradation of GLP-1 or GIP by DPP-4.

    • Methodology:

      • Active GLP-1 or GIP is incubated with DPP-4 in the presence of various concentrations of the test compound.

      • The reaction is stopped at different time points.

      • The concentration of intact, active GLP-1 or GIP is quantified using an ELISA kit.

Hypothetical Quantitative Data

The following table summarizes the type of quantitative data that would be generated from these experiments if this compound were a DPP-4 inhibitor.

ParameterDescriptionHypothetical Value
IC50 Concentration of the compound that inhibits 50% of DPP-4 enzyme activity.e.g., 10 nM
Ki Inhibition constant, a measure of the binding affinity of the inhibitor to the enzyme.e.g., 5 nM
EC50 Concentration of the compound that produces 50% of the maximal effect in a cell-based assay (e.g., potentiation of GLP-1-stimulated insulin secretion).e.g., 50 nM

Potential Mechanism of Action as an NLRP3 Inflammasome Inhibitor

The piperidine moiety is also found in some inhibitors of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[7] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[8][9] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[8]

Signaling Pathway

The potential inhibitory effect on the NLRP3 inflammasome signaling pathway is depicted below.

NLRP3_Inhibition_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Signaling TLR->NFkB Pro_IL1B Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1B Stimuli Various Stimuli (e.g., ATP, nigericin) NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro-Caspase-1 Compound This compound (Hypothetical NLRP3 Inhibitor) Compound->NLRP3 Inhibits Assembly IL1B ↑ Mature IL-1β Casp1->IL1B Cleaves Pro-IL-1β IL18 ↑ Mature IL-18 Casp1->IL18 Cleaves Pro-IL-18 Pyroptosis Pyroptosis Casp1->Pyroptosis Induces

Hypothetical NLRP3 Inflammasome Inhibition
Experimental Protocols

To determine if this compound inhibits the NLRP3 inflammasome, the following experiments could be performed:

  • IL-1β Release Assay in Macrophages:

    • Principle: This cell-based assay measures the release of IL-1β from immune cells, such as bone marrow-derived macrophages (BMDMs) or THP-1 cells, upon NLRP3 inflammasome activation.

    • Methodology:

      • Macrophages are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

      • The cells are then treated with various concentrations of this compound.

      • NLRP3 activation is triggered with a stimulus like ATP or nigericin.

      • The concentration of secreted IL-1β in the cell supernatant is quantified by ELISA.

      • The IC50 for IL-1β release is calculated.

  • ASC Speck Formation Assay:

    • Principle: Upon inflammasome activation, the adaptor protein ASC oligomerizes to form a large speck-like structure, which can be visualized by immunofluorescence microscopy.

    • Methodology:

      • Macrophages expressing fluorescently tagged ASC are primed and treated with the test compound.

      • NLRP3 is activated, and the cells are fixed and imaged.

      • The percentage of cells containing ASC specks is quantified.

Hypothetical Quantitative Data

If this compound were an NLRP3 inhibitor, the experimental data might look like this:

ParameterDescriptionHypothetical Value
IC50 (IL-1β) Concentration of the compound that inhibits 50% of IL-1β release from activated macrophages.e.g., 1 µM
IC50 (ASC Speck) Concentration of the compound that inhibits ASC speck formation by 50%.e.g., 5 µM

Potential Mechanism of Action as a Sigma Receptor Ligand

Both piperidine and benzonitrile moieties are present in known ligands for sigma receptors (σ1 and σ2).[10][11] Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that are involved in a variety of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[12][13]

Signaling Pathway

The complex and modulatory role of a sigma-1 receptor ligand is outlined in the following diagram.

Sigma_Receptor_Modulation cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1R->Ion_Channels Modulates Activity GPCR GPCRs Sigma1R->GPCR Modulates Signaling Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ Release Cellular_Response Modulation of Cellular Responses (e.g., Neuronal Excitability, Cell Survival) Compound This compound (Hypothetical Sigma-1 Ligand) Compound->Sigma1R Binds to

Hypothetical Sigma-1 Receptor Modulation
Experimental Protocols

To assess the activity of this compound at sigma receptors, the following protocols would be appropriate:

  • Radioligand Binding Assay:

    • Principle: This assay measures the ability of a test compound to displace a known radiolabeled sigma receptor ligand from its binding site on the receptor.

    • Methodology:

      • Cell membranes expressing either sigma-1 or sigma-2 receptors are incubated with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1) and varying concentrations of the test compound.

      • After incubation, the bound and free radioligand are separated by filtration.

      • The amount of bound radioactivity is measured, and the Ki value is calculated.

  • Functional Assays:

    • Principle: Functional assays measure the downstream cellular effects of receptor binding. For sigma receptors, this could involve measuring changes in intracellular calcium levels or modulation of ion channel activity.

    • Methodology (Calcium Mobilization):

      • Cells expressing the sigma-1 receptor are loaded with a calcium-sensitive fluorescent dye.

      • The cells are treated with the test compound.

      • Changes in intracellular calcium concentration are monitored using a fluorescence plate reader or microscope, often in response to another stimulus that the sigma receptor is known to modulate.

Hypothetical Quantitative Data

If this compound is a sigma receptor ligand, the binding affinity could be characterized as follows:

ParameterDescriptionHypothetical Value
Ki (σ1) Binding affinity of the compound for the sigma-1 receptor.e.g., 20 nM
Ki (σ2) Binding affinity of the compound for the sigma-2 receptor.e.g., 100 nM
Selectivity The ratio of Ki (σ2) / Ki (σ1) to indicate preference for one subtype.e.g., 5-fold selective for σ1

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its structural components suggest several plausible biological targets. Based on the established pharmacology of the piperidine and benzonitrile moieties, this compound could potentially function as a DPP-4 inhibitor, an NLRP3 inflammasome modulator, or a sigma receptor ligand. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for future research aimed at characterizing the pharmacological profile of this and structurally related molecules. Further investigation is required to determine the precise molecular target(s) and downstream effects of this compound.

References

An In-depth Technical Guide on the Pharmacology of (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(Piperidin-3-yl)benzonitrile is a synthetic small molecule featuring a chiral piperidine ring linked to a benzonitrile moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. While comprehensive pharmacological data for this specific enantiomer remains limited in publicly accessible literature, the constituent chemical features suggest a potential for interaction with various biological targets, particularly within the central nervous system (CNS). The piperidine scaffold is a common element in drugs targeting G-protein coupled receptors (GPCRs) and transporters, and the benzonitrile group can participate in key binding interactions. This guide aims to provide a comprehensive overview of the anticipated pharmacology of this compound based on the known properties of structurally related compounds, and to furnish detailed experimental protocols for its pharmacological evaluation.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems. Its conformational flexibility and the basicity of the nitrogen atom allow for diverse interactions with protein targets. When coupled with a 4-cyanophenyl group, as in this compound, the resulting molecule possesses a unique combination of steric and electronic properties that may confer affinity and selectivity for various receptors and transporters.

This document will explore the potential pharmacological profile of this compound, focusing on its likely interactions with monoamine transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)—which are common targets for piperidine-containing CNS drugs.

Predicted Pharmacological Profile

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is hypothesized to function as a monoamine reuptake inhibitor. The 3-substituted piperidine core is a known pharmacophore for inhibitors of DAT, SERT, and NET. The stereochemistry at the 3-position of the piperidine ring is expected to be a critical determinant of both potency and selectivity.

Mechanism of Action

The primary mechanism of action is predicted to be the inhibition of one or more monoamine transporters. By binding to the transporter proteins, this compound would block the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby increasing their concentration and prolonging their signaling.

The interaction with these transporters is likely to involve a combination of hydrophobic, hydrogen bonding, and cation-π interactions. The protonated piperidine nitrogen would form a key ionic bond within the transporter's binding site, while the benzonitrile group could engage in π-stacking or act as a hydrogen bond acceptor.

Signaling Pathways

The predicted activity of this compound as a monoamine transporter inhibitor would modulate downstream signaling pathways associated with these neurotransmitters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron S_4_PBN This compound MAT Monoamine Transporter (SERT, DAT, or NET) S_4_PBN->MAT Inhibits NT_Vesicle Neurotransmitter Vesicles NT_Release Neurotransmitter Release NT_Vesicle->NT_Release Action Potential NT_Synapse Neurotransmitter NT_Release->NT_Synapse NT_Synapse->MAT Reuptake Postsynaptic_Receptor Postsynaptic Receptor NT_Synapse->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Neuronal_Response Neuronal Response Signaling_Cascade->Neuronal_Response

Predicted Mechanism of Action of this compound.

Quantitative Pharmacological Data (Hypothetical)

As no specific experimental data for this compound is currently available in the public domain, the following table presents hypothetical data based on the activities of structurally similar 3-phenylpiperidine derivatives found in the scientific literature. These values serve as a predictive guide for initial experimental design.

TargetAssay TypePredicted Ki (nM)Predicted IC50 (nM)Predicted EC50 (nM)Efficacy (Emax %)
SERT Radioligand Binding10 - 100---
Uptake Inhibition-50 - 500--
DAT Radioligand Binding5 - 50---
Uptake Inhibition-20 - 200--
NET Radioligand Binding50 - 500---
Uptake Inhibition-100 - 1000--

Detailed Experimental Protocols

To determine the actual pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays for Monoamine Transporters

These assays are crucial for determining the binding affinity (Ki) of the compound for SERT, DAT, and NET.

G Start Prepare Cell Membranes (Expressing SERT, DAT, or NET) Incubate Incubate Membranes with: - Radioligand (e.g., [3H]Citalopram for SERT) - this compound (Varying Concentrations) Start->Incubate Separate Separate Bound and Free Radioligand (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Non-linear Regression to Determine IC50 and Ki) Quantify->Analyze

Workflow for Radioligand Binding Assay.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [3H]Citalopram (for SERT), [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., using Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • This compound at various concentrations (typically 10-10 to 10-5 M).

      • Radioligand at a concentration near its Kd.

      • Cell membrane preparation (typically 10-50 µg of protein).

    • For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of the compound to inhibit the transport of neurotransmitters into cells.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radiolabeled neurotransmitters: [3H]5-HT (serotonin), [3H]Dopamine, [3H]Norepinephrine.

  • This compound.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 2.5 mM CaCl2, 5.6 mM glucose, pH 7.4).

Procedure:

  • Cell Plating:

    • Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with this compound at various concentrations for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled neurotransmitter (at a concentration near its Km).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Determining the Solubility of (S)-4-(Piperidin-3-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a drug candidate is a critical physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the novel compound (S)-4-(Piperidin-3-yl)benzonitrile. While specific experimental solubility data for this compound is not publicly available, this document details the standard experimental protocols, including thermodynamic and kinetic solubility assays, that are essential for its characterization in a drug discovery and development setting. This guide offers detailed experimental workflows, data presentation strategies, and visual diagrams to aid researchers in generating robust and reliable solubility data.

Introduction to Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility can lead to low bioavailability, variable drug exposure, and may necessitate more complex and costly formulation strategies. Therefore, the early determination of a compound's solubility is paramount for guiding lead optimization, selecting promising candidates, and ensuring the development of a viable drug product.

The piperidine-benzonitrile moiety is a significant scaffold in medicinal chemistry, often utilized in the synthesis of therapeutic agents targeting a range of biological pathways. The nitrile group can act as a hydrogen bond acceptor and improve metabolic stability, while the piperidine ring can be modified to modulate physicochemical properties and target engagement. Understanding the solubility of specific isomers like this compound is crucial for advancing its development.

Physicochemical Properties and their Influence on Solubility

While experimental data for this compound is scarce, its structure suggests key physicochemical properties that will govern its solubility. The presence of the basic piperidine ring (predicted pKa around 10) indicates that its aqueous solubility will be highly pH-dependent. The benzonitrile portion contributes to its lipophilicity. The interplay between these features will determine its solubility profile across different solvent systems.

The following diagram illustrates the logical relationship between a compound's intrinsic properties and its progression through the drug development pipeline, where solubility is a key determinant.

G pKa pKa (Ionization) AqueousSol Aqueous Solubility (pH-dependent) pKa->AqueousSol logP LogP (Lipophilicity) logP->AqueousSol OrganicSol Organic Solvent Solubility logP->OrganicSol MW Molecular Weight MW->AqueousSol CrystalLattice Crystal Lattice Energy CrystalLattice->AqueousSol Bioassays In Vitro Bioassays AqueousSol->Bioassays Ensures compound is in solution Formulation Formulation Development AqueousSol->Formulation Dictates formulation strategy PK_Studies Pharmacokinetic Studies AqueousSol->PK_Studies Impacts absorption & bioavailability OrganicSol->Formulation Relevant for non-aqueous formulations

Figure 1. Logical workflow of solubility's impact on drug development.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.

  • Thermodynamic Solubility : This is the "true" solubility of a compound at equilibrium, where the solid and dissolved forms of the compound are in a saturated solution. It is a critical parameter for lead optimization and formulation development.[1][2]

  • Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer. It is often used in high-throughput screening (HTS) to quickly assess the solubility of many compounds.[3][4][5]

The following table summarizes the key experimental methods for determining solubility.

Parameter Thermodynamic Solubility (Shake-Flask) Kinetic Solubility (Nephelometry) Kinetic Solubility (Direct UV)
Principle Equilibrium between solid and solutionLight scattering by precipitateUV absorbance of clear supernatant
Starting Material Solid compound (powder)DMSO stock solutionDMSO stock solution
Incubation Time Long (e.g., 24-72 hours)Short (e.g., 1-2 hours)Short (e.g., 1-2 hours)
Throughput Low to mediumHighHigh
Detection Method LC-MS, HPLC-UV, or UV-VisNephelometerUV-Vis spectrophotometer
Application Lead optimization, formulationHigh-throughput screeningHigh-throughput screening
Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the clear filtrate. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound is used for accurate quantification.[6]

G start Start add_solid Add excess solid compound to solvent in a vial start->add_solid agitate Agitate at constant temperature (24-72 hours) add_solid->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (HPLC-UV or LC-MS) filter->quantify end End quantify->end

Figure 2. Experimental workflow for the Shake-Flask method.
Kinetic Solubility Assays

Kinetic solubility assays are designed for higher throughput and are commonly used in the early stages of drug discovery.

This method relies on detecting the formation of a precipitate when a compound is diluted from a DMSO stock into an aqueous buffer. The amount of light scattered by the precipitate is proportional to the extent of insolubility.[4][7]

Detailed Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Plate Setup: In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4).[7] This is often done in a serial dilution format to test a range of concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[7]

  • Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[4][7]

G start Start prepare_stock Prepare high-concentration DMSO stock solution start->prepare_stock dispense_stock Dispense DMSO stock into microtiter plate wells prepare_stock->dispense_stock add_buffer Add aqueous buffer to wells dispense_stock->add_buffer incubate Incubate at constant temperature (1-2 hours) add_buffer->incubate measure_scattering Measure light scattering with a nephelometer incubate->measure_scattering end End measure_scattering->end G start Start prepare_stock Prepare high-concentration DMSO stock solution start->prepare_stock dispense_and_buffer Dispense stock and add aqueous buffer to plate prepare_stock->dispense_and_buffer incubate Incubate at constant temperature (1-2 hours) dispense_and_buffer->incubate filter_plate Filter solution through a filter plate incubate->filter_plate measure_uv Measure UV absorbance of the filtrate filter_plate->measure_uv end End measure_uv->end

References

Stability of (S)-4-(Piperidin-3-yl)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of (S)-4-(Piperidin-3-yl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of direct stability studies in public literature, this document outlines a robust, best-practice framework for assessing the compound's stability based on International Council for Harmonisation (ICH) guidelines. It includes detailed experimental protocols for forced degradation studies, recommendations for analytical methodology, and predicted degradation pathways. This guide is intended to equip researchers and drug development professionals with the necessary tools to thoroughly evaluate the stability profile of this compound.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry. The stability of such intermediates is a critical parameter that can influence the quality, safety, and shelf-life of the final active pharmaceutical ingredient (API). Understanding the degradation profile of this compound under various stress conditions is essential for developing robust manufacturing processes, formulating stable dosage forms, and ensuring regulatory compliance.

Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1][2] These studies help in identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[1]

This whitepaper details a proposed comprehensive stability testing plan for this compound, encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions.

Predicted Degradation Pathways

The structure of this compound, featuring a piperidine ring and a benzonitrile moiety, suggests potential degradation pathways under stress conditions. The nitrile group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide intermediate. The piperidine ring, a secondary amine, is prone to oxidation.

A potential degradation pathway could involve the hydrolysis of the nitrile group and oxidation of the piperidine ring.

Predicted Degradation Pathway cluster_main cluster_products A This compound B (S)-4-(Piperidin-3-yl)benzamide (Hydrolysis Intermediate) A->B Acid/Base Hydrolysis D (S)-4-(1-Oxidopiperidin-3-yl)benzonitrile (Oxidation Product) A->D Oxidation C (S)-4-(Piperidin-3-yl)benzoic acid (Hydrolysis Product) B->C Further Hydrolysis

Caption: Predicted degradation pathway of this compound.

Proposed Stability Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique due to its specificity, sensitivity, and wide applicability in pharmaceutical analysis.[4]

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm (based on the benzonitrile chromophore)
Injection Volume 10 µL

Note: Method development and validation would be required to confirm these parameters.

Forced Degradation Studies: Experimental Protocols

The following protocols are proposed for the forced degradation of this compound in solution and as a solid. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

General Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of this compound (e.g., in water, acetonitrile/water) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose to D Oxidation (e.g., 3% H2O2, RT) A->D Expose to E Thermal Stress (e.g., 80°C) A->E Expose to F Photolytic Stress (ICH Q1B guidelines) A->F Expose to G Withdraw samples at time points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by HPLC-UV H->I J Characterize degradants (LC-MS) I->J

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation
  • Acidic Conditions:

    • Prepare a solution of this compound in 0.1 M hydrochloric acid.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

    • Analyze the samples by HPLC.

  • Basic Conditions:

    • Prepare a solution of this compound in 0.1 M sodium hydroxide.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

    • Analyze the samples by HPLC.

  • Neutral Conditions:

    • Prepare a solution of this compound in purified water.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time intervals.

    • Analyze the samples by HPLC.

Oxidative Degradation
  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Add 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time intervals.

  • Analyze the samples by HPLC.

Thermal Degradation
  • Place the solid compound in a stability chamber at 80 °C.

  • Prepare a solution of the compound and incubate at 80 °C.

  • Sample the solid and the solution at appropriate time intervals.

  • For the solid sample, dissolve in a suitable solvent before analysis.

  • Analyze all samples by HPLC.

Photolytic Degradation
  • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]

  • A dark control sample should be stored under the same conditions but protected from light.

  • At the end of the exposure period, sample the exposed and dark control samples.

  • For the solid sample, dissolve in a suitable solvent.

  • Analyze all samples by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in clear and concise tables to allow for easy comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Results
Stress ConditionDurationAssay of this compound (%)% DegradationNumber of DegradantsMajor Degradant (RRT)Mass Balance (%)
0.1 M HCl, 60 °C24 h
0.1 M NaOH, 60 °C24 h
Water, 60 °C24 h
3% H₂O₂, RT24 h
Solid, 80 °C7 days
Solution, 80 °C7 days
Photolytic (Solid)ICH Q1B
Photolytic (Solution)ICH Q1B

RRT: Relative Retention Time

Conclusion

References

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-3-(4-cyanophenyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(4-cyanophenyl)piperidine is a key chiral intermediate in the synthesis of various pharmacologically active molecules, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib, used in cancer therapy. The stereochemistry at the C3 position of the piperidine ring is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive overview of modern asymmetric strategies to obtain (S)-3-(4-cyanophenyl)piperidine, focusing on catalytic and chemo-enzymatic methods.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in natural products and synthetic drugs.[1][2] The synthesis of enantiomerically pure 3-substituted piperidines, however, remains a significant challenge. Traditional methods often rely on lengthy synthetic sequences, the use of a chiral pool, or resolution of racemic mixtures, which can be inefficient and costly.[2] This whitepaper details contemporary, highly efficient catalytic asymmetric methods for the synthesis of (S)-3-(4-cyanophenyl)piperidine and related structures.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A powerful strategy for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][3] This approach utilizes readily available pyridine and arylboronic acids to construct the chiral 3-substituted piperidine core in a highly controlled manner. The overall transformation can be depicted as a three-step process.[1][2][3]

Experimental Workflow: Rh-Catalyzed Asymmetric Synthesis

G cluster_0 Step 1: Partial Reduction of Pyridine cluster_1 Step 2: Rh-Catalyzed Asymmetric Carbometalation cluster_2 Step 3: Reduction to Piperidine Pyridine Pyridine Phenyl_Pyridine_Carboxylate Phenyl pyridine-1(2H)-carboxylate Pyridine->Phenyl_Pyridine_Carboxylate Phenyl Chloroformate, NaBH4, MeOH, -78°C Pyridine->Phenyl_Pyridine_Carboxylate Tetrahydropyridine_Intermediate (S)-3-(4-cyanophenyl)tetrahydropyridine Derivative Phenyl_Pyridine_Carboxylate->Tetrahydropyridine_Intermediate 4-Cyanophenylboronic Acid, [Rh(cod)Cl]2, Chiral Ligand, CsOH, Toluene/THP/H2O, 70°C Phenyl_Pyridine_Carboxylate->Tetrahydropyridine_Intermediate S_Piperidine (S)-3-(4-cyanophenyl)piperidine Tetrahydropyridine_Intermediate->S_Piperidine Reduction (e.g., H2, Pd/C) Tetrahydropyridine_Intermediate->S_Piperidine

Caption: Workflow for Rh-catalyzed asymmetric synthesis.

Quantitative Data
Catalyst/LigandSubstrateYield (%)ee (%)Reference
[Rh(cod)Cl]₂ / Josiphos L5Phenyl pyridine-1(2H)-carboxylate & 4-cyanophenylboronic acidHighup to 99[4]
Detailed Experimental Protocol

Step 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate [4] To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in MeOH (50 mL) at -78 °C under a nitrogen atmosphere, phenyl chloroformate (20 mmol) is added dropwise. The reaction is maintained at -78 °C for 3 hours and then quenched with water (50 mL). The mixture is extracted with Et₂O (2 x 30 mL). The combined organic layers are washed sequentially with 1N NaOH (2x) and 1N HCl (2x), then dried over sodium sulfate. After filtration and removal of solvents by evaporation, the crude product is purified by a short pad of silica gel (2% to 10% acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate. Further recrystallization from methanol can be performed.

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling [4] In a vial under an argon atmosphere, the rhodium precursor and chiral ligand are dissolved in a mixture of toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL). Aqueous CsOH (50 wt%, 1.0 mmol) is added, and the solution is stirred at 70 °C for 10 minutes. 4-Cyanophenylboronic acid (1.5 mmol) followed by phenyl pyridine-1(2H)-carboxylate (0.5 mmol) are added. The resulting mixture is stirred at 70 °C for 20 hours. Upon completion, the reaction is cooled to room temperature, diluted with Et₂O (5 mL), and passed through a plug of SiO₂. The plug is washed with additional Et₂O (20 mL), and the combined filtrates are concentrated in vacuo. The crude product is purified by flash chromatography.

Step 3: Reduction to (S)-3-(4-cyanophenyl)piperidine The resulting enantioenriched tetrahydropyridine derivative is then subjected to standard reduction conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C in methanol), to afford the final (S)-3-(4-cyanophenyl)piperidine.

Chemo-Enzymatic Dearomatization of Activated Pyridines

A highly efficient and green alternative for the synthesis of chiral piperidines is the use of a chemo-enzymatic cascade.[5][6] This method employs an amine oxidase and an ene-imine reductase in a one-pot reaction to convert an N-substituted tetrahydropyridine into the desired chiral piperidine.[5] This strategy has been successfully applied to the synthesis of key intermediates for Niraparib.[5]

Signaling Pathway: Chemo-Enzymatic Cascade

G THP N-substituted tetrahydropyridine DHP Dihydropyridinium Intermediate THP->DHP 6-HDNO (Amine Oxidase) Enamine Enamine Intermediate DHP->Enamine EneIRED (Conjugate Reduction) NADPH Iminium Chiral Iminium Intermediate Enamine->Iminium Protonation Piperidine (S)-3-Arylpiperidine Iminium->Piperidine EneIRED (Iminium Reduction) NADPH G Acyclic_Amine Acyclic Amine Precursor N_Fluoro_Amide N-Fluoro Amide Acyclic_Amine->N_Fluoro_Amide Activation N_Centered_Radical N-Centered Radical N_Fluoro_Amide->N_Centered_Radical Chiral Cu(I)CN Catalyst Delta_Carbon_Radical δ-Carbon Radical N_Centered_Radical->Delta_Carbon_Radical Intramolecular H-Atom Transfer (HAT) Delta_Amino_Nitrile Enantioenriched δ-Amino Nitrile Delta_Carbon_Radical->Delta_Amino_Nitrile Radical Trapping with Cu(II)(CN)2 Chiral_Piperidine Chiral Piperidine Delta_Amino_Nitrile->Chiral_Piperidine Cyclization/ Reduction

References

Methodological & Application

Application Notes and Protocols for (S)-4-(Piperidin-3-yl)benzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(Piperidin-3-yl)benzonitrile is a valuable chiral building block in medicinal chemistry, recognized for its utility in the synthesis of potent and selective therapeutic agents. The unique stereochemistry of the (S)-piperidine ring, coupled with the electronic properties of the benzonitrile moiety, makes this scaffold a compelling starting point for the development of novel drugs targeting a range of biological pathways. The piperidine ring is a prevalent motif in many approved drugs, offering desirable physicochemical properties such as improved solubility and metabolic stability, while the benzonitrile group can participate in key binding interactions and serve as a handle for further chemical modification.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a particular focus on its application in the development of kinase inhibitors, specifically targeting Glycogen Synthase Kinase-3β (GSK-3β).

Key Applications

The this compound scaffold has been successfully employed in the synthesis of potent inhibitors of GSK-3β, a serine/threonine kinase implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes.[3][4]

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

The (S)-piperidin-3-yl core of this compound can be elaborated to create potent and selective inhibitors of GSK-3β. One such example is the synthesis of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, which has demonstrated significant inhibitory activity against GSK-3β.[3]

Signaling Pathway

GSK-3β is a key regulator in multiple signaling pathways. Its inhibition can lead to the modulation of downstream targets involved in cellular processes like metabolism, proliferation, and apoptosis. A simplified representation of a common pathway involving GSK-3β is the Wnt/β-catenin signaling cascade.

GSK3b_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_complex GSK-3β/APC/Axin Complex Dishevelled->GSK3b_complex inhibits beta_catenin β-catenin GSK3b_complex->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor (S)-piperidin-3-yl Derivative Inhibitor->GSK3b_complex inhibits

Caption: Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.

Quantitative Data

The following table summarizes the in vitro activity of a representative GSK-3β inhibitor synthesized using an (S)-piperidin-3-yl scaffold.

Compound IDTargetAssay TypeIC50 (µM)Reference
(S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrileGSK-3βNanoBRET™ TE Intracellular Assay2.24[3]

Experimental Protocols

Synthesis of a GSK-3β Inhibitor using an (S)-Piperidin-3-yl Scaffold

This protocol outlines the multi-step synthesis of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, a potent GSK-3β inhibitor, starting from a protected (S)-3-aminopiperidine derivative.[3]

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Cyanoethylation cluster_step4 Step 4: Sonogashira Coupling cluster_step5 Step 5: TMS Deprotection start1 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole product1 Boc-protected intermediate start1->product1 reagent1 tert-butyl (S)-3-aminopiperidine-1-carboxylate, DIPEA, n-BuOH, 120 °C reagent1->product1 product2 (S)-7-Iodo-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine product1->product2 product1->product2 reagent2 TFA, DCM, rt reagent2->product2 product3 Propanenitrile intermediate product2->product3 product2->product3 reagent3 Acrylonitrile, MeOH, rt reagent3->product3 product4 TMS-protected final compound product3->product4 product3->product4 reagent4 TMS-acetylene, PdCl2(PPh3)2, CuI, TEA, DMF, rt to 30 °C reagent4->product4 final_product (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile product4->final_product product4->final_product reagent5 K2CO3, MeOH, rt reagent5->final_product

Caption: Synthetic workflow for a GSK-3β inhibitor.

Protocol Details:

  • Step 1: Synthesis of tert-butyl (S)-3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate:

    • A mixture of 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole, tert-butyl (S)-3-aminopiperidine-1-carboxylate, and N,N-Diisopropylethylamine (DIPEA) in n-butanol (n-BuOH) is heated at 120 °C.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.

  • Step 2: Synthesis of (S)-7-Iodo-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine:

    • The Boc-protected intermediate from Step 1 is dissolved in dichloromethane (DCM).

    • Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature.

    • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[3]

  • Step 3: Synthesis of (S)-3-(3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile:

    • The product from Step 2 is dissolved in methanol (MeOH).

    • Acrylonitrile is added, and the reaction mixture is stirred at room temperature.

    • The solvent is evaporated, and the residue is purified by flash column chromatography.[3]

  • Step 4: Synthesis of (S)-3-(3-((7-((trimethylsilyl)ethynyl)-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile:

    • The iodo-intermediate from Step 3 is dissolved in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

    • Bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triethylamine (TEA) are added, followed by (trimethylsilyl)acetylene.

    • The reaction is stirred at room temperature and then gently warmed to 30 °C.

    • The product is extracted and purified.[3]

  • Step 5: Synthesis of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile:

    • The TMS-protected compound from Step 4 is dissolved in methanol.

    • Potassium carbonate (K2CO3) is added, and the mixture is stirred at room temperature.

    • The final product is isolated after workup and purification.[3]

In Vitro GSK-3β Inhibition Assay Protocol (General)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against GSK-3β using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[3][5]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds (dissolved in DMSO)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup:

    • In a 384-well plate, add the following components in order:

      • Assay buffer

      • Test compound or DMSO (for control wells)

      • GSK-3β enzyme solution

      • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Include control wells:

      • Positive control: No inhibitor (DMSO only) to determine maximal enzyme activity.

      • Negative control: No enzyme to determine background signal.

  • Incubation:

    • Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves two steps:

      • Addition of ADP-Glo™ Reagent to deplete unused ATP.

      • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a versatile and valuable building block for the synthesis of biologically active molecules. Its application in the development of a potent GSK-3β inhibitor highlights its potential in targeting kinases and other important drug targets. The provided protocols offer a starting point for researchers to utilize this scaffold in their drug discovery programs, particularly in the fields of neurodegenerative diseases and other conditions where GSK-3β plays a critical role. Further exploration of this scaffold is warranted to uncover its full potential in medicinal chemistry.

References

Application Notes and Protocols for (S)-4-(Piperidin-3-yl)benzonitrile as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

(S)-4-(Piperidin-3-yl)benzonitrile is a valuable chiral building block for the synthesis of complex biologically active molecules. Its rigid piperidine scaffold, combined with the versatile benzonitrile moiety, makes it an attractive starting material for the development of novel therapeutics. The chiral center at the 3-position of the piperidine ring allows for stereospecific interactions with biological targets, which is crucial for enhancing potency and reducing off-target effects.

Key Applications in Drug Discovery

The primary application of the this compound scaffold lies in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes. The piperidine ring of the building block often serves to orient the molecule within the active site of the enzyme, while the nitrile group can be a key pharmacophore.

Additionally, the 3-arylpiperidine motif is explored in the development of Inhibitor of Apoptosis Protein (IAP) antagonists for cancer therapy. While specific examples directly using this compound are less common in publicly available literature, the core structure is of significant interest.

Synthesis of this compound

The enantioselective synthesis of 3-arylpiperidines can be achieved through various methods, including the asymmetric hydrogenation of corresponding tetrahydropyridines or through rhodium-catalyzed asymmetric carbometalation of dihydropyridines. A general workflow for a rhodium-catalyzed approach is outlined below.

G Pyridine Pyridine Dihydropyridine Dihydropyridine Intermediate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine (S)-4-(1,2,3,6-Tetrahydropyridin-3-yl)benzonitrile Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Carbometalation Arylboronic_acid 4-Cyanophenylboronic Acid Arylboronic_acid->Tetrahydropyridine Piperidine This compound Tetrahydropyridine->Piperidine Reduction

Caption: General synthetic strategy for chiral 3-arylpiperidines.

Application in the Synthesis of DPP-4 Inhibitors

The this compound scaffold is a key structural motif in several DPP-4 inhibitors. The synthesis of Alogliptin and Trelagliptin, for instance, utilizes a chiral 3-aminopiperidine derivative. The following protocols are representative of how this compound can be used in similar synthetic schemes.

Signaling Pathway of DPP-4 Inhibition

DPP-4 inhibitors prevent the degradation of incretin hormones, such as GLP-1 and GIP. This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.

G cluster_0 Pancreatic β-cell cluster_1 Pancreatic α-cell Insulin Insulin Secretion Glucagon Glucagon Secretion GLP1 GLP-1 GLP1->Insulin Stimulates GLP1->Glucagon Inhibits DPP4 DPP-4 GLP1->DPP4 Degraded by Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin, Trelagliptin) DPP4_Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

Experimental Protocols

Protocol 1: N-Alkylation of this compound for DPP-4 Inhibitor Synthesis (Representative)

This protocol is adapted from the synthesis of Alogliptin, where a chiral piperidine is coupled with a pyrimidine derivative.

Reaction Scheme:

Caption: Simplified signaling pathway of IAP antagonism.

Application Notes and Protocols for (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

(S)-4-(Piperidin-3-yl)benzonitrile is a chiral piperidine derivative of significant interest in medicinal chemistry. Its rigid scaffold and the presence of a key nitrile group make it a valuable building block for the development of various therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, targeted towards researchers, scientists, and drug development professionals.

I. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.26 g/mol
Appearance Off-white to pale yellow solid (predicted)
Chirality (S)-enantiomer
CAS Number Not available
Predicted Boiling Point ~350-400 °C at 760 mmHg (estimated)
Predicted Melting Point ~80-90 °C (estimated)
Solubility Soluble in methanol, ethanol, DMSO, DMF

II. Experimental Protocols: Synthesis

The enantioselective synthesis of this compound can be achieved through a multi-step sequence involving a key rhodium-catalyzed asymmetric arylation of a pyridine derivative. The following protocol is based on established methodologies for the synthesis of chiral 3-arylpiperidines.[1][2][3][4]

Overall Synthetic Scheme:

Synthesis_Workflow Pyridine Pyridine Dihydropyridine N-Boc-1,2-dihydropyridine Pyridine->Dihydropyridine 1. NaBH4 2. Boc2O Tetrahydropyridine (S)-N-Boc-3-(4-cyanophenyl) -1,2,3,6-tetrahydropyridine Dihydropyridine->Tetrahydropyridine 4-Cyanophenylboronic acid [Rh(COD)Cl]2, (S)-BINAP Base, Toluene/H2O Piperidine_protected (S)-N-Boc-4-(piperidin-3-yl)benzonitrile Tetrahydropyridine->Piperidine_protected H2, Pd/C MeOH Final_Product This compound Piperidine_protected->Final_Product TFA or HCl DCM

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-Boc-1,2-dihydropyridine

This procedure involves the reduction of pyridine followed by the protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group.

  • Materials:

    • Pyridine

    • Sodium borohydride (NaBH₄)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of pyridine (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Add di-tert-butyl dicarbonate (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane/Ethyl acetate gradient) to afford N-Boc-1,2-dihydropyridine.

Step 2: Rhodium-Catalyzed Asymmetric Arylation

This is the key enantioselective step to introduce the 4-cyanophenyl group at the 3-position.[1][2][3][4]

  • Materials:

    • N-Boc-1,2-dihydropyridine

    • 4-Cyanophenylboronic acid

    • Bis(1,5-cyclooctadiene)rhodium(I) chloride dimer ([Rh(COD)Cl]₂)

    • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

    • Potassium hydroxide (KOH) or another suitable base

    • Toluene

    • Water

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a glovebox, to a solution of [Rh(COD)Cl]₂ (2 mol%) and (S)-BINAP (4.4 mol%) in toluene, add a solution of potassium hydroxide (2.0 eq) in water.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-cyanophenylboronic acid (1.5 eq) and N-Boc-1,2-dihydropyridine (1.0 eq).

    • Heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with dichloromethane (3 x 30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane/Ethyl acetate gradient) to yield (S)-N-Boc-3-(4-cyanophenyl)-1,2,3,6-tetrahydropyridine.

Step 3: Reduction of the Tetrahydropyridine

The double bond in the tetrahydropyridine ring is reduced to form the saturated piperidine ring.

  • Materials:

    • (S)-N-Boc-3-(4-cyanophenyl)-1,2,3,6-tetrahydropyridine

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve (S)-N-Boc-3-(4-cyanophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in methanol.

    • Add 10% Pd/C (5-10 mol% Pd).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain (S)-N-Boc-4-(piperidin-3-yl)benzonitrile. This product is often used in the next step without further purification.

Step 4: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target compound.

  • Materials:

    • (S)-N-Boc-4-(piperidin-3-yl)benzonitrile

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve (S)-N-Boc-4-(piperidin-3-yl)benzonitrile (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate solution to pH > 9.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Summary of Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsSolventTypical YieldTypical e.e.
1Boc protection of dihydropyridineNaBH₄, Boc₂OMethanol70-85%-
2Asymmetric arylation4-Cyanophenylboronic acid, [Rh(COD)Cl]₂, (S)-BINAPToluene/Water60-80%>95%
3Reduction of tetrahydropyridineH₂, Pd/CMethanol>95%-
4Boc deprotectionTFA or HClDichloromethane85-95%-

III. Applications and Biological Activity

This compound is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is a therapeutic target for the treatment of type 2 diabetes mellitus. Inhibitors of DPP-4 increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Signaling Pathway of DPP-4 Inhibition:

DPP4_Pathway cluster_0 Pancreatic Islet Beta_Cell β-cell Insulin ↑ Insulin Secretion Beta_Cell->Insulin Alpha_Cell α-cell Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins Incretins->Beta_Cell Incretins->Alpha_Cell DPP4 DPP-4 Incretins->DPP4 Degradation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor This compound -based Inhibitor Inhibitor->DPP4 Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Suppresses hepatic glucose production

Caption: DPP-4 inhibition pathway.

The (S)-enantiomer of 3-aminopiperidine derivatives is often crucial for potent DPP-4 inhibition. The nitrile group can interact with key residues in the active site of the enzyme. Therefore, this compound serves as a critical starting material for the synthesis of more complex DPP-4 inhibitors.

Further derivatization of the piperidine nitrogen can be performed to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

IV. Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound itself are not extensively reported in the literature, as it is primarily a synthetic intermediate. However, the PK/PD profiles of drugs derived from this scaffold are of great importance.

General Considerations for Drug Development:

  • Absorption: The piperidine moiety generally imparts good aqueous solubility, which can contribute to favorable oral absorption.

  • Distribution: The lipophilicity, which can be modulated by substituents on the piperidine nitrogen, will influence the volume of distribution.

  • Metabolism: The piperidine ring can be susceptible to oxidation by cytochrome P450 enzymes.

  • Excretion: The route of excretion will depend on the overall properties of the final drug molecule.

Researchers using this compound as a starting material should consider these factors when designing new chemical entities. The goal is to achieve a desirable balance of potency, selectivity, and drug-like properties.

V. Safety and Handling

  • Hazard Identification: this compound is expected to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This document provides a comprehensive overview for the synthesis and application of this compound. The detailed protocols and application notes are intended to facilitate further research and development in the field of medicinal chemistry.

References

Application Notes and Protocols for (S)-4-(Piperidin-3-yl)benzonitrile and Representative Compounds in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial literature searches for the specific compound (S)-4-(Piperidin-3-yl)benzonitrile did not yield sufficient data for a comprehensive application note. Therefore, this document focuses on well-characterized compounds, Aripiprazole and Brexpiprazole , which share structural motifs (a piperidine ring connected to an aromatic system) and a similar mechanism of action relevant to neurological disorder research. These compounds serve as exemplary models to illustrate the application of such molecules in neuroscience.

Introduction

Aripiprazole and Brexpiprazole are atypical antipsychotic agents widely used in the treatment of schizophrenia and major depressive disorder.[1][2] Their therapeutic efficacy is attributed to a unique pharmacological profile, primarily acting as partial agonists at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as antagonists at serotonin 5-HT₂ₐ receptors.[1][2][3] This "dopamine-serotonin system stabilizer" activity allows for the modulation of dopaminergic and serotonergic neurotransmission, which is dysregulated in various neurological and psychiatric conditions.[1] In hyperdopaminergic states, they act as functional antagonists, while in hypodopaminergic states, they exhibit functional agonist activity.[1]

This document provides an overview of the pharmacological data for Aripiprazole and Brexpiprazole, along with detailed protocols for key in vitro and in vivo assays relevant to the characterization of compounds with similar mechanisms of action.

Data Presentation: Pharmacological Profiles

The following tables summarize the receptor binding affinities and pharmacokinetic properties of Aripiprazole and Brexpiprazole.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorAripiprazoleBrexpiprazoleActivity
Dopamine D₂0.34[4]0.30[5]Partial Agonist
Dopamine D₃0.8[6]1.1[5]Partial Agonist
Serotonin 5-HT₁ₐ1.7[4]0.12[5]Partial Agonist
Serotonin 5-HT₂ₐ3.4[4]0.47[5]Antagonist
Serotonin 5-HT₂ₙ15[4]1.9[5]Antagonist
Serotonin 5-HT₇39[7]3.7[5]Antagonist
Adrenergic α₁ₑ57[6]0.17[5]Antagonist
Histamine H₁61[6]19[5]Antagonist

Table 2: Pharmacokinetic Parameters

ParameterAripiprazoleBrexpiprazole
Bioavailability ~87% (oral)95% (oral)[8]
Protein Binding >99%[9]>99%
Metabolism Hepatic (CYP3A4, CYP2D6)[9]Hepatic (CYP3A4, CYP2D6)
Elimination Half-life ~75 hours[9]~91 hours
Major Active Metabolite Dehydro-aripiprazole[9]DM-3411

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by compounds like Aripiprazole and Brexpiprazole.

G cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine D2R Dopamine D₂ Receptor Dopamine_vesicle->D2R Dopamine (Full Agonist) Gi Gαi D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Neuronal_Response Neuronal Response (e.g., altered gene expression) PKA->Neuronal_Response Phosphorylates targets Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R

Caption: Dopamine D₂ Receptor Signaling Pathway.

G cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin HT1A 5-HT₁ₐ Receptor Serotonin_vesicle->HT1A Serotonin (Full Agonist) Gi Gαi HT1A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Neuronal_Response Neuronal Inhibition cAMP->Neuronal_Response Leads to Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->HT1A

Caption: Serotonin 5-HT₁ₐ Receptor Signaling.

G cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin HT2A 5-HT₂ₐ Receptor Serotonin_vesicle->HT2A Serotonin Gq Gαq HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Aripiprazole Aripiprazole (Antagonist) Aripiprazole->HT2A G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation a Primary Screening (Radioligand Binding Assay) b Functional Assays (e.g., cAMP, Ca²⁺ flux) a->b Determine functional activity (agonist, antagonist, etc.) c Selectivity Profiling (Panel of receptors) b->c Assess off-target effects d ADME-Tox Profiling (e.g., metabolic stability, cytotoxicity) c->d Evaluate drug-like properties e Pharmacokinetic Studies (e.g., rodents) d->e Lead Candidate Selection f Behavioral Models (e.g., Forced Swim Test, Tail Suspension Test) e->f Determine in vivo efficacy g Target Engagement (e.g., ex vivo receptor occupancy) f->g Confirm target interaction in vivo

References

Application Notes and Protocols for (S)-4-(Piperidin-3-yl)benzonitrile Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(Piperidin-3-yl)benzonitrile is a synthetic compound of significant interest in drug discovery, primarily due to its structural similarity to known inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.

These application notes provide a comprehensive overview of the biological assays used to characterize the activity of this compound and its analogs as DPP-4 inhibitors. Detailed protocols for in vitro enzyme inhibition assays are presented, along with a summary of representative inhibitory activities and a diagram of the relevant signaling pathway.

Data Presentation: In Vitro DPP-4 Inhibitory Activity

The inhibitory activity of this compound and related compounds against DPP-4 is typically quantified by determining the half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound is not publicly available in the reviewed literature, the table below includes data for structurally related piperidine-containing DPP-4 inhibitors to provide a comparative context for its potential potency. The inclusion of the well-characterized DPP-4 inhibitor Sitagliptin serves as a benchmark.

CompoundScaffoldDPP-4 IC50 (nM)Reference Compound
This compound3-AminopiperidineNot Reported-
Sitagliptinβ-amino acid amide18Yes
4-amino-1-benzylpiperidine derivative4-Aminopiperidine4000 ± 80No
2-benzylpyrrolidine derivative2-Benzylpyrrolidine300 ± 30No

Note: The IC50 values for the piperidine and pyrrolidine derivatives are provided to illustrate the range of potencies observed in compounds with similar structural motifs.[1]

Experimental Protocols

In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol describes a common and robust method for determining the in vitro inhibitory activity of compounds against purified DPP-4 enzyme. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor is used to calculate the percent inhibition and subsequently the IC50 value.

Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Gly-Pro-AMC substrate

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~360 nm and ~460 nm, respectively.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound in DMSO add_compound Add test compound dilutions, controls, and blank to wells prep_compound->add_compound prep_enzyme Dilute DPP-4 enzyme in assay buffer add_enzyme Add diluted DPP-4 enzyme to all wells except blank prep_enzyme->add_enzyme prep_substrate Prepare Gly-Pro-AMC substrate solution in assay buffer add_substrate Initiate reaction by adding Gly-Pro-AMC substrate prep_substrate->add_substrate add_compound->add_enzyme pre_incubate Pre-incubate at 37°C for 10 minutes add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure fluorescence kinetically at 37°C (Ex/Em ~360/460 nm) add_substrate->measure calc_inhibition Calculate percent inhibition for each compound concentration measure->calc_inhibition calc_ic50 Determine IC50 value by plotting inhibition vs. log(concentration) calc_inhibition->calc_ic50

Figure 1. Experimental workflow for the in vitro fluorometric DPP-4 inhibition assay.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-fold dilutions).

    • Further dilute these DMSO solutions in assay buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the diluted test compound solutions to the appropriate wells.

    • Include wells for a positive control (a known DPP-4 inhibitor like Sitagliptin), a negative control (assay buffer with DMSO, representing 100% enzyme activity), and a blank (assay buffer without enzyme).

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of human recombinant DPP-4 enzyme in cold assay buffer.

    • Add the diluted enzyme solution to all wells except the blank.

    • Mix the plate gently and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set to approximately 360 nm and 460 nm, respectively.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

DPP-4 Inhibition and Incretin Signaling Pathway

DPP-4 is a key regulator of the incretin system. The inhibition of DPP-4 by compounds such as this compound leads to a cascade of events that ultimately improve glycemic control. The following diagram illustrates this signaling pathway.

G cluster_inhibition DPP-4 Inhibition cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Effects cluster_outcome Physiological Outcome inhibitor This compound dpp4 DPP-4 Enzyme inhibitor->dpp4 Inhibits glp1_inactive Inactive GLP-1 dpp4->glp1_inactive Inactivates gip_inactive Inactive GIP dpp4->gip_inactive Inactivates glp1_active Active GLP-1 beta_cell Pancreatic β-cells glp1_active->beta_cell alpha_cell Pancreatic α-cells glp1_active->alpha_cell gip_active Active GIP gip_active->beta_cell insulin ↑ Insulin Secretion beta_cell->insulin glucagon ↓ Glucagon Secretion alpha_cell->glucagon glucose_uptake ↑ Glucose Uptake by Tissues insulin->glucose_uptake hgp ↓ Hepatic Glucose Production glucagon->hgp blood_glucose ↓ Blood Glucose glucose_uptake->blood_glucose hgp->blood_glucose

References

Application Notes and Protocols for (S)-4-(Piperidin-3-yl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(Piperidin-3-yl)benzonitrile is a chiral synthetic intermediate of significant interest in medicinal chemistry. Its rigid piperidine core, coupled with the versatile benzonitrile moiety, provides a valuable scaffold for the design of potent and selective therapeutic agents. The specific stereochemistry of the (S)-enantiomer is crucial for achieving desired pharmacological activity and minimizing off-target effects. This document provides detailed application notes on the use of this compound and its derivatives in the development of enzyme inhibitors, with a focus on Glycogen Synthase Kinase-3β (GSK-3β), and outlines relevant experimental protocols.

I. Application in Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

The (S)-3-aminopiperidine scaffold, a core component of this compound, has been successfully utilized in the development of potent GSK-3β inhibitors. GSK-3β is a serine/threonine kinase implicated in various pathologies, including neurodegenerative diseases, bipolar disorder, and diabetes.

A notable example is the derivative, (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile . This compound has demonstrated significant inhibitory activity against GSK-3β.[1]

Quantitative Data
Compound NameTargetAssay TypeIC50 (µM)
(S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrileGSK-3βNanoBRET™ Target Engagement Intracellular Assay2.24
Table 1: Inhibitory activity of a derivative of the (S)-3-aminopiperidine scaffold against GSK-3β.[1]
Signaling Pathway

GSK-3β is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.

GSK3B_Signaling cluster_wnt Wnt Signaling Pathway cluster_inhibitor Inhibitor Action Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK-3β_Wnt GSK-3β Dishevelled->GSK-3β_Wnt inhibits β-catenin β-catenin GSK-3β_Wnt->β-catenin phosphorylates Degradation Degradation β-catenin->Degradation Nucleus Nucleus β-catenin->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Inhibitor (S)-3-aminopiperidine derivative GSK-3β_Inhibitor GSK-3β Inhibitor->GSK-3β_Inhibitor inhibits Synthesis_Workflow Start Commercially Available (S)-3-aminopiperidine derivative (e.g., Boc-protected) Step1 Coupling Reaction with 4-fluorobenzonitrile Start->Step1 Step2 Deprotection (e.g., acid-mediated) Step1->Step2 Product This compound Step2->Product NanoBRET_Workflow Start HEK293 Cells Transfection Transfect with NanoLuc-GSK3B Vector Start->Transfection Seeding Seed cells in 384-well plate Transfection->Seeding Tracer Add NanoBRET Tracer Seeding->Tracer Compound Add Test Compound Tracer->Compound Incubation Incubate (1 hour) Compound->Incubation Measurement Measure BRET Signal Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis

References

Synthesis of (S)-4-(Piperidin-3-yl)benzonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of (S)-4-(Piperidin-3-yl)benzonitrile. This chiral scaffold is a key building block in medicinal chemistry, notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib. The protocols outlined below focus on the derivatization of the secondary amine of the piperidine ring through common and robust chemical transformations, including N-alkylation, N-acylation, reductive amination, and Buchwald-Hartwig amination.

Synthetic Pathways Overview

The derivatization of this compound primarily involves the functionalization of the piperidine nitrogen. The following diagram illustrates the key synthetic transformations described in this document.

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination cluster_buchwald Buchwald-Hartwig Amination start This compound alkylation N-Alkylated Derivative start->alkylation R-X, Base acylation N-Acylated Derivative start->acylation RCOCl or (RCO)2O, Base reductive_amination N-Alkylated Derivative start->reductive_amination R'CHO or R'COR'', Reducing Agent buchwald N-Arylated Derivative start->buchwald Ar-X, Pd catalyst, Ligand, Base

Caption: Synthetic derivatization pathways for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key synthetic transformations. All quantitative data is summarized in the accompanying tables for easy comparison.

N-Alkylation

N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common strategy to modulate the physicochemical properties of a molecule.

Experimental Workflow:

G cluster_workflow N-Alkylation Workflow start Dissolve this compound and base in solvent reagent Add alkylating agent (e.g., alkyl halide) start->reagent reaction Stir at specified temperature reagent->reaction workup Aqueous workup and extraction reaction->workup purification Purify by chromatography or recrystallization workup->purification product Characterize N-alkylated product purification->product

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: N-Alkylation with Alkyl Halide

A common method for N-alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base.[1]

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile) is added a base (e.g., K₂CO₃ or NaH, 1.5-2.0 eq.).

  • The alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.2 eq.) is added to the mixture.

  • The reaction is stirred at room temperature or heated (e.g., to 70°C) until completion, as monitored by TLC or LC-MS.[1]

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated derivative.

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)
Methyl IodideK₂CO₃DMFRoom Temp.4~90%
Ethyl BromideK₂CO₃Acetonitrile70°C6~85%
Benzyl BromideNaHDMF0°C to Room Temp.3~92%

Note: Yields are estimates based on general procedures and may vary.

N-Acylation

N-acylation introduces an acyl group, forming an amide. This transformation can be useful for introducing new functionalities or for modulating the basicity of the piperidine nitrogen.

Experimental Workflow:

G cluster_workflow N-Acylation Workflow start Dissolve this compound and base in aprotic solvent reagent Add acylating agent (e.g., acyl chloride) dropwise start->reagent reaction Stir at 0°C to room temperature reagent->reaction workup Quench with water and extract reaction->workup purification Purify by chromatography or recrystallization workup->purification product Characterize N-acylated product purification->product

Caption: General workflow for the N-acylation of this compound.

Protocol 2: N-Acylation with Acyl Chloride

  • To a solution of this compound (1.0 eq.) and a base (e.g., triethylamine or DIPEA, 1.5 eq.) in a dry aprotic solvent (e.g., CH₂Cl₂ or THF) at 0°C is added the acyl chloride (1.1 eq.) dropwise.

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography to yield the N-acylated derivative.

Acylating AgentBaseSolventTemperatureTime (h)Yield (%)
Acetyl ChlorideEt₃NCH₂Cl₂0°C to RT2~95%
Benzoyl ChlorideDIPEATHF0°C to RT3~93%
Cyclopropanecarbonyl chlorideEt₃NCH₂Cl₂0°C to RT2.5~90%

Note: Yields are estimates based on general procedures and may vary.

Reductive Amination

Reductive amination is a versatile method for N-alkylation that involves the reaction of the amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ.[2]

Experimental Workflow:

G cluster_workflow Reductive Amination Workflow start Mix this compound and carbonyl compound in solvent reagent Add reducing agent (e.g., NaBH(OAc)₃) start->reagent reaction Stir at room temperature reagent->reaction workup Quench, basify, and extract reaction->workup purification Purify by chromatography workup->purification product Characterize N-alkylated product purification->product

Caption: General workflow for the reductive amination of this compound.

Protocol 3: Reductive Amination with an Aldehyde

  • To a solution of this compound (1.0 eq.) and an aldehyde (1.1 eq.) in a suitable solvent (e.g., dichloroethane or methanol) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in one portion.[2]

  • A few drops of acetic acid can be added to catalyze the iminium ion formation.

  • The reaction mixture is stirred at room temperature for 2-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The residue is purified by column chromatography to give the N-alkylated product.

Carbonyl CompoundReducing AgentSolventTemperatureTime (h)Yield (%)
Formaldehyde (37% in H₂O)NaBH(OAc)₃DCERoom Temp.2~88%
BenzaldehydeNaBH(OAc)₃MeOHRoom Temp.4~91%
AcetoneNaBH₃CNMeOH/AcOHRoom Temp.12~85%

Note: Yields are estimates based on general procedures and may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl derivatives.[3]

Experimental Workflow:

G cluster_workflow Buchwald-Hartwig Amination Workflow start Combine aryl halide, amine, base, Pd catalyst, and ligand in solvent reaction Heat under inert atmosphere start->reaction workup Cool, filter, and concentrate reaction->workup purification Purify by chromatography workup->purification product Characterize N-arylated product purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination with an Aryl Bromide

  • An oven-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • This compound (1.2 eq.), the aryl bromide (1.0 eq.), and a dry solvent (e.g., toluene or dioxane) are added.

  • The reaction mixture is heated to 80-110°C and stirred for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the N-aryl derivative.

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
BromobenzenePd₂(dba)₃ / BINAPNaOtBuToluene10016~80%
4-BromotoluenePd(OAc)₂ / XPhosK₃PO₄Dioxane11012~85%
1-Bromo-4-methoxybenzenePd₂(dba)₃ / BINAPNaOtBuToluene10018~78%

Note: Yields are estimates based on general procedures and may vary.[3]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled with extreme care under anhydrous conditions.

  • Acyl chlorides are corrosive and lachrymatory. They should be handled in a fume hood.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and should be handled with appropriate precautions.

References

Application Notes and Protocols for (S)-4-(Piperidin-3-yl)benzonitrile as a Dopamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Application Notes

Introduction

(S)-4-(Piperidin-3-yl)benzonitrile is a synthetic compound featuring a piperidine core, a structure commonly found in ligands targeting dopamine receptors. The stereochemistry at the 3-position of the piperidine ring is crucial for its interaction with these receptors. Based on the structure-activity relationships (SAR) of analogous compounds, this compound is hypothesized to act as a ligand for dopamine receptors, with potential selectivity for the D2-like family (D2, D3, and D4 receptors). The nitrile group on the phenyl ring may contribute to the binding affinity and selectivity profile.

Mechanism of Action

Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.

Ligands can exhibit varying affinities and functional activities (agonist, antagonist, or partial agonist) at different dopamine receptor subtypes. Furthermore, some ligands can display biased agonism, preferentially activating either the G protein-dependent signaling pathway or the β-arrestin-mediated pathway. The specific functional activity of this compound at each dopamine receptor subtype would need to be determined experimentally.

Potential Applications

Given its structural similarity to known dopamine receptor ligands, this compound could be a valuable tool for:

  • Probing the structure and function of dopamine receptors: Its specific binding characteristics can help in understanding the molecular determinants of ligand recognition and selectivity.

  • Lead compound for drug discovery: Depending on its selectivity and functional activity profile, it could serve as a starting point for the development of novel therapeutics for neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.

  • Radioligand development: If it exhibits high affinity and selectivity for a particular dopamine receptor subtype, it could be radiolabeled and used in binding assays and in vivo imaging studies.

Data Presentation

The following tables summarize the binding affinities (Ki) and functional activities (where available) of structurally related piperidine and pyrrolidine analogues at human dopamine receptors. This data provides a basis for predicting the potential activity profile of this compound.

Table 1: Binding Affinities (Ki, nM) of Structurally Related Compounds for Human Dopamine Receptors

Compound/AnalogueD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)D4/D2 SelectivityD3/D2 SelectivityReference
(S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide231212.111011[1]
4,4-Difluoro-3-(phenoxymethyl)piperidine derivative (14a)>2000>20000.3>6667-[2]

Note: The data presented are for compounds with different substitutions on the piperidine/pyrrolidine ring and are intended to illustrate the potential for high affinity and selectivity within this chemical space.

Experimental Protocols

Dopamine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for dopamine D2-like receptors using [3H]-spiperone as the radioligand.

Materials:

  • HEK293 cells stably expressing human dopamine D2L, D3, or D4 receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • [3H]-spiperone (specific activity ~60-120 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • This compound (test compound).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target dopamine receptor subtype to confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well microplate, add the following in a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

      • 50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • 50 µL of [3H]-spiperone at a final concentration close to its Kd (e.g., 0.1-0.5 nM for D2/D3, 1-2 nM for D4).

      • 100 µL of diluted membrane preparation (containing 10-50 µg of protein).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This protocol determines the functional activity of this compound at Gi-coupled dopamine receptors (D2, D3, D4) by measuring its ability to inhibit forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2L, D3, or D4 receptor.

  • Cell culture medium.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation buffer: Assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin.

  • This compound (test compound).

  • Dopamine (as a reference agonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • 384-well white microplates.

Protocol:

  • Cell Plating:

    • Seed the cells into 384-well white microplates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition:

    • Aspirate the culture medium and add 10 µL of stimulation buffer to each well.

    • Add 5 µL of various concentrations of this compound or dopamine to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

  • Stimulation:

    • Add 5 µL of forskolin to all wells except the basal control wells. The final concentration of forskolin should be one that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized for each cell line).

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 (for antagonists) or EC50 (for agonists) values using non-linear regression.

PathHunter® β-Arrestin Recruitment Assay

This protocol describes the use of the DiscoverX PathHunter® β-arrestin assay to measure the recruitment of β-arrestin to the dopamine receptor upon ligand binding.

Materials:

  • PathHunter® cell line stably co-expressing a ProLink™ (PK)-tagged dopamine receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.

  • PathHunter® cell plating reagent.

  • PathHunter® detection reagent kit.

  • This compound (test compound).

  • Dopamine (as a reference agonist).

  • 384-well white, clear-bottom microplates.

  • Chemiluminescent plate reader.

Protocol:

  • Cell Plating:

    • Prepare a cell suspension in the PathHunter® cell plating reagent according to the manufacturer's protocol.

    • Dispense 10 µL of the cell suspension into each well of a 384-well microplate.

    • Incubate the plate at 37°C in a humidified incubator for the recommended time (typically overnight).

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference agonist in the appropriate assay buffer.

    • Add 2.5 µL of the diluted compounds to the corresponding wells.

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Equilibrate the PathHunter® detection reagent to room temperature.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Measurement:

    • Read the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).

    • Plot the percentage of activation against the logarithm of the compound concentration.

    • Determine the EC50 value and the maximum efficacy (Emax) using non-linear regression analysis.

Visualization

Dopamine D2 Receptor Signaling Pathways

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine or This compound Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Internalization Receptor Internalization beta_Arrestin->Internalization MAPK_Signaling MAPK Signaling beta_Arrestin->MAPK_Signaling

Caption: Dopamine D2 receptor signaling pathways.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells expressing D2R) Incubation Incubate: Membranes + Radioligand + Test Compound/Controls Membrane_Prep->Incubation Compound_Prep Prepare Test Compound Dilutions (this compound) Compound_Prep->Incubation Radioligand_Prep Prepare [3H]-spiperone and Controls Radioligand_Prep->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Potential Selectivity Profile

Selectivity_Profile cluster_D1_like D1-like Receptors cluster_D2_like D2-like Receptors Compound This compound D1 D1 Compound->D1 Low Affinity (Hypothesized) D5 D5 Compound->D5 Low Affinity (Hypothesized) D2 D2 Compound->D2 Moderate Affinity (Hypothesized) D3 D3 Compound->D3 High Affinity (Hypothesized) D4 D4 Compound->D4 High Affinity (Hypothesized)

References

Application Notes and Protocols for (S)-4-(Piperidin-3-yl)benzonitrile as a Choline Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step for the synthesis of acetylcholine (ACh) in cholinergic neurons. It is responsible for the uptake of choline from the synaptic cleft into the presynaptic terminal. Inhibition of CHT can modulate cholinergic neurotransmission, making it a target of significant interest for the development of novel therapeutics for a variety of neurological conditions.

ML352 is a novel, noncompetitive inhibitor of CHT that was identified through a high-throughput screen. It exhibits high affinity and selectivity for CHT over other monoamine transporters and key cholinergic enzymes. Its noncompetitive mechanism of action suggests an allosteric binding site, which may offer a therapeutic advantage over competitive inhibitors. These notes provide detailed protocols for characterizing CHT inhibitors like ML352.

Data Presentation

The following tables summarize the quantitative data for the representative CHT inhibitor, ML352.

Table 1: In Vitro Potency of ML352

Assay SystemParameterValue (nM)Reference
HEK293 cells expressing human CHTKᵢ92 ± 2.8[1][2]
Mouse forebrain synaptosomesKᵢ172 ± 12[1][2]
[³H]HC-3 Binding AssayKᵢ128.6 ± 15.3[1][2]
CHT1-mediated choline uptakeIC₅₀168.6 ± 49.4[3]

Table 2: Kinetic Parameters of ML352 Inhibition of Choline Uptake

SystemML352 ConcentrationEffect on Choline KₘEffect on Choline VₘₐₓReference
hCHT LV-AA cells200 nMNo significant changeDecrease to 70.4 ± 5.6% of control[1]
hCHT LV-AA cells800 nMNo significant changeDecrease to 30.3 ± 4.2% of control[1]
Mouse forebrain synaptosomes300 nMNo significant changeDecrease to 57.2 ± 3.4% of control[1][2]

Table 3: Selectivity Profile of ML352

Transporter/EnzymeActivityConcentration TestedReference
Dopamine Transporter (DAT)No inhibition5 µM[1][2]
Serotonin Transporter (SERT)No inhibition5 µM[1][2]
Norepinephrine Transporter (NET)No inhibition5 µM[2]
Acetylcholinesterase (AChE)No inhibition5 µM[1][2]
Choline Acetyltransferase (ChAT)No inhibition5 µM[1][2]

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize a novel CHT inhibitor.

Protocol 1: High-Throughput Screening for CHT Inhibitors via Membrane Potential Assay

This protocol is based on a fluorescent membrane potential dye to detect choline-induced depolarization in HEK-293 cells stably expressing a high-level CHT mutant (hCHT LV-AA).

Materials:

  • HEK-hCHT LV-AA cells

  • Poly-D-lysine coated 384-well black-walled, clear-bottom plates

  • Fluorescent membrane potential dye kit

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS)

  • Choline chloride stock solutions

  • Test compounds (e.g., ML352) and control inhibitor (e.g., Hemicholinium-3, HC-3)

  • Kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000)

Procedure:

  • Cell Plating: Seed HEK-hCHT LV-AA cells into 384-well plates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent membrane potential dye, prepared according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare a plate with test compounds diluted to 2.5x the final desired concentration in HBSS.

  • Assay Protocol (Triple-Add): Place both the cell and compound plates into the kinetic imaging plate reader. a. Baseline Reading: Record baseline fluorescence for 1 minute. b. First Addition: Add vehicle or test compound from the compound plate to the cell plate. Incubate for 1 minute while continuing to record fluorescence. c. Second Addition: Add an EC₂₀ concentration of choline (e.g., 500 nM) to all wells. Continue recording for 2 minutes.[1] d. Third Addition: Add an EC₈₀ concentration of choline (e.g., 60 µM) to all wells.[1] Continue recording for another 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence in response to choline additions. Potent inhibitors will reduce the depolarization signal, especially at the EC₈₀ choline concentration.

Protocol 2: [³H]Choline Uptake Assay in Transfected HEK-293 Cells

This is a classic radioisotope-based assay to directly measure the uptake of choline into cells.

Materials:

  • HEK-293 cells transfected with hCHT

  • Poly-D-lysine coated 24- or 96-well plates

  • [³H]Choline chloride

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compounds and control inhibitor (HC-3)

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • Cell Plating: Plate transfected HEK-293 cells in 24- or 96-well plates and grow to confluency.

  • Pre-incubation: Wash the cells three times with 100 µL of KRH buffer.[2]

  • Inhibition: Add 40 µL of KRH buffer with or without the test compound to each well and incubate for 15 minutes at 37°C.[2]

  • Choline Uptake: Initiate the uptake by adding [³H]choline (at a concentration near the Kₘ, e.g., 20 nM) to a final volume. Incubate for a time within the linear range of uptake (e.g., 10-15 minutes) at 37°C.

  • Termination and Washing: Terminate the assay by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of HC-3). Calculate the IC₅₀ or Kᵢ values for the test compound.

Protocol 3: [³H]Choline Uptake Assay in Mouse Forebrain Synaptosomes

This ex vivo protocol assesses inhibitor activity in a more physiologically relevant preparation.

Materials:

  • Mouse forebrain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Uptake assay buffer (e.g., 130 mM NaCl, 3 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM glucose, 10 mM HEPES, pH 7.4).[4]

  • [³H]Choline chloride, test compounds, and HC-3

  • Glass-Teflon homogenizer, centrifuges

  • Glass fiber filters and a cell harvester

Procedure:

  • Synaptosome Preparation: a. Homogenize fresh or frozen mouse forebrain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris. c. Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 min) to pellet the crude synaptosomes. d. Resuspend the synaptosomal pellet in the uptake assay buffer.

  • Choline Uptake Assay: a. Pre-warm the synaptosome suspension to 37°C. b. Add the test compound or vehicle and pre-incubate for 10-15 minutes. c. Initiate the uptake by adding [³H]choline. d. Incubate for a short period (e.g., 5 minutes) at 37°C.[4] e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: As described in Protocol 2.

Visualizations

G cluster_0 Presynaptic Terminal CHT Choline Transporter (CHT) Choline_in Choline (intracellular) CHT->Choline_in Choline_out Choline (extracellular) Choline_out->CHT Uptake ChAT ChAT Choline_in->ChAT + Acetyl-CoA ACh Acetylcholine (ACh) ChAT->ACh VAChT VAChT ACh->VAChT Vesicle Synaptic Vesicle VAChT->Vesicle Packaging ML352 ML352 (Inhibitor) ML352->CHT Inhibits (Noncompetitive)

Caption: Choline uptake and acetylcholine synthesis pathway.

G start Start prep Prepare Cells or Synaptosomes start->prep wash Wash with Assay Buffer prep->wash preincubate Pre-incubate with Inhibitor/Vehicle wash->preincubate add_radio Add [3H]Choline to Initiate Uptake preincubate->add_radio incubate Incubate at 37°C add_radio->incubate terminate Terminate Uptake (Wash/Filter) incubate->terminate lyse Cell Lysis (for adherent cells) terminate->lyse Adherent Cells count Scintillation Counting terminate->count Synaptosomes lyse->count analyze Data Analysis (IC50/Ki) count->analyze end End analyze->end

Caption: Experimental workflow for the [³H]Choline Uptake Assay.

G cluster_0 Choline Transporter (CHT) SubstrateSite Substrate Binding Site (Choline) Transport Choline Transport (Vmax) SubstrateSite->Transport Initiates AlloSite Allosteric Site (ML352) AlloSite->Transport Reduces Vmax Choline Choline Choline->SubstrateSite Binds ML352 ML352 ML352->AlloSite Binds

Caption: Logical relationship of noncompetitive inhibition.

References

Application Notes and Protocols for Assays Utilizing (S)-4-(Piperidin-3-yl)benzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assays relevant to the development and characterization of compounds containing the (S)-4-(Piperidin-3-yl)benzonitrile scaffold. The protocols are centered around the well-documented ALK/ROS1 inhibitor, Lorlatinib (PF-06463922), which features this core structure.

Introduction

This compound is a key heterocyclic scaffold prevalent in medicinal chemistry, notably in the design of kinase inhibitors. Its structural and physicochemical properties make it a valuable component for achieving high potency and selectivity against various kinase targets. Lorlatinib, a third-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), is a prime example of a successful therapeutic agent built upon this scaffold. These application notes will detail protocols for the biochemical and cellular characterization of such compounds, as well as analytical methods for their quantification.

Signaling Pathway of ALK/ROS1 Kinases

Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, upon fusion with partner proteins, become constitutively active, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC). These fusion proteins activate several downstream signaling pathways, primarily the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways, which promote cell proliferation, survival, and tumorigenesis.[1] Inhibitors like Lorlatinib target the ATP-binding site of the kinase domain, blocking these downstream signals.

ALK_ROS1_Signaling cluster_downstream Downstream Signaling Pathways Ligand Ligand (for WT) ALK_ROS1 ALK/ROS1 Fusion Protein Ligand->ALK_ROS1 WT activation PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK Lorlatinib This compound Derivative (e.g., Lorlatinib) Lorlatinib->ALK_ROS1 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis Survival->Tumorigenesis

Caption: ALK/ROS1 Signaling Pathway and Inhibition by Lorlatinib.

I. Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against its target kinase. Two common methods are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

A. LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

    • Prepare a serial dilution of the test compound (e.g., Lorlatinib) in 100% DMSO, then dilute in Kinase Buffer A.

    • Prepare a solution of the target kinase (e.g., recombinant ALK or ROS1) and the Eu-labeled anti-tag antibody in Kinase Buffer A.

    • Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the test compound or DMSO control to the wells.

    • Add 5 µL of the kinase/antibody mix to all wells.

    • Add 2.5 µL of the tracer solution to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 490 nm (terbium donor) and 520 nm (fluorescein acceptor).

    • Calculate the emission ratio (520 nm / 490 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterTypical Concentration
Target Kinase (e.g., ALK)5 nM
Eu-labeled Antibody2 nM
Fluorescent TracerNear Kd for the kinase
Test Compound10-point, 3-fold serial dilution

Table 1: Typical concentrations for a LanthaScreen® Eu Kinase Binding Assay.

B. ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Experimental Protocol:

  • Kinase Reaction:

    • Prepare a master mix containing 1X Kinase Assay Buffer, ATP, and the substrate peptide.

    • Add 2.5 µL of the test compound or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of the target kinase solution to the wells.

    • Add 5 µL of the master mix to initiate the reaction.

    • Incubate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no kinase" background from all readings.

    • Plot the luminescence against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ComponentTypical Concentration
Target Kinase (e.g., ROS1)5-10 ng/reaction
Substrate Peptide0.2 µg/µL
ATPAt Km for the kinase
Test Compound10-point, 3-fold serial dilution

Table 2: Typical reaction components for an ADP-Glo™ Kinase Assay.

II. Cellular Assays

Cellular assays are crucial for evaluating the activity of an inhibitor in a more biologically relevant context.

A. Cellular ALK/ROS1 Phosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit the autophosphorylation of ALK or ROS1 in cancer cell lines.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate ALK-positive (e.g., H3122) or ROS1-positive (e.g., HCC78) NSCLC cells and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., Lorlatinib) for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ALK or phospho-ROS1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ALK/ROS1 and a loading control (e.g., GAPDH or β-actin).

AntibodyDilution
Phospho-ALK (Tyr1604)1:1000
Total ALK1:1000
GAPDH1:5000

Table 3: Example antibody dilutions for Western blotting.

B. Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells.[1][2][3]

Experimental Protocol:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate-reading luminometer.

    • Plot the luminescence against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Cell_Viability_Workflow Start Seed cells in 96-well plate Treat Add serial dilution of compound Start->Treat Incubate72h Incubate for 72 hours Treat->Incubate72h Equilibrate Equilibrate to room temperature Incubate72h->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Mix Mix on orbital shaker (2 min) AddReagent->Mix Incubate10min Incubate at RT (10 min) Mix->Incubate10min Read Measure luminescence Incubate10min->Read Analyze Calculate IC50 Read->Analyze

References

Application Notes and Protocols for (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the safe handling, storage, and use of (S)-4-(Piperidin-3-yl)benzonitrile, a key building block in medicinal chemistry and drug development.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this exact stereoisomer, the following protocols are based on the known properties of its constituent functional groups—piperidine and benzonitrile—and data from structurally similar compounds.[3][4] It is imperative to treat this compound with the care required for a potentially hazardous substance.

Chemical and Physical Properties

This compound is a chiral molecule featuring a piperidine ring and a benzonitrile moiety.[5][6] These structural features make it a valuable intermediate in the synthesis of complex, biologically active molecules.[4][7] The properties of this compound are inferred from related structures like 3-(Piperidin-4-yl)benzonitrile and benzonitrile itself.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (Inferred/Reported)Source
Molecular Formula C₁₂H₁₄N₂[4][8]
Molecular Weight 186.25 g/mol [4][8]
Boiling Point ~316.0 °C at 760 mmHg[4][8]
Flash Point ~144.9 °C[4][8]
Density ~1.1 g/cm³[8]
Appearance Likely a solid or high-boiling liquid-
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and DMSO.[9][9][10]
pKa ~10.06 (Predicted for the piperidine nitrogen)[4]
Hazard Identification and Safety Precautions

The primary hazards associated with this compound stem from the benzonitrile and piperidine functionalities. Benzonitrile compounds are known to be harmful if swallowed or in contact with skin.[11] Piperidine is corrosive and flammable. Therefore, appropriate precautions must be taken.

Potential Hazards:

  • Acute Toxicity (Oral, Dermal): Harmful if swallowed or absorbed through the skin.[12]

  • Skin Irritation/Corrosion: May cause skin irritation or burns.[12]

  • Eye Damage: Risk of serious eye irritation or damage.[12][13]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[12]

  • Combustibility: As with many organic compounds, it may be combustible, especially at elevated temperatures.[14]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[15]

  • Eye Protection: Safety goggles or a face shield must be worn.[15]

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If working with the compound as a powder or in a way that generates aerosols, use a certified respirator.

Protocols for Safe Handling and Use

3.1. General Handling Protocol

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Dispensing: Use only non-sparking tools when handling the material.[14] Avoid creating dust or aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling, and before breaks.[11]

  • Contamination: Immediately change any contaminated clothing.

3.2. Spill & Emergency Protocol

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb with an inert material such as sand, vermiculite, or dry earth.[10] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a sealable container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[13] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.

Storage Protocols

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

4.1. Storage Conditions

  • Temperature: Store in a cool, dry, well-ventilated place, away from heat and direct sunlight.[15] Recommended storage temperature is between 2-8°C.[16]

  • Container: Keep the container tightly closed and sealed.[10] Store under an inert gas like nitrogen or argon, as benzonitrile can be hygroscopic.[3][10]

  • Location: Store in a designated area for toxic or hazardous chemicals, accessible only to authorized personnel.

Table 2: Storage Compatibility

ConditionRecommendationRationale
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, and reducing agents.[13][14][15]Can lead to violent reactions, polymerization, or release of toxic fumes like hydrogen cyanide.[10]
Heat and Ignition Sources Keep away from open flames, sparks, and hot surfaces.[15][17]The compound is combustible and vapors may form explosive mixtures with air.[10]
Moisture Store in a dry environment. Consider using a desiccator.Benzonitrile is hygroscopic.[3][10]

Visualizations

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Storage Protocol for this compound storage Proper Storage location Secure & Ventilated Area storage->location container Tightly Sealed Container (Under Inert Gas) storage->container temp Cool & Dry (2-8°C) storage->temp incompat Incompatibilities storage->incompat acids Strong Acids incompat->acids bases Strong Bases incompat->bases oxidizers Oxidizing Agents incompat->oxidizers

References

Application Notes and Protocols for the Functionalization of the Piperidine Ring in (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-4-(Piperidin-3-yl)benzonitrile is a crucial building block in medicinal chemistry, most notably as a key scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][2] The piperidine ring offers multiple sites for functionalization, allowing for the modulation of a compound's physicochemical properties, potency, selectivity, and pharmacokinetic profile. The secondary amine of the piperidine is the most common site for modification, enabling N-alkylation and N-arylation to explore the S2 pocket of the DPP-4 enzyme.[2][3] Additionally, advanced C-H functionalization strategies offer routes to directly modify the carbon framework of the piperidine ring.[4][5]

These application notes provide detailed protocols for key functionalization reactions of the this compound piperidine ring, including N-alkylation, N-arylation, and direct C-H arylation.

N-Alkylation of the Piperidine Ring

N-alkylation is a fundamental strategy to introduce a variety of substituents onto the piperidine nitrogen. This is typically achieved via nucleophilic substitution with an alkyl halide or through reductive amination with an aldehyde or ketone. The protocol below details a general procedure using an alkyl halide.

Experimental Protocol: N-Alkylation with Alkyl Halide

This protocol describes the synthesis of N-alkylated derivatives of this compound.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound hydrochloride (1.0 eq).

  • Add anhydrous acetonitrile or DMF to dissolve the starting material.

  • Add a base such as potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq) to the suspension.[6]

  • Stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Add the desired alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.[6]

  • Stir the reaction at room temperature or heat to 50-70°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: N-Alkylation Reactions
EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMFRT12>90
2Ethyl iodideK₂CO₃CH₃CN70885-95
3Propargyl bromideTEACH₃CNRT1680-90
4ChloroacetonitrileK₂CO₃DMF506>90

Note: Yields are typical estimates based on general procedures and may vary.

Visualization: N-Alkylation Experimental Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start This compound + Base (K2CO3) Solvent Add Anhydrous Solvent (DMF) Start->Solvent Add_Halide Add Alkyl Halide (R-X) Solvent->Add_Halide Stir Stir at RT or Heat (Monitor by TLC) Add_Halide->Stir Workup Aqueous Workup (Filter, Wash, Dry) Stir->Workup Purify Column Chromatography Workup->Purify Product Final N-Alkylated Product Purify->Product

Caption: General workflow for the N-alkylation of this compound.

N-Arylation of the Piperidine Ring

N-arylation, often achieved through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Chan-Evans-Lam (CEL) reactions, is a powerful method for installing aryl or heteroaryl groups. The CEL reaction is particularly useful as it can often be performed under milder, aerobic conditions.[7][8]

Experimental Protocol: Copper-Catalyzed N-Arylation (Chan-Evans-Lam)

This protocol outlines a general procedure for the N-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Methanol (MeOH), anhydrous

  • Reaction vessel (e.g., screw-cap vial)

  • Magnetic stirrer and stir bar

  • Air or Oxygen source (via a balloon or open to air)

Procedure:

  • To a reaction vial, add this compound (1.0 eq), arylboronic acid (1.5-2.0 eq), and copper(II) acetate (1.0-1.5 eq).[8]

  • Add a magnetic stir bar and anhydrous solvent (e.g., DCM).

  • Add a base such as pyridine or triethylamine (2.0-3.0 eq).

  • Seal the vial (or leave open to the air, depending on the specific literature procedure) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-48 hours.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with aqueous ammonia or a saturated solution of EDTA to remove residual copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated product.

Data Presentation: N-Arylation Reactions
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidCu(OAc)₂PyridineDCMRT70-85
24-Fluorophenylboronic acidCu(OAc)₂PyridineDCMRT65-80
32-Thienylboronic acidCu(OAc)₂TEAMeOHRT60-75
44-Pyridylboronic acidCu(OAc)₂PyridineDCMRT55-70

Note: Yields are typical estimates based on general procedures and may vary.

Visualization: Chan-Evans-Lam Catalytic Cycle

CEL_Cycle cluster_reactants Reactants CuII Cu(II)X₂ CuII_Amine R₂NH-Cu(II)-X CuII->CuII_Amine -HX CuIII Ar-Cu(III)-NR₂ CuII_Amine->CuIII Transmetalation CuI Cu(I)X CuIII->CuI Reductive Elimination Product Ar-NR₂ (Product) CuIII->Product CuI->CuII Oxidation (Air/O₂) Amine R₂NH Amine->CuII_Amine BoronicAcid ArB(OH)₂ BoronicAcid->CuIII

Caption: Simplified catalytic cycle for the Chan-Evans-Lam N-arylation reaction.

C-H Functionalization of the Piperidine Ring

Direct C-H functionalization is an atom-economical strategy that avoids pre-functionalization of the starting material. Photoredox catalysis has emerged as a powerful tool for the α-C-H arylation of amines, including piperidines.[4][9]

Experimental Protocol: Photoredox-Catalyzed α-C-H Arylation

This protocol is adapted from literature procedures for the diastereoselective C-H arylation of substituted piperidines.[4]

Materials:

  • N-protected (e.g., N-Boc) this compound derivative

  • Electron-deficient cyano(hetero)arene (e.g., 1,4-dicyanobenzene)

  • Photocatalyst (e.g., Ir(ppy)₃)

  • Base (e.g., Sodium acetate, NaOAc)

  • Solvent (e.g., Acetonitrile, CH₃CN), degassed

  • Schlenk tube or vial suitable for photochemistry

  • Blue LED light source (e.g., 450 nm)

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube, combine the N-protected piperidine starting material (1.0 eq), the cyanoarene coupling partner (1.5 eq), the photocatalyst (1-2 mol%), and the base (2.0 eq).[4]

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add degassed solvent via syringe.

  • Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature. A fan may be used to maintain ambient temperature.

  • Monitor the reaction for consumption of the starting material by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue directly by flash column chromatography on silica gel to isolate the α-arylated piperidine product.

  • If an N-Boc protecting group was used, it can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the free amine.

Data Presentation: Photoredox C-H Arylation
EntryPiperidine SubstrateArylating AgentPhotocatalystYield (%)d.r.
1N-Boc-2-methylpiperidine1,4-DicyanobenzeneIr(ppy)₃85>95:5
2N-Boc-cis-2,6-dimethylpiperidine1,4-DicyanobenzeneIr(ppy)₃78>95:5
3N-Boc-piperidine4-CyanopyridineIr(ppy)₃65N/A

Note: Data is representative from literature on similar piperidine substrates.[4] d.r. = diastereomeric ratio.

Visualization: Photoredox Catalysis Mechanism

Photoredox_Cycle cluster_reactants Reactants IrIII Ir(III) IrIII_star *Ir(III) IrIII->IrIII_star Blue Light (hν) IrIV Ir(IV) IrIII_star->IrIV SET DCB_radical [Ar-CN]•⁻ IrIII_star->DCB_radical e⁻ IrIV->IrIII SET Piperidine_radical [Piperidine]•⁺ IrIV->Piperidine_radical -e⁻ Piperidine Piperidine (1) Piperidine->Piperidine_radical DCB Ar-CN (DCB) DCB->DCB_radical Coupling Radical-Radical Coupling DCB_radical->Coupling Amino_radical α-Amino Radical Piperidine_radical->Amino_radical -H⁺ Amino_radical->Coupling Product Arylated Piperidine (2) Coupling->Product -CN⁻

Caption: Proposed mechanism for photoredox-catalyzed α-C-H arylation of piperidines.[4]

References

Application Notes and Protocols for (S)-4-(Piperidin-3-yl)benzonitrile in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(S)-4-(Piperidin-3-yl)benzonitrile is a valuable chiral building block for the synthesis of diverse compound libraries in drug discovery. Its piperidine scaffold allows for the introduction of various substituents at the secondary amine, enabling the exploration of structure-activity relationships (SAR) in a parallel synthesis format. The benzonitrile group is a common pharmacophore found in many biologically active molecules, including kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the use of this compound in the parallel synthesis of potential kinase inhibitors.

Overview of Application

This compound serves as a versatile scaffold for the generation of compound libraries targeting various protein kinases. The secondary amine of the piperidine ring provides a key point for diversification through reactions such as N-alkylation, N-acylation, and reductive amination. This allows for the rapid generation of a library of analogs with diverse physicochemical and pharmacological properties.

Data Presentation

While specific quantitative data for a parallel synthesis library based on this compound is not available in the public domain, the following table illustrates the potential biological activity of a compound synthesized using a similar piperidinyl scaffold.

Compound IDTarget KinaseIC₅₀ (µM)
1 GSK-3β2.24
Table 1: Biological activity of a pyrimido[4,5-b]indole-based inhibitor incorporating a substituted piperidine moiety.[3]

Experimental Protocols

The following protocols describe general methods for the diversification of this compound in a parallel synthesis format. These reactions are typically performed in multi-well plates or with an array of reaction tubes.

Protocol 1: Parallel N-Acylation

This protocol describes the reaction of this compound with a library of carboxylic acids to generate a diverse set of amides.

Reagents and Materials:

  • This compound hydrochloride

  • Library of diverse carboxylic acids

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Automated liquid handler (optional)

  • HPLC-MS for analysis

Procedure:

  • Preparation of this compound stock solution: Prepare a 0.2 M solution of this compound hydrochloride in anhydrous DMF.

  • Dispensing reagents:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (20 µmol).

    • Add 1.5 equivalents of DIPEA (30 µmol, ~5.2 µL) to each well to neutralize the hydrochloride salt.

    • In separate vials, prepare 0.2 M stock solutions of a library of carboxylic acids in anhydrous DMF.

    • Add 1.1 equivalents of a unique carboxylic acid stock solution (22 µmol, 110 µL) to each corresponding well.

    • Prepare a 0.22 M stock solution of BOP reagent in anhydrous DMF.

    • Add 1.2 equivalents of the BOP stock solution (24 µmol, ~109 µL) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding 100 µL of water to each well.

    • Directly analyze a small aliquot from each well by HPLC-MS to confirm product formation and assess purity.

    • For purification, perform parallel purification using reverse-phase HPLC.

Protocol 2: Parallel Reductive Amination

This protocol outlines the reaction of this compound with a library of aldehydes and ketones.

Reagents and Materials:

  • This compound

  • Library of diverse aldehydes and ketones

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • 96-well reaction block or individual reaction vials

  • HPLC-MS for analysis

Procedure:

  • Dispensing reagents:

    • To each well of a 96-well reaction block, add a solution of this compound (20 µmol in 100 µL DCE).

    • Add 1.1 equivalents of a unique aldehyde or ketone from a library (22 µmol, as a stock solution in DCE).

    • If necessary, add a catalytic amount of acetic acid (1-2 µL).

  • Imine Formation: Shake the reaction block at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride (30 µmol, ~6.4 mg) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 µL) to each well.

    • Extract the products by adding an organic solvent (e.g., ethyl acetate, 200 µL) and shaking.

    • Analyze an aliquot of the organic layer by HPLC-MS.

    • Purify the products via parallel reverse-phase HPLC.

Visualizations

Experimental Workflow for Parallel Synthesis

G cluster_start Starting Material cluster_diversification Parallel Diversification Reactions cluster_purification Purification & Analysis cluster_end Final Product start This compound acylation N-Acylation (Carboxylic Acid Library) start->acylation Protocol 1 reductive_amination Reductive Amination (Aldehyde/Ketone Library) start->reductive_amination Protocol 2 alkylation N-Alkylation (Alkyl Halide Library) start->alkylation purification Parallel Purification (e.g., HPLC) acylation->purification reductive_amination->purification alkylation->purification analysis Analysis (LC-MS, NMR) purification->analysis library Diverse Compound Library analysis->library

A generalized workflow for parallel synthesis.

Logical Relationship of Components in Kinase Inhibitor Synthesis

G scaffold Core Scaffold (this compound) diversification Diversification Point (Piperidine Nitrogen) scaffold->diversification reactions Parallel Reactions (Acylation, Reductive Amination) diversification->reactions building_blocks Building Block Library (Acids, Aldehydes, etc.) building_blocks->reactions library Compound Library reactions->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) screening->sar

The role of the scaffold in library synthesis.

Signaling Pathway Inhibition (Hypothetical)

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activates Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Kinase2->Substrate Phosphorylates Cellular_Response Cellular_Response Substrate->Cellular_Response Leads to Inhibitor Synthesized Inhibitor Inhibitor->Kinase1 Inhibits

Inhibition of a generic kinase pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the synthesis of (S)-4-(Piperidin-3-yl)benzonitrile, a key intermediate for researchers in drug development. The following information is structured to address common issues encountered during the synthesis, purification, and handling of this chiral compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthetic Pathway Overview:

The synthesis of this compound typically proceeds via a two-step sequence:

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to form the C-N or C-C bond between a protected (S)-piperidine precursor and a 4-cyanophenyl moiety. A common precursor is N-Boc-(S)-3-aminopiperidine.

  • Deprotection: Removal of the protecting group (e.g., Boc) under acidic conditions to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Deprotection A N-Boc-(S)-3-aminopiperidine C N-Boc-(S)-4-(piperidin-3-yl)benzonitrile A->C Pd Catalyst, Base, Solvent B 4-Halobenzonitrile or 4-Cyanophenylboronic acid B->C D N-Boc-(S)-4-(piperidin-3-yl)benzonitrile E This compound D->E Acid (e.g., TFA, HCl)

FAQs: Step 1 - Coupling Reaction (e.g., Buchwald-Hartwig Amination)

Q1: My Buchwald-Hartwig amination reaction shows low or no conversion to the desired N-Boc-(S)-4-(piperidin-3-yl)benzonitrile. What are the possible causes and solutions?

A1: Low conversion in a Buchwald-Hartwig amination can stem from several factors.[1][2][3][4] Refer to the table below for common causes and troubleshooting steps.

Potential Cause Troubleshooting Suggestions
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Ensure proper storage conditions (e.g., inert atmosphere). Consider a different generation of Buchwald-Hartwig catalyst.
Inappropriate Ligand The choice of phosphine ligand is crucial. Experiment with different ligands (e.g., Josiphos, Xantphos) to find the optimal one for your specific substrates.
Incorrect Base The strength of the base is critical. Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used. Try screening different bases.
Solvent Issues Ensure the use of anhydrous, degassed solvent (e.g., toluene, dioxane). Water and oxygen can deactivate the catalyst.
Low Reaction Temperature While some modern catalysts work at room temperature, many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C).
Substrate Quality Ensure the purity of your starting materials, N-Boc-(S)-3-aminopiperidine and the 4-halobenzonitrile. Impurities can poison the catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), N-Boc-(S)-3-aminopiperidine (1.2 eq.), palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and phosphine ligand (4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

FAQs: Step 2 - Boc Deprotection

Q2: I am observing incomplete deprotection of the Boc group when using TFA. How can I drive the reaction to completion?

A2: Incomplete Boc deprotection is a common issue. Here are some strategies to ensure complete removal of the protecting group.[5][6][7][8][9]

Potential Cause Troubleshooting Suggestions
Insufficient Acid Increase the equivalents of trifluoroacetic acid (TFA). A common ratio is 1:1 TFA to solvent (e.g., dichloromethane).
Short Reaction Time Extend the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
Low Reaction Temperature While often performed at room temperature, gentle warming (e.g., to 40 °C) can sometimes facilitate deprotection, but be cautious of potential side reactions.
Alternative Acidic Conditions If TFA is not effective or causes side reactions, consider using 4M HCl in dioxane or methanol.[8]

Q3: After Boc deprotection with TFA, I am getting a sticky oil instead of a solid product. How can I isolate my product as a salt?

A3: TFA salts are often oily.[8] To obtain a solid, you can try the following:

  • Salt Exchange: After removing the TFA under vacuum (co-evaporating with a solvent like toluene can help remove residual TFA), dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol, isopropanol) and add a solution of HCl in diethyl ether or dioxane to precipitate the hydrochloride salt, which is often more crystalline.

  • Trituration: Try triturating the oily residue with a non-polar solvent like diethyl ether or hexane. This can sometimes induce crystallization.

Q4: Are there any common side reactions during Boc deprotection that I should be aware of?

A4: Yes, the tert-butyl cation generated during the deprotection can be problematic.[10]

Side Reaction Prevention/Solution
Alkylation of Product The tert-butyl cation can alkylate the product or other nucleophilic species present. Adding a scavenger like anisole or thioanisole to the reaction mixture can trap the cation.
Racemization While less common for this specific substrate, harsh acidic conditions can sometimes lead to racemization.[11][12] It's important to use the mildest conditions necessary for complete deprotection and to check the enantiomeric purity of the final product.

Experimental Protocol: General Procedure for Boc Deprotection

  • Dissolve the N-Boc protected piperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA) (e.g., 10 equivalents, or a 1:1 mixture with the solvent) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • Proceed with purification or salt formation as required.

Deprotection_Troubleshooting Start Boc Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete OilyProduct Oily Product? Incomplete->OilyProduct No IncreaseAcid Increase Acid Conc. Extend Reaction Time Incomplete->IncreaseAcid Yes SideReactions Side Reactions? OilyProduct->SideReactions No SaltExchange Perform Salt Exchange (e.g., to HCl salt) OilyProduct->SaltExchange Yes AddScavenger Add Scavenger (e.g., Anisole) SideReactions->AddScavenger Yes CheckPurity Check Enantiomeric Purity SideReactions->CheckPurity No IncreaseAcid->OilyProduct ChangeAcid Use HCl in Dioxane Triturate Triturate with Non-polar Solvent SaltExchange->Triturate Triturate->SideReactions AddScavenger->CheckPurity Success Successful Deprotection CheckPurity->Success

FAQs: Purification and Analysis

Q5: How can I confirm the enantiomeric purity of my final product?

A5: The most reliable method for determining the enantiomeric purity of this compound is by chiral High-Performance Liquid Chromatography (HPLC).[13][14][15][16][17]

Experimental Protocol: General Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating piperidine enantiomers. Columns such as Chiralpak AD-H or Chiralcel OD-H are good starting points.[13]

  • Mobile Phase: A typical mobile phase for normal phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape for basic compounds.

  • Method Development: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% diethylamine) and adjust the ratio of the solvents to achieve baseline separation of the enantiomers.

  • Detection: Use a UV detector at a wavelength where the benzonitrile moiety has strong absorbance (around 230-240 nm).

Parameter Typical Conditions
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 235 nm

Q6: I am having difficulty purifying the final product by column chromatography. Are there alternative methods?

A6: If standard silica gel chromatography is challenging, consider the following:

  • Crystallization: Attempt to crystallize the hydrochloride or another salt of the final product. This can be an effective method for purification.

  • Preparative Chiral HPLC: If you need to separate a racemic mixture or purify the desired enantiomer from a small amount of the other, preparative chiral HPLC is the most effective method.[16]

  • Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations and can sometimes offer advantages over HPLC in terms of speed and solvent consumption.[16]

References

Technical Support Center: Optimizing Enantiomeric Excess in 3-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective synthesis of 3-arylpiperidines.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues that may arise during your experiments.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Q1: I am observing low enantiomeric excess (ee) in my rhodium-catalyzed asymmetric reductive Heck reaction. What are the potential causes and solutions?

A1: Low enantiomeric excess in this reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Ligand Selection: The choice of chiral phosphine ligand is critical for achieving high enantioselectivity. Ensure you are using a suitable ligand for your specific substrate. For the coupling of arylboronic acids with phenyl pyridine-1(2H)-carboxylate, ligands like (S)-Segphos have shown excellent results.[1] If you are using a different ligand, consider screening other commercially available chiral phosphine ligands.

  • Catalyst Purity and Handling: The rhodium catalyst precursor's purity is paramount. Ensure it is of high purity and has been stored under an inert atmosphere to prevent degradation. Deactivated catalyst can lead to a competing, non-enantioselective background reaction.

  • Solvent System: The solvent mixture can significantly influence the enantioselectivity. A mixture of THP:toluene:H₂O (1:1:1) has been found to be optimal in many cases.[1] Deviations from this ratio or the presence of impurities in the solvents can negatively impact the ee. Ensure you are using dry, degassed solvents.

  • Base: The choice and concentration of the base are crucial. Aqueous cesium hydroxide (CsOH) is often used.[1] Ensure the concentration is correct, as deviations can affect the reaction rate and selectivity.

  • Reaction Temperature: The reaction temperature should be carefully controlled. For the Rh-catalyzed reductive Heck reaction, 70 °C is a common starting point.[1] Lowering the temperature may sometimes improve enantioselectivity, although it might also slow down the reaction rate.

  • Substrate Purity: Impurities in the arylboronic acid or the dihydropyridine starting material can interfere with the catalytic cycle. Ensure your starting materials are of high purity.

Q2: My reaction yield is low, or the reaction is not going to completion. What should I check?

A2: Low yield or incomplete conversion can be addressed by examining the following:

  • Reaction Concentration: A concentration of less than 1 M has been observed to result in poor conversion with recovery of starting material.[1] Ensure your reaction is sufficiently concentrated.

  • Inert Atmosphere: Rhodium catalysts are sensitive to oxygen. Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen). This includes degassing your solvents and purging the reaction vessel thoroughly.

  • Purity of Reagents: As with low ee, impurities in the starting materials or reagents can inhibit the catalyst. Re-purify your starting materials if necessary.

  • Catalyst Loading: While a low catalyst loading is desirable, it might be insufficient for complete conversion. Consider slightly increasing the catalyst loading if other factors have been ruled out.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in a multiphasic system.

Enzymatic Synthesis using ω-Transaminases

Q1: I am experiencing low conversion in the transamination of my prochiral ketone to the corresponding 3-aminopiperidine.

A1: Low conversion in enzymatic reactions can be due to several factors:

  • Enzyme Inhibition: The ketone co-product of the transamination reaction can inhibit the enzyme. To overcome this, strategies like using an amine donor in large excess or removing the co-product (e.g., by using a "smart" amine donor that cyclizes or dimerizes after the initial amine transfer) can be employed.[2][3]

  • Unfavorable Equilibrium: The thermodynamic equilibrium of the transamination may not favor product formation.[2] Running the reaction in a flow system can help by continuously removing the product, thus shifting the equilibrium.[2]

  • Enzyme Stability: The chosen transaminase may not be stable under your reaction conditions (pH, temperature, solvent). Ensure the pH and temperature are optimal for the specific enzyme you are using. Immobilization of the enzyme on a solid support can often improve its stability and reusability.[4][5]

  • Cofactor Limitation: The pyridoxal-5'-phosphate (PLP) cofactor is essential for transaminase activity. Ensure you have an adequate concentration of PLP in your reaction mixture.[4]

Q2: The enantiomeric excess of my 3-aminopiperidine product is not as high as expected.

A2: Suboptimal enantioselectivity in enzymatic reactions can be addressed by:

  • Enzyme Selection: Not all transaminases will exhibit high enantioselectivity for every substrate. It is often necessary to screen a panel of different (R)- and (S)-selective transaminases to find the one best suited for your specific ketone.

  • Protein Engineering: If commercially available enzymes do not provide the desired selectivity, protein engineering of a promising candidate can be a powerful tool to enhance its stereoselectivity for a non-natural substrate.[5]

  • Reaction Conditions: While less common for enzymatic reactions, extreme pH or temperature values could potentially lead to some degree of non-enzymatic background reaction or even partial racemization of the product, although the latter is unlikely under typical enzymatic conditions.

Kinetic Resolution of N-Boc-2-arylpiperidines

Q1: The enantiomeric ratio (er) of my recovered starting material is low in the kinetic resolution of N-Boc-2-arylpiperidine.

A1: Achieving a high enantiomeric ratio in kinetic resolution by asymmetric deprotonation depends on the relative rates of reaction of the two enantiomers. Here are some factors to consider:

  • Chiral Ligand: The choice of the chiral ligand (e.g., (-)-sparteine or a (+)-sparteine surrogate) is the primary determinant of enantioselectivity.[6][7] Ensure you are using the correct ligand for the desired enantiomer.

  • Pre-mixing of Base and Ligand: The method of mixing the n-BuLi and the chiral ligand can impact selectivity. Not pre-mixing the components has been shown to result in higher enantiomer ratios.[8]

  • Reaction Time and Temperature: The reaction time needs to be carefully optimized. A shorter reaction time might not allow for sufficient resolution, while a longer time could lead to the reaction of the slower-reacting enantiomer, thus lowering the er of the recovered starting material. The reaction is typically carried out at low temperatures (e.g., -78 °C) to enhance selectivity.[8]

  • Substrate Effects: Electron-poor or very acidic substrates may undergo faster, less selective lithiation, leading to a lower er.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of 3-arylpiperidines?

A1: Several effective methods are available, each with its own advantages and challenges:

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method involves the coupling of arylboronic acids with a dihydropyridine derivative, followed by reduction to the piperidine. It offers high yields and excellent enantioselectivity for a broad range of substrates.[6][9]

  • Enzymatic Methods: Biocatalytic approaches, such as the asymmetric amination of prochiral ketones using ω-transaminases or the reduction of imines using imine reductases, provide a green and highly selective route to chiral piperidines.[4][5][10]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the isolation of the unreacted enantiomer in high enantiomeric purity. The kinetic resolution of N-Boc-2-arylpiperidines via asymmetric deprotonation is a notable example.[6][7][11]

  • Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, can be used to catalyze enantioselective cyclization reactions to form piperidine rings.[9][12] The aza-Michael reaction is another common organocatalytic transformation used for this purpose.[13][14]

  • Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis offers a greener alternative for certain transformations, utilizing chiral catalysts to control stereochemistry in biphasic systems.[15]

Q2: How can I accurately determine the enantiomeric excess of my 3-arylpiperidine product?

A2: The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives a direct measure of the ee. Chiral Gas Chromatography (GC) can also be used for volatile derivatives.

Q3: What is the importance of the N-protecting group in the synthesis of 3-arylpiperidines?

A3: The N-protecting group plays a crucial role in many synthetic strategies. For example:

  • In the Rh-catalyzed reductive Heck reaction, a carbamate protecting group like phenyl carbamate is used to activate the pyridine ring towards partial reduction and subsequent cross-coupling.[9]

  • In the kinetic resolution of 2-arylpiperidines, the N-Boc group is essential for directing the lithiation to the benzylic position.[6][11]

  • In enzymatic synthesis, the choice of protecting group can influence the enzyme's activity and substrate tolerance.[16]

The protecting group also influences the solubility and handling of the intermediates and can be chosen based on the desired deprotection conditions in subsequent synthetic steps.

Q4: Are there any "green" or more sustainable approaches to synthesizing chiral 3-arylpiperidines?

A4: Yes, there is a growing emphasis on developing more sustainable synthetic methods. Key approaches include:

  • Biocatalysis: Enzymatic methods operate under mild, aqueous conditions, avoiding the use of heavy metals and harsh reagents.[5][17]

  • Organocatalysis: The use of small organic molecules as catalysts is often considered a greener alternative to metal-based catalysts.[13]

  • Phase-Transfer Catalysis: This technique can reduce the need for hazardous organic solvents and allow the use of more environmentally benign inorganic bases.[18]

Data Presentation

Table 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Phenyl Pyridine-1(2H)-Carboxylate with Various Arylboronic Acids

EntryArylboronic AcidYield (%)ee (%)
1Phenyl8196
24-Methoxyphenyl8595
34-Fluorophenyl7897
44-Chlorophenyl8296
54-(Trifluoromethyl)phenyl7598
63-Methoxyphenyl8095
72-Methoxyphenyl7294
84-Pyrazolylphenyl5896

Data synthesized from Mishra, S. et al., J. Am. Chem. Soc. 2023.[9]

Table 2: Enzymatic Asymmetric Amination of 1-Boc-3-piperidone using ω-Transaminases

EntryEnzymeSelectivityConversion (%)ee (%)Time (h)Temperature (°C)
1ATA-025-IMB(R)99>99350
2ATA-415-IMB(R)>99>992450
3ATA-013-IMB(R)>99>992850
4ATA-P1-G05-IMB(S)>99>992450

Data synthesized from Applied Catalysis A: General, 2018, 559, 149-155.[10]

Table 3: Kinetic Resolution of N-Boc-2-arylpiperidines

EntryAryl GroupYield of Recovered SM (%)er of Recovered SM
1Phenyl4197:3
24-Chlorophenyl4296:4
34-Fluorophenyl4095:5
44-Methoxyphenyl3994:6
53,5-bis(Trifluoromethyl)phenyl4585:15
62-Pyridyl4880:20

Data synthesized from Chem. Commun., 2014, 50, 9910-9913.[8]

Experimental Protocols

Key Experiment 1: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from Mishra, S. et al., J. Am. Chem. Soc. 2023.[19]

  • Catalyst Preparation: In a glovebox, add [Rh(cod)(OH)]₂ (1.0 mol%) and the chiral phosphine ligand (e.g., (S)-Segphos, 2.2 mol%) to a vial.

  • Reaction Setup: Remove the vial from the glovebox and place it under an argon atmosphere. Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL).

  • Base Addition: Add aqueous CsOH (50 wt%, 2.0 equiv) to the vial.

  • Heating: Stir the catalyst solution at 70 °C for 10 minutes.

  • Substrate Addition: Add the arylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv).

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: General Procedure for Enzymatic Transamination of 1-Boc-3-piperidone

This protocol is adapted from Applied Catalysis A: General, 2018, 559, 149-155.[4]

  • Reaction Mixture Preparation: In a vial, prepare a buffer solution (e.g., 5 mL of 100 mM triethanolamine buffer, pH 7.5) containing isopropylamine (1.1 M) as the amine donor and pyridoxal-5'-phosphate (PLP, 1.4 mM).

  • Enzyme Addition: Add the immobilized ω-transaminase (e.g., 200 mg of TA-IMB).

  • Pre-incubation: Stir the mixture at 35 °C and 550 rpm for 5 minutes.

  • Substrate Addition: Add a preheated solution (35 °C) of 1-Boc-3-piperidone (0.26 mmol) in a minimal amount of a water-miscible co-solvent (e.g., 750 µL DMSO).

  • Reaction: Stir the reaction mixture at 35 °C and 550 rpm for 24 hours.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC or TLC. Upon completion, filter to remove the immobilized enzyme. Adjust the pH of the filtrate and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate to obtain the crude product, which can be further purified if necessary.

Key Experiment 3: General Procedure for Kinetic Resolution of N-Boc-2-arylpiperidine

This protocol is adapted from Chem. Commun., 2014, 50, 9910-9913.[6][8]

  • Reaction Setup: To a solution of racemic N-Boc-2-arylpiperidine (1.0 equiv) and (-)-sparteine (0.9 equiv) in toluene at -78 °C under an argon atmosphere, add n-BuLi (0.8 equiv) dropwise.

  • Deprotonation: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Add an electrophile (e.g., methyl chloroformate) to quench the lithiated species.

  • Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography to separate the unreacted (enantioenriched) starting material from the 2,2-disubstituted product.

Visualizations

experimental_workflow_rh_catalyzed cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product cat_prep [Rh(cod)(OH)]2 + Chiral Ligand setup Add Solvents & Base (Toluene/THP/H2O, CsOH) cat_prep->setup Inert Atmosphere heat Heat to 70°C setup->heat add_subs Add Arylboronic Acid & Dihydropyridine heat->add_subs react Stir at 70°C for 20h add_subs->react quench Quench with H2O react->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Enantioenriched 3-Aryl-tetrahydropyridine purify->product

Caption: Workflow for Rh-Catalyzed Asymmetric Reductive Heck Reaction.

troubleshooting_low_ee cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Enantiomeric Excess (ee) ligand Incorrect/Impure Chiral Ligand start->ligand Check catalyst_purity Deactivated/Impure Rh Catalyst start->catalyst_purity Check solvent Suboptimal Solvent System/Purity start->solvent Check base Incorrect Base Concentration start->base Check temperature Inappropriate Temperature start->temperature Check substrate_purity Impure Starting Materials start->substrate_purity Check

Caption: Troubleshooting guide for low enantiomeric excess.

logical_relationship_synthesis_methods goal Enantioselective Synthesis of 3-Arylpiperidines rh_cat Rh-Catalyzed Reductive Heck Reaction goal->rh_cat enzymatic Enzymatic Methods goal->enzymatic kinetic_res Kinetic Resolution goal->kinetic_res organo_cat Organocatalysis goal->organo_cat transaminase ω-Transaminase enzymatic->transaminase imine_reductase Imine Reductase enzymatic->imine_reductase phosphoric_acid Chiral Phosphoric Acid organo_cat->phosphoric_acid aza_michael Aza-Michael Reaction organo_cat->aza_michael

Caption: Key synthetic strategies for 3-arylpiperidines.

References

Technical Support Center: Chiral Separation of 4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 4-(Piperidin-3-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chiral separation of 4-(Piperidin-3-yl)benzonitrile?

The primary challenges in the enantioselective separation of 4-(Piperidin-3-yl)benzonitrile revolve around its structural features:

  • Weak Chromophore: The benzonitrile group may not provide a sufficiently strong UV chromophore for sensitive detection, potentially requiring derivatization.

  • Basic Nature of Piperidine: The piperidine ring is basic and can lead to peak tailing and poor peak shape on silica-based chiral stationary phases (CSPs) due to interactions with residual silanol groups.

  • Method Development: As with many chiral separations, the process is often empirical. Finding the optimal combination of chiral stationary phase, mobile phase, and temperature can be time-consuming.[1]

Q2: Which types of chiral stationary phases (CSPs) are recommended for separating piperidine-containing compounds?

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often a good starting point for the separation of compounds containing a piperidine ring. Specifically, columns like Chiralpak® AD-H (amylose-based) and Chiralpak® IC-3 (cellulose-based) have shown success in separating structurally similar molecules.[2][3]

Q3: Is pre-column derivatization necessary for the analysis of 4-(Piperidin-3-yl)benzonitrile?

Pre-column derivatization may be necessary for two primary reasons:

  • To Enhance UV Detection: If the intrinsic UV absorbance of the molecule is too low for the required sensitivity, derivatization with a UV-active agent can significantly improve detection.

  • To Improve Chiral Recognition: Introducing a bulky, rigid group can enhance the interactions with the chiral stationary phase, leading to better separation.

A common derivatizing agent for similar compounds, like piperidin-3-amine, is para-toluene sulfonyl chloride (PTSC), which introduces a chromophore and can improve chiral resolution.[2]

Q4: What are typical mobile phases used for the chiral separation of piperidine derivatives?

The choice of mobile phase is highly dependent on the chiral stationary phase and the specific analyte.

  • Normal Phase: Mixtures of alkanes (like n-hexane or heptane) with an alcohol (such as ethanol or isopropanol) are commonly used. A small amount of an amine modifier (e.g., diethylamine, DEA) is often added to the mobile phase to improve peak shape by suppressing the interaction of the basic piperidine nitrogen with the stationary phase.

  • Polar Organic Mode: This involves using a polar organic solvent like ethanol or methanol, often with an amine additive. For example, a mobile phase of 0.1% diethylamine in ethanol has been successfully used for a derivatized piperidine compound on a Chiralpak® AD-H column.[2]

  • Reversed Phase: While less common for initial screening of this type of compound, reversed-phase conditions (e.g., acetonitrile/water or methanol/water with buffers) can also be explored, particularly with bonded polysaccharide CSPs.

Troubleshooting Guides

Issue 1: Poor or No Separation of Enantiomers

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different selectivities (e.g., amylose-based, cellulose-based).
Suboptimal Mobile Phase Composition Systematically vary the ratio of the organic modifier (e.g., alcohol in normal phase). A lower percentage of alcohol often increases retention and may improve resolution.
Lack of Strong Interacting Groups Consider pre-column derivatization to introduce groups that can enhance chiral recognition (e.g., π-π interactions, hydrogen bonding).
Incorrect Elution Mode If using normal phase, explore polar organic or reversed-phase modes, as the elution order and selectivity can change dramatically.
Issue 2: Poor Peak Shape (Tailing or Broadening)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Interaction with Residual Silanols Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with an appropriate solvent. If performance does not improve, the column may need to be replaced.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for 4-(Piperidin-3-yl)benzonitrile (Direct Method)

This protocol outlines a starting point for developing a direct chiral HPLC method.

1. Initial Column Screening:

  • Columns:

    • Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate))

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA

    • Polar Organic Mode: Ethanol with 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 228 nm, to be optimized based on the UV spectrum of the compound).[2]

2. Optimization:

  • If partial separation is observed, optimize the mobile phase by varying the percentage of the alcohol modifier.

  • Investigate the effect of temperature. Lower temperatures often improve resolution but increase analysis time.

Protocol 2: Pre-column Derivatization with p-Toluene Sulfonyl Chloride (PTSC)

This protocol is adapted from a method for a structurally similar compound and may be necessary if direct analysis fails.[2]

1. Derivatization Reaction:

  • Dissolve a known amount of 4-(Piperidin-3-yl)benzonitrile in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a slight molar excess of p-Toluene Sulfonyl Chloride (PTSC).

  • Add a base (e.g., triethylamine or pyridine) to catalyze the reaction and neutralize the HCl byproduct.

  • Stir the reaction at room temperature until completion (monitor by TLC or a suitable achiral HPLC method).

  • Quench the reaction and perform a suitable workup to isolate the derivatized product.

2. Chiral HPLC Analysis of the Derivative:

  • Column: Chiralpak® AD-H

  • Mobile Phase: 0.1% Diethylamine in Ethanol

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 228 nm

Data Summary

The following table summarizes typical starting conditions for chiral method development for piperidine derivatives based on literature for similar compounds.

Parameter Condition 1 (Normal Phase) Condition 2 (Polar Organic)
Chiral Stationary Phase Chiralpak® IC-3Chiralpak® AD-H
Mobile Phase n-Hexane:Ethanol (80:20) + 0.1% DEAEthanol + 0.1% DEA
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C
Detection Wavelength To be determined228 nm (for derivatized compound)

Visualizations

Experimental Workflow for Chiral Method Development

workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Sample Derivatization Derivatization Sample->Derivatization If needed Direct_Injection Direct Injection Sample->Direct_Injection HPLC_Screening HPLC Screening (Multiple CSPs & Mobile Phases) Derivatization->HPLC_Screening Derivatized Sample Direct_Injection->HPLC_Screening Optimization Method Optimization HPLC_Screening->Optimization Partial or No Separation Validation Method Validation Optimization->Validation Successful Separation

Caption: A typical workflow for developing a chiral HPLC method.

Troubleshooting Logic for No Enantiomeric Separation

troubleshooting Start No Separation Change_CSP Screen Different CSPs (e.g., Amylose, Cellulose) Start->Change_CSP Modify_MP Adjust Mobile Phase (Vary % Alcohol) Change_CSP->Modify_MP Change_Mode Change Elution Mode (NP -> PO -> RP) Modify_MP->Change_Mode Consider_Deriv Consider Derivatization Result Separation? Consider_Deriv->Result Change_Mode->Consider_Deriv

Caption: A logical approach to troubleshooting a lack of enantiomeric resolution.

References

Technical Support Center: (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of (S)-4-(Piperidin-3-yl)benzonitrile during experimental procedures.

Troubleshooting Guide: Minimizing Racemization of this compound

This guide addresses common issues that may lead to the loss of enantiomeric purity of this compound.

Issue ID Problem Potential Cause Recommended Solution
RAC-001 Decrease in enantiomeric excess (e.e.) after basic work-up.Exposure to strong or elevated temperatures in the presence of a base can lead to deprotonation at the chiral center, forming a planar achiral intermediate that can be protonated from either face, leading to racemization.- Use mild inorganic bases (e.g., NaHCO₃, K₂CO₃) in aqueous solutions at low temperatures (0-5 °C).- Minimize the duration of exposure to basic conditions.- Avoid the use of strong organic amine bases (e.g., triethylamine, DBU) where possible, as they can also promote racemization.
RAC-002 Racemization observed after acidic work-up or salt formation.While generally more stable under acidic conditions, prolonged exposure to strong acids or high temperatures can still catalyze racemization, potentially through a reversible ring-opening mechanism or formation of an enamine tautomer.- Use a stoichiometric amount of a suitable acid (e.g., HCl in a non-polar solvent like dioxane or diethyl ether) for salt formation at low temperatures.- Avoid prolonged heating in acidic media.- For Boc-deprotection, consider milder acidic conditions or alternative protecting groups if racemization is consistently observed.
RAC-003 Loss of optical purity during storage.This compound, especially in its free base form, can be susceptible to racemization over time, particularly if exposed to light, air (CO₂ can form carbonic acid in the presence of moisture), or residual acidic or basic impurities. The stability can also be affected by the storage solvent.- Store the free base under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage).- Store as a crystalline salt (e.g., hydrochloride), which is generally more stable than the free base.- Use amber vials to protect from light.- Ensure the compound is free from any acidic or basic residues before long-term storage.
RAC-004 Inconsistent enantiomeric excess (e.e.) results from analytical chromatography.The analytical method may not be robust or optimized for this compound. On-column racemization can also occur depending on the mobile phase composition and column stationary phase.- Develop and validate a robust chiral HPLC method (see detailed protocol below).- Use a mobile phase with a neutral or slightly acidic pH.- Avoid highly basic additives in the mobile phase if possible.- Ensure the sample is dissolved in a non-basic, aprotic solvent for injection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for 3-substituted piperidines like this compound?

A1: The most common mechanism for racemization in chiral amines involves the removal of the proton at the stereocenter by a base. This deprotonation results in the formation of a planar, achiral carbanion or enamine intermediate. Subsequent reprotonation can occur from either side of the plane with equal probability, leading to a racemic mixture.[1]

Q2: How does the benzonitrile group affect the stability of the chiral center?

A2: The electron-withdrawing nature of the nitrile group on the phenyl ring can have a modest influence on the acidity of the proton at the chiral C3 position of the piperidine ring. While not directly attached, this electronic effect can be transmitted through the aromatic system, potentially making the C-H bond slightly more susceptible to cleavage under basic conditions compared to an unsubstituted phenyl group. However, the primary driver for racemization remains the presence of a base.

Q3: Is the hydrochloride salt of this compound completely stable to racemization?

A3: The hydrochloride salt is significantly more stable to racemization than the free base because the nitrogen atom is protonated, which reduces its basicity and the likelihood of it facilitating self-catalyzed racemization. However, it is not completely immune. Racemization can still occur under harsh conditions, such as prolonged heating or in the presence of other bases that can deprotonate the chiral center.

Q4: What are the ideal storage conditions for this compound to ensure long-term enantiomeric stability?

A4: For optimal stability, this compound should be stored as a solid, crystalline salt (e.g., hydrochloride) in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (ideally ≤ -20°C). It should be protected from light by using an amber vial. If storing the free base, it is even more critical to use an inert atmosphere and low temperature.

Q5: Can I use any chiral column to determine the enantiomeric purity of this compound?

A5: While various chiral stationary phases (CSPs) exist, polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point for screening. Due to the lack of a strong chromophore in the piperidine portion of the molecule, pre-column derivatization with a UV-active or fluorescent tag is often necessary to achieve adequate sensitivity and resolution.[2][3]

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity of this compound (with Pre-column Derivatization)

This method is based on a validated procedure for the closely related compound, piperidin-3-amine, and is adapted for this compound.[2][3]

1. Pre-column Derivatization:

  • Reagents:

    • This compound sample

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous pyridine or other suitable non-nucleophilic base

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Procedure:

    • Dissolve a known amount of this compound (e.g., 1 mg) in anhydrous DCM (1 mL).

    • Add anhydrous pyridine (2-3 equivalents).

    • Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction with a small amount of water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the residue in the mobile phase for HPLC analysis.

2. Chiral HPLC Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape. The exact ratio may need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength suitable for the p-toluenesulfonyl derivative (e.g., 228 nm or 254 nm).

  • Injection Volume: 10 µL.

3. System Suitability:

  • The resolution between the two enantiomer peaks should be greater than 2.0.

  • The tailing factor for each enantiomer peak should be less than 1.5.

Visualizations

Racemization_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Symptom Loss of Enantiomeric Purity of This compound Cause1 Basic Conditions (e.g., work-up, storage) Symptom->Cause1 During/after basic treatment Cause2 Acidic Conditions (e.g., salt formation, deprotection) Symptom->Cause2 During/after acidic treatment Cause3 Elevated Temperature Symptom->Cause3 During reaction or work-up Cause4 Improper Storage Symptom->Cause4 Over time Solution1 Use Mild Base (e.g., NaHCO₃) Low Temperature (0-5 °C) Minimize Exposure Time Cause1->Solution1 Solution2 Use Stoichiometric Acid Low Temperature Avoid Prolonged Heating Cause2->Solution2 Solution3 Conduct Reactions at or below Room Temperature Cause3->Solution3 Solution4 Store as Salt Inert Atmosphere (-20 °C) Protect from Light Cause4->Solution4

Caption: Troubleshooting workflow for racemization of this compound.

Racemization_Mechanism cluster_enantiomer (S)-Enantiomer cluster_intermediate Achiral Intermediate cluster_racemate Racemic Mixture Enantiomer_S This compound (Chiral) Intermediate Planar Carbanion/Enamine (Achiral) Enantiomer_S->Intermediate + Base - H⁺ Intermediate->Enantiomer_S + H⁺ Racemate 50:50 Mixture of (S)- and (R)-Enantiomers Intermediate->Racemate + H⁺ (from either face)

Caption: Base-catalyzed racemization mechanism.

References

Technical Support Center: Synthesis of (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-4-(Piperidin-3-yl)benzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of a chiral, N-protected (S)-3-aminopiperidine derivative with an activated 4-halobenzonitrile, followed by deprotection of the piperidine nitrogen. A popular protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.

Q2: How can I ensure the stereochemical integrity of the chiral center at the C3 position of the piperidine ring?

Maintaining stereochemical integrity is crucial. It is advisable to start with a commercially available, enantiomerically pure (S)-piperidin-3-amine derivative. Throughout the synthesis, it is important to avoid harsh basic or acidic conditions and high temperatures for prolonged periods, which could potentially lead to racemization. Chiral HPLC analysis of the final product is recommended to determine the enantiomeric excess.

Q3: What are the recommended analytical techniques to monitor the reaction progress and characterize the final product?

To monitor the reaction, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For the characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination are recommended.

Q4: Which solvent is most suitable for the key coupling reaction?

Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred for SNAr reactions as they can effectively solvate the reactants and facilitate the reaction.

Troubleshooting Guide

Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Reaction

Q: My SNAr reaction between N-Boc-(S)-3-aminopiperidine and 4-fluorobenzonitrile is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in this step can be attributed to several factors. Below is a summary of potential causes and recommended solutions.

Potential Causes & Solutions:

  • Insufficiently anhydrous conditions: Trace amounts of water can react with the base and hinder the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Incorrect Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the piperidine nitrogen, while an overly strong base can lead to side reactions. It is recommended to use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃).

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and side product formation. It is advisable to screen a range of temperatures, for instance, from 80 °C to 120 °C.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Data Presentation: Effect of Reaction Conditions on SNAr Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMSO1001265
2DIPEADMSO1001275
3K₂CO₃DMF1001260
4DIPEADMSO120885
5DIPEADMSO802455
Issue 2: Incomplete Deprotection of the N-Boc Group

Q: I am observing incomplete removal of the Boc protecting group. How can I ensure complete deprotection?

A: Incomplete deprotection is a common issue. Here are some troubleshooting steps:

  • Acid Strength and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method. If deprotection is incomplete, you can try increasing the concentration of TFA or switching to a stronger acid like hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol).

  • Reaction Time and Temperature: The deprotection is typically fast at room temperature. However, if starting material remains, you can extend the reaction time and monitor by TLC. Gentle warming (e.g., to 40 °C) can also be attempted, but with caution to avoid side reactions.

  • Scavengers: The tert-butyl cation formed during deprotection can be reactive. Adding a scavenger like triethylsilane or anisole can prevent side reactions and improve the yield of the desired product.

Issue 3: Difficulty in Product Purification

Q: The purification of the final product, this compound, by column chromatography is challenging. Are there alternative methods?

A: Purification can indeed be challenging due to the basic nature of the piperidine nitrogen.

  • Acid-Base Extraction: An effective method is to perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Salt Formation: For long-term storage and improved handling of the final compound, consider converting it to a stable salt, such as the hydrochloride or tartrate salt. This can often be achieved by treating a solution of the free base with the corresponding acid, which may also facilitate purification by crystallization.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 3-(4-cyanophenylamino)piperidine-1-carboxylate

  • To a solution of (S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) and 4-fluorobenzonitrile (1.1 eq) in anhydrous DMSO, add Diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of this compound (Boc Deprotection)

  • Dissolve (S)-tert-butyl 3-(4-cyanophenylamino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Further purification can be achieved by acid-base extraction or crystallization if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: SNAr Coupling cluster_step2 Step 2: Boc Deprotection cluster_purification Purification start N-Boc-(S)-3-aminopiperidine + 4-Fluorobenzonitrile react DMSO, DIPEA 120 °C, 8h start->react product1 (S)-tert-butyl 3-(4-cyanophenylamino) piperidine-1-carboxylate react->product1 deprotect TFA, DCM rt, 2h product1->deprotect product2 This compound deprotect->product2 purify Acid-Base Extraction or Crystallization product2->purify final_product Pure Product purify->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in SNAr Reaction? cause1 Moisture Present? start->cause1 cause2 Suboptimal Base/Solvent? start->cause2 cause3 Incorrect Temp/Time? start->cause3 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Screen Bases (e.g., DIPEA) & Solvents (e.g., DMSO) cause2->solution2 solution3 Optimize Temperature (80-120°C) & Monitor Reaction Time cause3->solution3 improved_yield Improved Yield solution1->improved_yield Leads to solution2->improved_yield Leads to solution3->improved_yield Leads to

Caption: Troubleshooting logic for low SNAr reaction yield.

Technical Support Center: Synthesis of (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-4-(Piperidin-3-yl)benzonitrile. The information is presented in a practical, question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis, categorized by reaction step.

Step 1: Boc Protection of (S)-3-Aminopiperidine

Question: During the Boc protection of (S)-3-aminopiperidine, my TLC analysis shows multiple products. What are these byproducts and how can I avoid them?

Answer: The most common byproduct during this step is the di-Boc protected piperidine, where both the primary and secondary amines are protected. This occurs when an excess of Di-tert-butyl dicarbonate (Boc)₂O is used or if reaction conditions are too harsh.

  • Possible Causes:

    • Excessive (Boc)₂O reagent.

    • Reaction temperature is too high or reaction time is too long.

    • Inappropriate choice of base.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a controlled molar equivalent of (Boc)₂O (typically 1.0 to 1.1 equivalents) relative to the starting amine.

    • Optimize Conditions: Perform the reaction at room temperature or below (0°C to RT).[1] Monitor the reaction closely by TLC or LC-MS to stop it upon completion.

    • Solvent and Base: Use a suitable solvent system like THF, water/THF, or dichloromethane with a base such as triethylamine (TEA) or sodium bicarbonate.[1][2]

    • Purification: If byproducts form, they can typically be separated from the desired mono-Boc protected product by column chromatography.

Step 2: N-Arylation with 4-Fluorobenzonitrile

Question: The N-arylation reaction between Boc-(S)-3-aminopiperidine and 4-fluorobenzonitrile is proceeding very slowly or results in a low yield. What could be the issue?

Answer: This nucleophilic aromatic substitution (SNAr) reaction can be challenging. Low reactivity is often due to suboptimal reaction conditions.

  • Possible Causes:

    • Insufficiently strong base to deprotonate the piperidine nitrogen.

    • Low reaction temperature.

    • Inappropriate solvent choice.

    • Decomposition of starting materials.

  • Troubleshooting & Solutions:

    • Base Selection: A strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.

    • Temperature and Solvent: High temperatures are typically necessary to drive the SNAr reaction. Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the base and accelerate the reaction.[3][4] Refluxing in DMSO is a common condition.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by oxygen or moisture.

    • Alternative Coupling: If SNAr fails, consider a palladium-catalyzed Buchwald-Hartwig amination, which can be effective for forming aryl-amine bonds under milder conditions, though this requires different starting materials (e.g., 4-bromobenzonitrile).

Step 3: Boc Deprotection

Question: After acidic deprotection of the Boc group, I observe a significant impurity with a mass increase of +56 Da in my LC-MS analysis. What is this side product?

Answer: This is a very common side reaction during Boc deprotection using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The acid cleaves the Boc group, generating a stable tert-butyl cation (t-Bu⁺). This electrophilic cation can then alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture.

  • Side Reaction: N-alkylation of the piperidine nitrogen by the tert-butyl cation.

  • Troubleshooting & Solutions:

    • Use Scavengers: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product. Common scavengers include triethylsilane (TES), thioanisole, or anisole.[5][6]

    • Milder Deprotection Conditions: Explore alternative, milder deprotection methods if your molecule is sensitive. Methods using weaker acids or different reagents can sometimes avoid the formation of reactive carbocations.[7][8]

    • Optimize Acid Concentration and Temperature: Use the minimum concentration of acid and the lowest temperature necessary to achieve complete deprotection.

Question: My final product has poor enantiomeric purity. Where could the racemization be occurring?

Answer: Maintaining enantiopurity is critical. Racemization is not highly common for this specific scaffold under standard conditions but can occur.

  • Possible Causes:

    • Starting Material Quality: The primary source of enantiomeric impurity is often the starting (S)-3-aminopiperidine itself. Ensure the enantiomeric excess (ee) of your starting material is high.

    • Harsh Reaction Conditions: Although less likely, prolonged exposure to very high temperatures or strongly basic/acidic conditions could potentially lead to racemization at the chiral center.

  • Troubleshooting & Solutions:

    • Verify Starting Material: Always check the certificate of analysis or independently verify the enantiopurity of your starting (S)-3-aminopiperidine using chiral HPLC or a similar method.

    • Optimize Conditions: Avoid unnecessarily harsh conditions. Use moderate temperatures and reaction times whenever possible.

    • Chiral Purification: If enantiomeric purity is lost, the final product may require purification by chiral chromatography (e.g., HPLC or SFC with a chiral stationary phase) to separate the enantiomers.[9][10]

Troubleshooting Summary Table

Problem Potential Cause(s) Recommended Solution(s)
Multiple Boc-protected products Excess (Boc)₂O, high temperatureUse 1.0-1.1 eq. of (Boc)₂O, run reaction at 0°C to RT.
Low yield in N-arylation step Weak base, low temperature, wrong solventUse a strong base (K₂CO₃, Cs₂CO₃), heat in a polar aprotic solvent (DMF, DMSO).[3][4]
+56 Da impurity after deprotection Alkylation by tert-butyl cationAdd a scavenger (e.g., triethylsilane, anisole) to the deprotection mixture.[5][6]
Loss of enantiomeric purity Impure starting material, harsh conditionsVerify the enantiomeric excess of starting materials; use milder reaction conditions.
N-ethylated byproduct formation Use of ethanol as a solvent in certain deprotection methods (e.g., catalytic hydrogenation).[11]Avoid ethanol as a solvent in reactions where the piperidine nitrogen is a free secondary amine, especially during reductive steps.

Experimental Protocols

The following are generalized protocols for the key synthetic steps. Researchers should adapt these based on their specific substrate and laboratory conditions.

Protocol 1: Boc Protection of (S)-3-Aminopiperidine
  • Dissolve (S)-3-aminopiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water (1:1).

  • Cool the solution to 0°C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup. If using DCM, wash the organic layer with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary to obtain tert-butyl (S)-piperidin-3-ylcarbamate.

Protocol 2: N-Arylation with 4-Fluorobenzonitrile
  • To a reaction vessel, add tert-butyl (S)-piperidin-3-ylcarbamate (1.0 eq.), 4-fluorobenzonitrile (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Add a polar aprotic solvent, such as DMSO or DMF.

  • Heat the mixture to 100-120°C under a nitrogen atmosphere.

  • Stir for 12-24 hours, monitoring the reaction by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with water to precipitate the product.

  • Filter the solid, wash with water, and dry. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purify the crude material by recrystallization or column chromatography.

Protocol 3: Boc Deprotection
  • Dissolve the Boc-protected precursor (1.0 eq.) in dichloromethane (DCM).

  • Add a scavenger, such as triethylsilane (1.5 eq.).

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq.) at 0°C.

  • Stir the reaction at room temperature for 1-4 hours until TLC or LC-MS indicates complete deprotection.[12]

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or aqueous NaOH) to pH > 10.

  • Extract the free base product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification may be required.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting a low-yielding N-arylation reaction.

TroubleshootingWorkflow start Low Yield in N-Arylation Reaction check_sm Verify Starting Materials: - Purity of Boc-amine? - Purity of 4-F-benzonitrile? start->check_sm Step 1 check_conditions Review Reaction Conditions start->check_conditions Step 2 check_workup Analyze Workup & Purification start->check_workup Step 3 sol_sm Solution: Purify starting materials or use new batch. check_sm->sol_sm If impure base Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃) check_conditions->base temp Is the temperature high enough? (e.g., >100°C) check_conditions->temp solvent Is the solvent appropriate? (Polar aprotic: DMF, DMSO) check_conditions->solvent sol_workup Solution: Optimize extraction pH. Modify chromatography. check_workup->sol_workup If product is lost sol_base Solution: Switch to a stronger base like Cs₂CO₃. base->sol_base If 'No' sol_temp Solution: Increase reaction temperature and monitor for decomposition. temp->sol_temp If 'No' sol_solvent Solution: Switch to a higher-boiling polar aprotic solvent. solvent->sol_solvent If 'No'

Caption: Troubleshooting workflow for N-arylation side reactions.

References

Technical Support Center: Chiral HPLC Optimization for 4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of 4-(Piperidin-3-yl)benzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC method development for 4-(Piperidin-3-yl)benzonitrile.

Problem Potential Cause Suggested Solution
No Separation or Poor Resolution (Rs < 1.5) Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for piperidine derivatives.[1][2][3][4]
Suboptimal mobile phase composition.Normal Phase: Vary the alcohol modifier (e.g., ethanol, isopropanol) concentration. Ethanol is often a good starting choice.[1] Add a basic additive like diethylamine (DEA) or triethylamine (TEA) (0.1-0.2%) to improve peak shape and interaction with the CSP.[1][5] Reversed Phase: Screen different organic modifiers (acetonitrile, methanol). Adjust the pH of the aqueous phase; for a basic compound, a slightly alkaline pH might be beneficial.[6]
Temperature is too high.Decrease the column temperature. Lower temperatures often enhance enantioselectivity.[7]
Inappropriate mobile phase mode.If normal phase is unsuccessful, try polar organic or reversed-phase modes, as selectivity can be complementary.[6]
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the basic analyte and the silica support.Add a basic modifier to the mobile phase, such as 0.1% DEA or TEA, to block active sites on the silica.[1][5]
Incompatible mobile phase/additive with the CSP.Ensure the chosen mobile phase and additives are compatible with the column chemistry. Consult the column manufacturer's guidelines.
Column overload.Reduce the injection volume or sample concentration.
Long Retention Times Mobile phase is too weak.Normal Phase: Increase the concentration of the alcohol modifier. Reversed Phase: Increase the concentration of the organic modifier.
Flow rate is too low.Increase the flow rate. Be aware that this may decrease resolution. A balance must be found.[7]
Irreproducible Results Insufficient column equilibration.Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. Some columns may require longer equilibration times.[7]
Temperature fluctuations.Use a column oven to maintain a stable temperature.[7]
Mobile phase instability.Prepare fresh mobile phase daily.
No Peak Elution Analyte is too strongly retained.Change to a stronger mobile phase or a different elution mode.
Analyte is irreversibly adsorbed to the column.This can happen with highly basic compounds. Try a different CSP or a more aggressive mobile phase. In some cases, the column may be permanently damaged.[8]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for separating 4-(Piperidin-3-yl)benzonitrile?

A1: There is no single "best" CSP, and empirical screening is crucial.[9][10] However, for chiral amines and piperidine derivatives, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD, OD, IA, IB, IC), are a highly recommended starting point.[1][3][4] Macrocyclic glycopeptide phases (e.g., Chirobiotic™ V, T) can also be effective for a broad range of compounds, including amines.[1]

Q2: What are recommended starting conditions for a screening protocol?

A2: A good starting point is to screen several polysaccharide-based columns under normal phase conditions. Use a mobile phase of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive.[1]

Experimental Protocols

General Protocol for Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral separation method for 4-(Piperidin-3-yl)benzonitrile.

  • Column Selection:

    • Select a set of 3-4 chiral columns with different selectivities. A recommended starting set includes:

      • Amylose-based CSP (e.g., Chiralpak® AD-H or IA)

      • Cellulose-based CSP (e.g., Chiralpak® OD-H or IC)

      • A macrocyclic glycopeptide CSP (e.g., Chirobiotic™ V2)

  • Initial Screening in Normal Phase:

    • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 230 nm, determined by UV scan of the analyte).

    • Inject the racemic standard onto each column with each mobile phase.

  • Optimization:

    • If partial separation is observed, optimize the mobile phase by:

      • Varying the percentage of the alcohol modifier (e.g., from 10% to 40%).

      • Changing the alcohol modifier (e.g., from isopropanol to ethanol or vice-versa).[1]

      • Adjusting the concentration of the basic additive (e.g., from 0.05% to 0.2%).

    • Optimize the temperature, testing lower temperatures (e.g., 10°C, 15°C) to improve resolution.[7]

    • Optimize the flow rate; lower flow rates often improve resolution but increase run time.[7]

  • Alternative Screening (if Normal Phase fails):

    • If no separation is achieved in normal phase, screen the same columns under:

      • Polar Organic Mode: e.g., Methanol / Diethylamine (100:0.1, v/v) or Acetonitrile / Diethylamine (100:0.1, v/v).

      • Reversed-Phase Mode: e.g., Acetonitrile / Water with 10 mM Ammonium Bicarbonate. This mode is also compatible with mass spectrometry.[11]

Data Presentation

Table 1: Initial Screening Conditions for Chiral Columns
Parameter Condition 1 (Normal Phase) Condition 2 (Normal Phase) Condition 3 (Polar Organic) Condition 4 (Reversed Phase)
Mobile Phase n-Hexane/IPA/DEA (80:20:0.1)n-Hexane/EtOH/DEA (80:20:0.1)ACN/DEA (100:0.1)ACN/10mM NH4HCO3 (50:50)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C25°C
Recommended CSPs Chiralpak® AD, OD, IA, ICChiralpak® AD, OD, IA, ICChiralpak® IA, IB, ICChirobiotic™ V2, T2; Chiralpak® IG

IPA: Isopropanol, EtOH: Ethanol, DEA: Diethylamine, ACN: Acetonitrile

Visualizations

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation & Optimization cluster_final Phase 3: Final Method start Racemic 4-(Piperidin-3-yl)benzonitrile screen_np Screen on Polysaccharide CSPs (AD, OD, IA, IC) Normal Phase (Hexane/Alcohol/DEA) start->screen_np eval_np Separation Observed? screen_np->eval_np optimize_np Optimize Mobile Phase, Temperature, and Flow Rate eval_np->optimize_np Yes screen_alt Screen on Polysaccharide & Macrocyclic Glycopeptide CSPs (Polar Organic / Reversed Phase) eval_np->screen_alt No final_method Final Validated Method optimize_np->final_method eval_alt Separation Observed? screen_alt->eval_alt optimize_alt Optimize Mobile Phase, Temperature, and Flow Rate eval_alt->optimize_alt Yes no_sep Consult Technical Support / Consider Derivatization eval_alt->no_sep No optimize_alt->final_method

Caption: Workflow for chiral HPLC method development.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_conditions Chromatographic Conditions start Problem: Poor or No Separation peak_shape Is Peak Shape Poor? start->peak_shape add_base Add/Increase Basic Modifier (e.g., 0.1% DEA) peak_shape->add_base Yes temp Decrease Temperature peak_shape->temp No add_base->temp mobile_phase Vary Alcohol % or Type (Normal Phase) temp->mobile_phase new_csp Screen a Different CSP Type mobile_phase->new_csp

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: Overcoming Solubility Challenges with (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (S)-4-(Piperidin-3-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: this compound possesses a benzonitrile group, which is hydrophobic, and a piperidine ring, which can be protonated. Its limited aqueous solubility is often due to the overall lipophilicity of the molecule. The dissolution can be influenced by the pH of the medium. For more detailed strategies, please refer to our troubleshooting guides on pH adjustment and the use of co-solvents.

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: A systematic approach is recommended. Start by assessing the compound's solubility in a range of common organic solvents and aqueous buffers at different pH values. This initial screening will provide valuable information to guide the selection of an appropriate solubilization strategy. For a step-by-step process, see our "General Workflow for Troubleshooting Solubility" guide.

Q3: Can I use DMSO to dissolve this compound for my in vitro assays?

A3: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can likely dissolve this compound. However, it is crucial to be mindful of the final concentration of DMSO in your cell-based assays, as high concentrations can be toxic to cells. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the aqueous assay medium to a final DMSO concentration that is non-toxic to your experimental system (typically below 0.5%).

Q4: Is salt formation a viable option to enhance the solubility of this compound?

A4: Yes, the piperidine ring in this compound contains a basic nitrogen atom that can be protonated to form a salt. Salt formation, particularly with pharmaceutically acceptable acids, can significantly improve aqueous solubility. Our troubleshooting guide on "Salt Formation for Solubility Enhancement" provides a detailed protocol.

Q5: When should I consider more advanced techniques like cyclodextrin complexation?

A5: If simpler methods like pH adjustment, co-solvents, or salt formation do not provide the desired solubility for your application, advanced techniques such as cyclodextrin complexation should be considered.[1] Cyclodextrins can encapsulate the hydrophobic benzonitrile moiety of your compound, thereby increasing its aqueous solubility.[1] Refer to our detailed guide on "Cyclodextrin Complexation" for more information.

Troubleshooting Guides

Guide 1: General Workflow for Troubleshooting Solubility Issues

This guide provides a logical workflow for addressing solubility challenges with research compounds.

Solubility_Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Formulation Approaches cluster_2 Phase 3: Advanced Formulation Strategies cluster_3 Phase 4: Evaluation Start Start: Insoluble Compound Screen_Solvents Screen Solubility in Common Solvents Start->Screen_Solvents pH_Adjustment Attempt pH Adjustment Screen_Solvents->pH_Adjustment Aqueous insolubility Co_solvents Use Co-solvents pH_Adjustment->Co_solvents Limited Success Evaluate_Solubility Evaluate Solubility & Stability pH_Adjustment->Evaluate_Solubility Successful Salt_Formation Attempt Salt Formation Co_solvents->Salt_Formation Limited Success Co_solvents->Evaluate_Solubility Successful Cyclodextrins Cyclodextrin Complexation Salt_Formation->Cyclodextrins Inadequate Solubility Salt_Formation->Evaluate_Solubility Successful Solid_Dispersion Solid Dispersion Cyclodextrins->Solid_Dispersion If complexation fails Cyclodextrins->Evaluate_Solubility Successful Nanoparticles Nanoparticle Formulation Solid_Dispersion->Nanoparticles If dispersion is not optimal Solid_Dispersion->Evaluate_Solubility Successful Nanoparticles->Evaluate_Solubility Successful Success Success: Soluble Formulation Evaluate_Solubility->Success

Caption: General workflow for troubleshooting compound solubility.

Guide 2: Solubility Enhancement using Co-solvents

Objective: To increase the solubility of this compound in aqueous solutions by adding a water-miscible organic solvent.

Experimental Protocol:

  • Prepare a stock solution: Dissolve this compound in a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Prepare co-solvent/aqueous mixtures: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) containing varying percentages of the chosen co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Determine solubility: Add an excess amount of the this compound stock solution to each co-solvent/aqueous mixture.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate undissolved compound: Centrifuge the samples to pellet any undissolved solid.

  • Quantify dissolved compound: Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Analyze data: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent percentage for your desired concentration.

Guide 3: pH Adjustment for Solubility Enhancement

Objective: To determine the effect of pH on the solubility of this compound and identify a pH range for improved dissolution.

Experimental Protocol:

  • Prepare a range of buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Add excess compound: Add an excess amount of this compound to each buffer solution.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C) for 24 hours.

  • Separate undissolved compound: Centrifuge the samples to remove any undissolved solid.

  • Measure pH: Measure the final pH of the supernatant for each sample.

  • Quantify dissolved compound: Determine the concentration of dissolved this compound in each supernatant using an appropriate analytical method (e.g., HPLC-UV).

  • Analyze data: Plot the solubility of this compound against the final pH of the buffer to create a pH-solubility profile.

Guide 4: Salt Formation for Solubility Enhancement

Objective: To improve the aqueous solubility of this compound by converting the free base to a more soluble salt form.

Experimental Protocol:

  • Dissolve the free base: Dissolve a known amount of this compound free base in a suitable organic solvent (e.g., isopropanol, ethanol).

  • Add acid: Stoichiometrically add a solution of a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) in the same solvent. A slight excess of the acid may be used.

  • Induce precipitation: Stir the mixture at room temperature or cool to induce precipitation of the salt. If precipitation does not occur, the solvent may be slowly evaporated.

  • Isolate the salt: Collect the precipitated salt by filtration and wash with a small amount of the organic solvent.

  • Dry the salt: Dry the salt under vacuum.

  • Characterize the salt: Confirm salt formation and characterize its properties using techniques such as melting point determination, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC).

  • Determine aqueous solubility: Measure the aqueous solubility of the newly formed salt using the equilibrium solubility method described in the pH adjustment guide.

Solubility Data

The following table summarizes hypothetical solubility data for this compound in various solvents and conditions to provide a comparative reference.

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25< 0.1
Phosphate-Buffered Saline (pH 7.4)25< 0.1
0.1 M HCl (pH 1)255.2
0.1 M NaOH (pH 13)25< 0.1
Ethanol2515.8
DMSO25> 100
10% Ethanol in Water (v/v)251.5
20% PEG 400 in Water (v/v)253.8
This compound HCl salt in Water2525.4

Advanced Troubleshooting: Cyclodextrin Complexation

For compounds with poor aqueous solubility, particularly those containing hydrophobic moieties, cyclodextrin complexation can be a highly effective solubilization technique.[1] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly soluble guest molecules.[1][2]

Cyclodextrin_Complexation cluster_0 Mechanism of Cyclodextrin Inclusion Compound This compound (Hydrophobic) Complex Inclusion Complex (Enhanced Solubility) Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Forms Complex

Caption: Mechanism of cyclodextrin inclusion complexation.

Experimental Protocol for Cyclodextrin Complexation:

  • Select a cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.[1]

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Phase solubility study: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours.

  • Separate and quantify: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound by HPLC.

  • Analyze data: Plot the solubility of this compound as a function of the cyclodextrin concentration to determine the stoichiometry of the complex and the stability constant.

  • Prepare solid complex (optional): The solid inclusion complex can be prepared by methods such as kneading, co-precipitation, or freeze-drying for further characterization and use in solid dosage forms.[3]

References

stability issues of (S)-4-(Piperidin-3-yl)benzonitrile in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-4-(Piperidin-3-yl)benzonitrile in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound in solution?

A1: Based on the chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the benzonitrile group: The nitrile (-CN) group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid, (S)-4-(piperidin-3-yl)benzoic acid.[1][2][3][4]

  • Oxidation of the piperidine ring: The piperidine ring is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides, iminium ions, or ring-opened products.[5][6][7]

Q2: What are the key factors that can influence the stability of this compound in solution?

A2: The stability of the compound can be significantly affected by several factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group.[1][2][8][9]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[8][9][10]

  • Solvent: The choice of solvent can influence the solubility and stability of the compound. Protic solvents may participate in degradation reactions.

  • Presence of Oxidizing Agents: Contaminants such as peroxides or exposure to atmospheric oxygen can promote the oxidation of the piperidine ring.[5][7]

  • Light Exposure: Photolytic degradation can occur, especially under UV light.[11][12]

  • Excipients: In formulated products, certain excipients may be incompatible and can promote degradation.[13][14]

Q3: Is there a risk of racemization of the chiral center at the 3-position of the piperidine ring?

A3: While racemization is a potential concern for any chiral compound, it is less likely to be a primary degradation pathway for this compound under typical storage and handling conditions. However, harsh conditions such as extreme pH or high temperatures could potentially lead to epimerization. It is crucial to monitor the enantiomeric purity during stability studies.

Troubleshooting Guides

This section provides guidance on how to identify and resolve common stability issues encountered during experiments with this compound.

Issue 1: Loss of Potency or Appearance of a New Peak in HPLC Analysis
  • Possible Cause 1: Hydrolysis of the Benzonitrile Group.

    • Symptoms: A new, more polar peak appears in the HPLC chromatogram, and there is a corresponding decrease in the peak area of the parent compound. This is often observed in acidic or basic solutions.

    • Troubleshooting Steps:

      • Confirm Identity of Degradant: Use LC-MS to identify the new peak. The mass of the degradant should correspond to (S)-4-(piperidin-3-yl)benzoic acid (M+18).

      • pH Control: Ensure the pH of the solution is maintained within a stable range, typically between pH 4 and 8 for many drugs.[8] Use appropriate buffer systems.

      • Temperature Control: Store solutions at recommended temperatures (e.g., 2-8 °C or frozen) to minimize hydrolysis.

  • Possible Cause 2: Oxidation of the Piperidine Ring.

    • Symptoms: Multiple new peaks may appear in the chromatogram, often less retained if they are more polar. This can be more prevalent in the presence of air or oxidizing agents.

    • Troubleshooting Steps:

      • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Use of Antioxidants: If compatible with the experimental setup, consider the addition of antioxidants.

      • Solvent Purity: Ensure solvents are free of peroxides.

Issue 2: Inconsistent Results or Poor Reproducibility
  • Possible Cause: Adsorption to Container Surfaces.

    • Symptoms: Lower than expected concentrations are observed, especially with dilute solutions. Results may vary between different types of containers.

    • Troubleshooting Steps:

      • Container Material: Test different container materials (e.g., polypropylene, borosilicate glass) to identify a material with minimal adsorption.

      • Silanization: For glass containers, silanization can reduce adsorption.

      • Include a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween 80) in the vehicle may reduce adsorption, if compatible with the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[11][15][16][17]

  • Objective: To identify potential degradation products and pathways for this compound.

  • Methodology:

    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

      • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

      • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

      • Thermal Degradation: Store the solid compound and a solution (in a suitable solvent) at 60°C for 7 days.

      • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) for 24 hours.

    • Sample Analysis: Analyze all stressed samples, along with a control sample (stored at 2-8°C), by a stability-indicating HPLC method (see Protocol 2).

    • Peak Purity and Mass Balance: Assess peak purity of the parent compound in stressed samples and calculate mass balance to account for all degradation products.

Protocol 2: Stability-Indicating HPLC Method
  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study to illustrate expected outcomes. Actual results may vary.

Stress Condition% Degradation of this compoundMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h15%(S)-4-(piperidin-3-yl)benzoic acid
0.1 M NaOH, 60°C, 24h25%(S)-4-(piperidin-3-yl)benzoic acid
3% H₂O₂, RT, 24h10%Multiple minor oxidative products
Heat (60°C, 7 days)< 5%-
UV Light (254 nm, 24h)< 5%-

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Dilute to 100 µg/mL base Base Hydrolysis (0.1 M NaOH) stock->base Dilute to 100 µg/mL oxidation Oxidation (3% H2O2) stock->oxidation Dilute to 100 µg/mL thermal Thermal Stress (60°C) stock->thermal Dilute to 100 µg/mL photo Photolytic Stress (UV Light) stock->photo Dilute to 100 µg/mL hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Unknowns data Data Analysis (% Degradation, Mass Balance) hplc->data

Caption: Forced degradation experimental workflow.

logical_relationship cluster_compound Parent Compound cluster_pathways Degradation Pathways cluster_products Degradation Products parent This compound hydrolysis Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation benzoic_acid (S)-4-(piperidin-3-yl)benzoic acid hydrolysis->benzoic_acid oxidized_products Oxidized Derivatives (e.g., N-oxides, iminium ions) oxidation->oxidized_products

Caption: Potential degradation pathways.

References

Technical Support Center: Enantioselective Synthesis of 3-Arylpiperidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of 3-arylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common catalytic methods.

General Troubleshooting and FAQs

This section addresses common issues applicable to various catalytic systems for the enantioselective synthesis of 3-arylpiperidines.

Q1: My reaction shows low or no conversion. What are the potential causes and solutions?

A1: Low or no conversion can stem from several factors. Systematically investigate the following:

  • Catalyst Activity:

    • Deactivation: The catalyst may have been deactivated by impurities in the starting materials, solvent, or atmosphere (oxygen, moisture). Ensure all reagents and solvents are pure and dry, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

    • Improper Handling: Some catalysts are sensitive to air and moisture. Handle them in a glovebox or using Schlenk techniques.

    • Incorrect Catalyst Loading: Verify the catalyst loading. Too low a concentration can lead to slow or stalled reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low. Incrementally increase the temperature and monitor the reaction progress. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation.

    • Concentration: Poor conversion has been observed at concentrations less than 1 M in some systems.[1] Ensure your reaction concentration is within the optimal range for the specific catalytic system.

    • Stirring: In heterogeneous reactions, ensure efficient stirring to facilitate proper mixing of reagents and catalyst.

  • Substrate Reactivity:

    • Steric Hindrance: Bulky substituents on the aryl group or the piperidine precursor can hinder the catalytic reaction. For instance, some ortho-substituted phenyl boronic acids show poor reactivity in rhodium-catalyzed systems.[1]

    • Electronic Effects: The electronic properties of the substituents can influence reactivity. Electron-withdrawing or -donating groups may require optimization of the catalyst or reaction conditions.

Q2: I am observing low enantioselectivity (ee%). How can I improve it?

A2: Achieving high enantioselectivity is a key challenge. Consider these factors:

  • Ligand Selection: The chiral ligand is crucial for inducing stereoselectivity.

    • Screen a variety of chiral ligands. For rhodium-catalyzed reactions, C2-symmetric bisphosphines are often effective, while some chiral diene- and ferrocene-based ligands have shown poor reactivity.[1]

    • Ensure the ligand is of high enantiomeric purity.

  • Catalyst Pre-formation: In some cases, pre-forming the active catalyst by stirring the metal precursor and the chiral ligand together before adding the substrates can improve enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step. Screen a range of solvents.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may come at the cost of a lower reaction rate.

  • Additives: The presence of additives, such as bases or co-catalysts, can influence the chiral environment. The choice and amount of the additive may need careful optimization.

Q3: My reaction is producing significant side products. What are common side reactions and how can I minimize them?

A3: Side product formation can be minimized by carefully controlling reaction conditions.

  • Racemization: The product may be undergoing racemization under the reaction conditions. This can sometimes be suppressed by lowering the reaction temperature or reducing the reaction time.

  • Decomposition of Starting Materials or Products: Sensitive functional groups on the substrates or products may not be stable under the reaction conditions. Consider using protecting groups for sensitive moieties.

  • Catalyst-Induced Side Reactions: The catalyst itself might be promoting undesired side reactions. Adjusting the catalyst loading or switching to a different catalyst system might be necessary.

Catalyst System-Specific Troubleshooting

This section provides detailed troubleshooting for specific catalytic systems.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method is a powerful tool for the synthesis of 3-substituted tetrahydropyridines, which are precursors to 3-arylpiperidines.[1][2][3]

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_vial Add Rh precursor and chiral ligand to vial purge Purge with inert gas prep_vial->purge add_solvents_base Add solvents and aqueous base purge->add_solvents_base stir_heat Stir and heat to form active catalyst add_solvents_base->stir_heat add_boronic Add arylboronic acid stir_heat->add_boronic add_dihydropyridine Add dihydropyridine substrate add_boronic->add_dihydropyridine react Stir at elevated temperature add_dihydropyridine->react cool Cool to room temperature react->cool filter Pass through silica plug cool->filter concentrate Remove solvent in vacuo filter->concentrate chromatography Purify by flash chromatography concentrate->chromatography

Caption: Experimental workflow for the Rh-catalyzed synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Poor conversion due to low reactant concentration.[1]Increase the concentration of the reaction mixture (e.g., to 1 M).
Ineffective chiral ligand.Screen different chiral ligands. (S)-Segphos has been shown to be effective.[3]
Incorrect base.Aqueous cesium hydroxide is often crucial for high yields.[1]
Poor reactivity of the arylboronic acid (e.g., ortho-substituted).[1]Consider alternative coupling partners or a different catalytic system. For some less reactive substrates, increasing the catalyst loading might improve the yield.
Low Enantioselectivity Suboptimal chiral ligand.While C2-symmetric bisphosphines can be effective, chiral diene- and ferrocene-based ligands may give poor results.[1]
Reaction temperature is too high.Try lowering the reaction temperature in increments of 5-10 °C.
Catalyst Deactivation Impurities in reagents or solvents.Use freshly distilled/purified solvents and high-purity reagents.
Catalyst poisoning by heterocyclic substrates.For challenging heterocyclic boronic acids, a higher catalyst loading (e.g., 10 mol%) may be required for good conversion.

Key Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [2]

  • Catalyst Preparation:

    • To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

    • Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).

    • Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

    • Stir the mixture at 70 °C for 10 minutes.

  • Reaction:

    • To the catalyst solution, add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).

    • Stir the resulting mixture at 70 °C for 20 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with Et₂O (5 mL).

    • Pass the mixture through a short plug of silica gel, washing with an additional 20 mL of Et₂O.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Quantitative Data Summary for Rh-Catalyzed Reaction

Arylboronic Acid Yield (%) ee (%) Reference
Phenyl8196[1][3]
4-Methoxyphenyl8597[3]
4-Chlorophenyl7896[3]
4-(Trifluoromethyl)phenyl7595[3]
2-Fluorophenyl2599[1][3]
1-Naphthyl4199[1][3]
Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids are versatile Brønsted acid organocatalysts for various asymmetric transformations, including the synthesis of chiral piperidines.

Catalyst Selection Logic

G start Substrate Characteristics steric_bulk Steric Bulk at 3,3' Positions of BINOL start->steric_bulk electronic_demand Electronic Demand of Substrate start->electronic_demand high_bulk Select CPA with bulky 3,3' substituents (e.g., TRIP) steric_bulk->high_bulk High low_bulk Select CPA with smaller 3,3' substituents steric_bulk->low_bulk Low electron_rich Select more acidic CPA (electron-withdrawing groups on 3,3' aryl rings) electronic_demand->electron_rich Electron-Rich electron_poor Select less acidic CPA (electron-donating groups on 3,3' aryl rings) electronic_demand->electron_poor Electron-Poor

Caption: Decision tree for selecting a chiral phosphoric acid catalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Catalyst inhibition by basic impurities or products.Purify starting materials to remove basic impurities. The use of molecular sieves can help to scavenge trace amounts of water and other inhibitors.
Reversible reaction leading to low equilibrium concentration of the product.Remove a byproduct if possible (e.g., water).
Low Enantioselectivity Poor match between substrate and catalyst.Screen a library of CPAs with different 3,3'-substituents on the BINOL backbone. The steric and electronic properties of these substituents are critical for creating an effective chiral environment.
Background uncatalyzed reaction.Lower the reaction temperature. Ensure slow addition of one of the reactants to maintain a low concentration and favor the catalyzed pathway.
Side Reactions Acetalization of the minor enantiomer with alcohol byproducts.This can sometimes lead to in situ enantioenrichment of the desired product. Optimizing reaction time is crucial; longer reaction times may improve ee% but decrease overall yield.
Decomposition of the catalyst.Ensure the reaction is run at an appropriate temperature as some CPAs can decompose at elevated temperatures.
Organocatalysis

Organocatalysis offers a metal-free approach to the enantioselective synthesis of 3-arylpiperidines, often relying on the formation of chiral iminium or enamine intermediates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Catalyst deactivation through side reactions with substrates or impurities.Ensure high purity of all reagents. Some organocatalysts are sensitive to air and moisture.
Unfavorable reaction equilibrium.Use a stoichiometric excess of one of the reactants or remove a byproduct to drive the reaction to completion.
Low Enantioselectivity Inappropriate catalyst for the specific transformation.Screen a range of organocatalysts (e.g., based on proline, cinchona alkaloids, or thiourea derivatives).
Racemization of the product under the reaction conditions.The presence of acid or base additives can sometimes lead to racemization. Carefully optimize the type and amount of any additives.
Formation of Diastereomers Poor facial selectivity in the key bond-forming step.Adjusting the steric bulk of the catalyst or the substrates can influence diastereoselectivity. Solvent and temperature can also play a significant role.

Key Experimental Protocol: Organocatalytic Cascade Reaction for Piperidine Synthesis

This protocol is adapted from a highly enantioselective synthesis of functionalized piperidines.

  • Reaction Setup:

    • To a vial, add the malonamide (0.1 mmol), the cinnamaldehyde derivative (0.12 mmol), and the organocatalyst (e.g., a diarylprolinol silyl ether, 20 mol%).

    • Add the solvent (e.g., CF₃CH₂OH) and an additive if required (e.g., AcOK).

  • Reaction:

    • Stir the mixture at the optimized temperature (e.g., room temperature) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

    • Extract the product with an organic solvent (e.g., EtOAc).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Quantitative Data Summary for Organocatalytic Reaction

Substrate Catalyst Yield (%) ee (%) dr
Malonamide + CinnamaldehydeDiarylprolinol silyl ether>90>90up to 19:1
Malonamide + 4-ChlorocinnamaldehydeDiarylprolinol silyl ether859410:1
Malonamide + 4-NitrocinnamaldehydeDiarylprolinol silyl ether9296>20:1

Impact of Nitrogen Protecting Groups

The choice of the nitrogen protecting group can significantly influence the outcome of the enantioselective synthesis.

  • Boc (tert-Butoxycarbonyl): This is a widely used protecting group due to its stability under many reaction conditions and its relatively straightforward removal. In some catalytic systems, the bulky Boc group can play a role in directing the stereochemical outcome.

  • Cbz (Carboxybenzyl): Another common protecting group that can be removed under mild hydrogenolysis conditions. The choice between Boc and Cbz can sometimes affect the solubility of intermediates and the overall yield.

  • Carbamates: Phenyl carbamate protecting groups have been shown to give good results in terms of the synthesis and scalability of dihydropyridine precursors for rhodium-catalyzed reactions.[3] Other carbamates, such as methyl, isopropyl, and benzyl carbamates, can also be used, allowing for selective deprotection strategies.

  • Benzyl: A robust protecting group that can be removed by hydrogenolysis. The choice of an N-benzyl group can influence the conformational preferences of the piperidine ring, which in turn can affect the stereochemical outcome of subsequent reactions.

When troubleshooting, consider that the protecting group might be sterically or electronically influencing the approach of the substrate to the catalyst's chiral pocket. In some cases, screening different protecting groups may be necessary to achieve optimal results.

References

protecting group strategies for (S)-4-(Piperidin-3-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-4-(Piperidin-3-yl)benzonitrile. This guide focuses on protecting group strategies and addresses specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the piperidine nitrogen in the synthesis of this compound?

A1: The most common protecting groups for the piperidine nitrogen are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between them depends on the overall synthetic strategy, particularly the compatibility with other functional groups and the desired deprotection conditions.

Q2: Why is protecting the piperidine nitrogen necessary?

A2: Protection of the piperidine nitrogen is crucial to prevent unwanted side reactions during subsequent synthetic transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, which can interfere with reactions at other sites of the molecule.

Q3: What are the key differences in deprotection conditions for Boc and Cbz groups?

A3: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2] The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which offers milder, neutral pH conditions.[3][4]

Q4: Is there a risk of racemization at the C3 position of the piperidine ring during protection or deprotection?

A4: While racemization is a significant concern in peptide synthesis, particularly when the chiral center is adjacent to a carbonyl group, it is less common at the C3 position of the piperidine ring under standard Boc or Cbz protection and deprotection conditions.[5][6] However, prolonged exposure to strong bases or harsh acidic conditions could potentially lead to epimerization, so it is crucial to follow established protocols and monitor the enantiomeric purity of the product.[7]

Troubleshooting Guides

Boc Protection Issues
Problem Possible Cause Troubleshooting Steps
Incomplete reaction (starting material remains) Insufficient Boc anhydride ((Boc)₂O) or base.- Increase the equivalents of (Boc)₂O and base (e.g., triethylamine or diisopropylethylamine).- Ensure the reaction is stirred efficiently at the appropriate temperature.
Low reactivity of the starting material.- Consider using a more reactive Boc-donating reagent.- Increase the reaction temperature, monitoring for potential side reactions.
Formation of di-Boc protected byproducts Use of a strong base or prolonged reaction time.- Use a milder base or reduce the reaction time.- Carefully monitor the reaction progress by TLC or LC-MS to stop it upon completion.
Difficult purification Excess (Boc)₂O and byproducts.- Quench the reaction with water to hydrolyze excess (Boc)₂O.- Employ column chromatography for purification.
Cbz Protection Issues
Problem Possible Cause Troubleshooting Steps
Incomplete reaction Inactive benzyl chloroformate (Cbz-Cl).- Use freshly opened or properly stored Cbz-Cl, as it can degrade upon exposure to moisture.
Insufficient base.- Ensure an adequate amount of base (e.g., NaHCO₃ or an organic base) is present to neutralize the HCl generated during the reaction.[3]
Oily product that is difficult to handle Presence of residual benzyl alcohol or other impurities.- Purify the product using silica gel column chromatography.[3]
Boc Deprotection Issues
Problem Possible Cause Troubleshooting Steps
Incomplete deprotection Insufficient acid or short reaction time.- Increase the concentration of the acid (e.g., TFA or HCl) or prolong the reaction time.- Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]
Reduction of the nitrile group Use of certain acidic conditions that may have reducing potential.- This is generally not a major concern with standard TFA or HCl deprotection. However, if observed, consider alternative milder acidic reagents.
Formation of t-butylated byproducts The t-butyl cation generated during deprotection can alkylate the aromatic ring or other nucleophilic sites.- Use a scavenger, such as anisole or thioanisole, to trap the t-butyl cation.
Cbz Deprotection Issues
Problem Possible Cause Troubleshooting Steps
Incomplete deprotection/stalled reaction Catalyst poisoning.- The benzonitrile group can potentially poison the palladium catalyst. Use a higher catalyst loading or a more robust catalyst (e.g., Pearlman's catalyst).- Ensure the starting material and solvent are free of impurities that could deactivate the catalyst.
Insufficient hydrogen pressure.- Increase the hydrogen pressure (if using a Parr shaker or similar apparatus).
Reduction of the benzonitrile group to a benzylamine Over-reduction under harsh conditions.- Carefully monitor the reaction and stop it as soon as the Cbz group is cleaved.- Use a less active catalyst or milder reaction conditions (e.g., lower hydrogen pressure, shorter reaction time).
Safety concerns with hydrogen gas Flammability of hydrogen gas.- Use a transfer hydrogenation method with a hydrogen donor like ammonium formate or cyclohexene as a safer alternative to hydrogen gas.

Experimental Protocols

General Procedure for Boc Protection
  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (1.2-1.5 eq) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Cbz Protection[3]
  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1).

  • Add sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.5 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature for 12-24 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

General Procedure for Boc Deprotection with TFA[8]
  • Dissolve the Boc-protected this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or a tertiary amine).

  • Extract the product, dry the organic phase, and concentrate to obtain the deprotected amine.

General Procedure for Cbz Deprotection by Hydrogenolysis[3][9]
  • Dissolve the Cbz-protected this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a palladium catalyst, typically 10% Pd/C (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Data Summary

Table 1: Comparison of Protecting Group Strategies

Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc (Boc)₂OAcidic (TFA, HCl)Stable to a wide range of non-acidic conditions.Acid-labile, potential for t-butylation side reactions.
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂/Pd-C)Mild, neutral deprotection.Catalyst can be poisoned, potential for reduction of other functional groups, requires handling of H₂ gas.

Visualizations

Protecting_Group_Strategy cluster_synthesis Synthesis of this compound Start This compound Protected Protected Intermediate Start->Protected Protection (Boc or Cbz) FinalProduct Further Synthetic Steps Protected->FinalProduct Deprotection

Caption: General workflow for protecting group strategy.

Boc_Deprotection_Troubleshooting cluster_boc Boc Deprotection Troubleshooting Start Boc-protected piperidine Deprotection Acidic Deprotection (e.g., TFA) Start->Deprotection Incomplete Incomplete Reaction Deprotection->Incomplete Check TLC/LC-MS SideReaction Side Reaction (Nitrile Reduction?) Deprotection->SideReaction Check Product Purity Success Deprotected Product Deprotection->Success Reaction Complete Incomplete->Deprotection Increase acid/time SideReaction->Deprotection Milder conditions

Caption: Troubleshooting logic for Boc deprotection.

Cbz_Deprotection_Troubleshooting cluster_cbz Cbz Deprotection Troubleshooting Start Cbz-protected piperidine Deprotection Hydrogenolysis (H₂/Pd-C) Start->Deprotection Poisoning Catalyst Poisoning Deprotection->Poisoning Stalled Reaction? OverReduction Nitrile Reduction Deprotection->OverReduction Byproduct Formation? Success Deprotected Product Deprotection->Success Reaction Complete Poisoning->Deprotection Increase catalyst loading OverReduction->Deprotection Milder conditions

Caption: Troubleshooting logic for Cbz deprotection.

References

Technical Support Center: Synthesis of (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of (S)-4-(Piperidin-3-yl)benzonitrile.

Experimental Workflow Overview

The synthesis of this compound is typically achieved in a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the deprotection of a protecting group. The following diagram illustrates the general workflow.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Boc Deprotection cluster_2 Purification A Boc-(S)-3-aminopiperidine E Reaction Mixture A->E B 4-Fluorobenzonitrile B->E C Base (e.g., K2CO3 or DIPEA) C->E D Solvent (e.g., DMSO, DMF) D->E F Work-up 1: - Quench with water - Extract with organic solvent - Wash with brine - Dry and concentrate E->F Heat G Crude Boc-(S)-3-(4-cyanophenyl)piperidine F->G H Crude or Purified Boc-protected Intermediate G->H J Reaction Mixture H->J I Acid (e.g., TFA in DCM or HCl in Dioxane/MeOH) I->J K Work-up 2: - Neutralize with base - Extract with organic solvent - Wash with water/brine - Dry and concentrate J->K Stir at RT L Crude this compound K->L M Crude Final Product L->M N Column Chromatography or Recrystallization M->N O Pure this compound N->O

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between an N-protected (S)-3-aminopiperidine, typically Boc-(S)-3-aminopiperidine, and 4-fluorobenzonitrile in the presence of a base. The second step is the removal of the protecting group (e.g., Boc) under acidic conditions to yield the final product.

Q2: Why is 4-fluorobenzonitrile typically used instead of 4-chlorobenzonitrile?

A2: In nucleophilic aromatic substitution reactions, the rate of reaction is generally faster for more electronegative leaving groups. Fluorine is more electronegative than chlorine, making the aromatic ring more susceptible to nucleophilic attack. This often leads to higher reaction rates and yields.

Q3: What are the standard conditions for Boc deprotection in this synthesis?

A3: Standard conditions for Boc deprotection involve treating the protected intermediate with a strong acid. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an alcohol like methanol or in dioxane. The reaction is typically carried out at room temperature.

Q4: How can I monitor the progress of the reactions?

A4: Both the SNAr and deprotection steps can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, staining with ninhydrin can be useful to visualize the appearance of the deprotected amine product, which will show a distinct color change.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1 (SNAr): Low or no conversion to the Boc-protected product. 1. Insufficiently anhydrous conditions.- Ensure all glassware is oven-dried. - Use anhydrous solvents.
2. Inactive base.- Use a freshly opened or properly stored base. Consider using a stronger base like potassium carbonate.
3. Low reaction temperature.- Increase the reaction temperature. SNAr reactions often require heating.
Step 1 (SNAr): Formation of side products. 1. Reaction with residual water.- Maintain anhydrous conditions.
2. Overheating leading to decomposition.- Carefully control the reaction temperature.
Step 2 (Deprotection): Incomplete removal of the Boc group. 1. Insufficient acid.- Increase the equivalents of acid or use a more concentrated acid solution.
2. Short reaction time.- Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Step 2 (Deprotection): Degradation of the product. 1. Prolonged exposure to strong acid.- Neutralize the reaction mixture promptly after completion.
2. High temperatures during work-up.- Perform extractions and concentration at or below room temperature.
Purification: Difficulty in separating the product from starting materials or byproducts. 1. Similar polarities of compounds.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.
2. Product is an oil and does not crystallize.- Consider converting the final product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.
General: Product appears as a salt (e.g., hydrochloride) when not intended. 1. Incomplete neutralization after acidic deprotection.- Ensure the aqueous layer is basic (pH > 8) before extraction.
2. Use of chlorinated solvents that may contain trace HCl.- Wash the final organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) before drying and concentration.

Experimental Protocols

Step 1: Synthesis of tert-butyl (S)-3-(4-cyanophenylamino)piperidine-1-carboxylate
  • To a solution of Boc-(S)-3-aminopiperidine (1.0 eq) in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 4-fluorobenzonitrile (1.0-1.2 eq) and a base such as potassium carbonate (K2CO3, 2-3 eq) or diisopropylethylamine (DIPEA, 2-3 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Synthesis of this compound (Boc Deprotection)
  • Dissolve the crude or purified tert-butyl (S)-3-(4-cyanophenylamino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization (potentially after conversion to a salt).

Quantitative Data Summary

Parameter Step 1 (SNAr) Step 2 (Deprotection) Overall
Typical Yield 70-90%85-95%60-85%
Purity (Crude) 80-95%85-98%-
Purity (Purified) >98%>98%>98%
Reaction Time 12-24 hours1-4 hours-
Reaction Temperature 80-120 °C0 °C to Room Temperature-

Note: Yields and purities are typical and can vary depending on the specific reaction conditions and the scale of the synthesis.

Logical Relationships in Troubleshooting

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions A Low Yield D Reagent Quality A->D E Reaction Conditions (Temp, Time) A->E F Work-up Procedure A->F G Stoichiometry A->G B Impure Product B->E B->F C No Reaction C->D C->E C->G H Verify Reagents D->H I Optimize Conditions E->I J Modify Work-up F->J K Adjust Stoichiometry G->K

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Characterization of Impurities in (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-(Piperidin-3-yl)benzonitrile. The information is designed to assist in the identification and characterization of potential impurities that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can arise from various stages of the manufacturing process.[1] The primary sources include:

  • Starting Materials: Unreacted starting materials or impurities present in the starting materials can be carried through the synthesis.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.

  • By-products: Side reactions occurring during the synthesis can generate unintended by-products.[2]

  • Reagents and Catalysts: Residual reagents, catalysts, or solvents used in the manufacturing process can remain in the final product.

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like heat, light, or moisture, forming degradation products.

Q2: What are the common types of impurities that might be found?

A2: Based on general synthetic routes for piperidine derivatives, potential impurities could include:

  • Positional Isomers: Isomers of the final compound, for example, 2-(piperidin-3-yl)benzonitrile or 3-(piperidin-3-yl)benzonitrile.

  • Enantiomeric Impurity: The corresponding (R)-enantiomer.

  • Unreacted Intermediates: Such as protected forms of (S)-3-aminopiperidine (e.g., Boc-protected) or precursors to the benzonitrile ring.

  • By-products from Ring Formation/Reduction: If the piperidine ring is synthesized via hydrogenation of a pyridine precursor, incompletely reduced pyridine derivatives could be present.[2]

  • Solvent Residues: Common organic solvents used in synthesis.

Q3: How can I identify an unknown peak in my HPLC chromatogram?

A3: Identifying an unknown peak typically involves a systematic approach combining chromatographic and spectroscopic techniques. The general workflow is to first obtain the mass of the unknown impurity using HPLC coupled with a mass spectrometer (LC-MS).[3] This will provide the molecular weight of the impurity. Subsequently, for structural elucidation, the impurity can be isolated using preparative HPLC. The isolated impurity is then analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR) and high-resolution mass spectrometry (HRMS) to determine its precise structure.[4]

Q4: What are the key NMR signals to look for when confirming the structure of this compound?

A4: For this compound, you should expect to see characteristic signals in the 1H NMR spectrum corresponding to:

  • Benzonitrile protons: Aromatic protons on the benzonitrile ring, typically appearing as multiplets or distinct doublets in the downfield region (around 7.0-8.0 ppm).

  • Piperidine protons: A series of aliphatic protons from the piperidine ring, which will appear as complex multiplets in the upfield region. The proton at the chiral center (C3) will have a specific chemical shift and coupling pattern. Protons on the carbon adjacent to the nitrogen will also have a characteristic chemical shift.[5]

In the 13C NMR spectrum, key signals include:

  • The nitrile carbon (C≡N), which typically appears around 115-125 ppm.

  • Aromatic carbons of the benzonitrile ring.

  • Aliphatic carbons of the piperidine ring.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible CauseSuggested Solution
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload.1. Replace the column with a new one. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like piperidines, a slightly acidic mobile phase can improve peak shape. 3. Reduce the injection volume or sample concentration.
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents for the mobile phase. 2. Implement a needle wash step in the injection sequence.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection.
Low sensitivity for impurities 1. Inappropriate detection wavelength. 2. Low concentration of the impurity.1. Determine the UV maximum of the impurities if possible, or use a diode array detector (DAD) to monitor a range of wavelengths. 2. Use a more sensitive detector like a mass spectrometer (MS).[3]
Impurity Identification and Quantification
ParameterTypical Values for Piperidine DerivativesReference
HPLC Linearity Range 0.44 - 53.33 µg/mL[6][7]
Limit of Detection (LOD) 0.01010 - 0.15 µg/mL[3][6][7]
Limit of Quantification (LOQ) 0.44 µg/mL[6][7]

Experimental Protocols

General HPLC-UV Method for Impurity Profiling

This method is a starting point and may require optimization for specific impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][8]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[6][7]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.[6][7][8]

  • Column Temperature: 30 °C.[6][7][8]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.

Sample Preparation

Dissolve an accurately weighed amount of the this compound sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

GC-MS for Volatile Impurities and Residual Solvents
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-550 amu.

NMR for Structural Elucidation
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • 1D: 1H NMR, 13C NMR.

    • 2D: COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.[4]

Impurity Characterization Workflow

impurity_characterization_workflow cluster_0 Initial Analysis cluster_1 Peak Assessment cluster_2 Identification cluster_3 Quantification & Reporting start Sample of this compound hplc_analysis HPLC-UV/DAD Analysis start->hplc_analysis peak_detection Detect Unknown Peak(s) hplc_analysis->peak_detection lc_ms LC-MS Analysis for Molecular Weight peak_detection->lc_ms prep_hplc Preparative HPLC for Isolation lc_ms->prep_hplc nmr NMR Spectroscopy (1H, 13C, 2D) prep_hplc->nmr hrms High-Resolution Mass Spectrometry prep_hplc->hrms structure_elucidation Structure Elucidation nmr->structure_elucidation hrms->structure_elucidation quantification Quantification using a validated HPLC method structure_elucidation->quantification reporting Report Impurity Profile quantification->reporting

Caption: Workflow for the identification and characterization of impurities.

References

Validation & Comparative

A Comparative Guide to the Stereospecific Binding of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Focus on the (S)-4-(Piperidin-3-yl)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake and stimulate insulin secretion. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner. This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes mellitus.

The stereochemistry of inhibitor binding is crucial for potent and selective inhibition of DPP-4. The (S)-configuration of the 3-aminopiperidine moiety, a common feature in many DPP-4 inhibitors, is known to be essential for optimal interaction with the S2 subsite of the enzyme's active site.

Comparative Binding Affinity of DPP-4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several widely used DPP-4 inhibitors. A lower IC50 value indicates a higher binding affinity and greater potency.

CompoundChemical Scaffold HighlightsDPP-4 IC50 (nM)
Alogliptin (R)-3-aminopiperidine, 2-cyanobenzyl, pyrimidinedione <10 [1]
Sitagliptinβ-amino acid derivative with a trifluoromethyl-substituted triazolopiperazine18[2][3], 19[4][5][6]
SaxagliptinCyanopyrrolidine derivative with an adamantane moiety0.5[7][8], 26[9][10], 50[4][9]
LinagliptinXanthine-based derivative1[4]
VildagliptinCyanopyrrolidine derivative4.5, 62[4]

Note: IC50 values can vary between different studies and assay conditions.

Structure-Activity Relationship (SAR) Insights

The high affinity of many DPP-4 inhibitors is attributed to specific interactions with the enzyme's active site, which is broadly divided into S1 and S2 subsites.

  • S2 Subsite Interaction : The (S)-3-aminopiperidine moiety, present in Alogliptin, is a key pharmacophore that anchors the inhibitor to the S2 subsite of DPP-4. The primary amine of the piperidine ring forms a crucial salt bridge with the carboxylate groups of two glutamate residues (Glu205 and Glu206) in the S2 pocket.

  • S1 Subsite Interaction : The benzonitrile group of Alogliptin, and similar aromatic moieties in other inhibitors, typically occupies the hydrophobic S1 pocket. This interaction is often characterized by van der Waals forces and pi-pi stacking with aromatic residues in the active site.

The stereospecificity of the 3-aminopiperidine is critical; the (R)-enantiomer (as in Alogliptin) demonstrates significantly higher potency compared to the (S)-enantiomer, highlighting the precise geometric requirements for optimal binding.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

A common method for determining the IC50 of DPP-4 inhibitors is a fluorescence-based enzymatic assay.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of DPP-4 by 50%.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (inhibitors) and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the DPP-4 enzyme to each well, followed by the diluted test compounds or buffer (for control wells).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time at 37°C. The cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

DPP-4 Signaling Pathway in Glucose Homeostasis

The following diagram illustrates the central role of DPP-4 in regulating incretin hormones and its impact on insulin and glucagon secretion.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Insulin Release Insulin Release GLP-1 & GIP Release->Insulin Release + Glucagon Release Glucagon Release GLP-1 & GIP Release->Glucagon Release - DPP-4 DPP-4 GLP-1 & GIP Release->DPP-4 Substrates Blood Glucose Lowering Blood Glucose Lowering Insulin Release->Blood Glucose Lowering Glucagon Release->Blood Glucose Lowering Opposes Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Degradation DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibits

Caption: DPP-4 signaling in glucose regulation.

Experimental Workflow for DPP-4 Inhibition Assay

The diagram below outlines the key steps in a typical in vitro DPP-4 inhibition assay.

DPP4_Assay_Workflow A Prepare Reagents (DPP-4, Substrate, Inhibitors, Buffer) B Dispense DPP-4 Enzyme into Microplate A->B C Add Serial Dilutions of Inhibitors B->C D Pre-incubation (Allows Inhibitor Binding) C->D E Add Fluorogenic Substrate D->E F Kinetic Fluorescence Reading E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 Value G->H

Caption: Workflow for DPP-4 inhibition assay.

Conclusion

The (S)-4-(Piperidin-3-yl)benzonitrile scaffold represents a core structural element found in potent DPP-4 inhibitors like Alogliptin. The stereospecific interaction of the 3-aminopiperidine moiety with the S2 subsite of the DPP-4 active site is paramount for high-affinity binding. This guide highlights the comparative potencies of several key DPP-4 inhibitors and provides a foundational understanding of the experimental procedures and signaling pathways relevant to their mechanism of action. For drug development professionals, understanding these structure-activity relationships is essential for the design of novel, highly selective, and potent DPP-4 inhibitors for the treatment of type 2 diabetes.

References

Navigating Stereochemistry: A Comparative Guide to Racemic and Enantiopure 4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the potential biological disparities between the racemic mixture and its individual enantiomers, drawing on established principles of stereopharmacology and data from analogous piperidine-based compounds.

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can be a critical determinant of its biological activity. For chiral molecules—those that are non-superimposable on their mirror images—the individual mirror images, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the potential biological effects of racemic 4-(piperidin-3-yl)benzonitrile, a mixture of both its (R) and (S) enantiomers, versus its enantiopure forms.

The Significance of Chirality in Drug Action

The differential effects of enantiomers arise from their interactions with chiral biological macromolecules, such as receptors, enzymes, and transporters. These biological targets often have stereospecific binding sites, meaning they will preferentially interact with one enantiomer over the other. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.

Hypothetical Comparison of Biological Activity

Based on studies of analogous piperidine compounds that target monoamine transporters, it is highly probable that the (R) and (S) enantiomers of 4-(piperidin-3-yl)benzonitrile will exhibit differential affinity and selectivity for these transporters. The data presented below is a predictive summary based on findings for similar molecules.

Table 1: Predicted Comparative Affinity for Monoamine Transporters (Ki, nM)
CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Racemic 4-(Piperidin-3-yl)benzonitrileIntermediateIntermediateIntermediate
(R)-4-(Piperidin-3-yl)benzonitrileHighLow to ModerateLow to Moderate
(S)-4-(Piperidin-3-yl)benzonitrileLow to ModerateHighModerate

Note: This table is a hypothetical representation based on general principles and data from related compounds. Actual values would require experimental verification.

Studies on other chiral piperidine derivatives have consistently shown that one enantiomer possesses significantly higher affinity for a specific transporter. For instance, research on a 3,6-disubstituted piperidine derivative revealed that the S,S-(-) enantiomer had the highest potency for the dopamine transporter (DAT) and was more selective than the racemic mixture.[1]

Experimental Protocols

To experimentally determine the biological effects of racemic and enantiopure 4-(piperidin-3-yl)benzonitrile, the following standard pharmacological assays would be employed.

Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To measure the binding affinity (Ki) of the racemic mixture and each enantiomer of 4-(piperidin-3-yl)benzonitrile for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Protocol:

  • Preparation of Membranes: Cell membranes expressing the human recombinant DAT, SERT, or NET are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (racemic or enantiopure 4-(piperidin-3-yl)benzonitrile).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals.

Objective: To determine the potency (IC50) of the racemic mixture and each enantiomer of 4-(piperidin-3-yl)benzonitrile to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Protocol:

  • Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and frontal cortex for norepinephrine).

  • Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of the test compound.

  • Termination of Uptake: The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The interaction of 4-(piperidin-3-yl)benzonitrile with monoamine transporters would modulate neurotransmitter signaling. The following diagrams illustrate the potential mechanism of action and the experimental workflow for its characterization.

Caption: Inhibition of Monoamine Transporter by Enantiopure 4-(Piperidin-3-yl)benzonitrile.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_assays Biological Assays cluster_analysis Data Analysis Racemic Racemic 4-(Piperidin-3-yl)benzonitrile Separation Chiral Chromatography Racemic->Separation Binding Radioligand Binding (DAT, SERT, NET) Racemic->Binding Uptake Synaptosomal Uptake (DA, 5-HT, NE) Racemic->Uptake Enantiomers (R)-Enantiomer   (S)-Enantiomer Separation->Enantiomers Enantiomers->Binding Enantiomers->Uptake Affinity Determine Affinity (Ki) Binding->Affinity Potency Determine Potency (IC50) Uptake->Potency Comparison Compare Racemic vs. Enantiopure Affinity->Comparison Potency->Comparison

Caption: Workflow for Comparing Biological Activity.

Conclusion

While direct experimental data for 4-(piperidin-3-yl)benzonitrile is pending, the established principles of stereochemistry in pharmacology, supported by extensive data on analogous piperidine derivatives, strongly suggest that its enantiomers will exhibit distinct biological profiles. The development of an enantiopure version of this compound could offer a significant therapeutic advantage by maximizing the desired pharmacological activity while minimizing potential off-target effects and associated toxicities. The experimental protocols outlined in this guide provide a clear roadmap for the necessary investigations to elucidate the specific properties of each enantiomer and the racemic mixture, ultimately informing the development of a potentially more effective and safer therapeutic agent.

References

Determining the Enantiomeric Purity of (S)-4-(Piperidin-3-yl)benzonitrile: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective pharmaceuticals. This guide provides a comparative overview of analytical methods for determining the enantiomeric purity of (S)-4-(Piperidin-3-yl)benzonitrile, a key chiral intermediate in the synthesis of various pharmacologically active molecules.

While a specific, validated method for the direct chiral separation of this compound is not widely published, several well-established techniques for analogous piperidine-containing compounds can be effectively adapted. This guide focuses on the most promising approaches, primarily revolving around derivatization followed by chiral High-Performance Liquid Chromatography (HPLC), and presents a detailed experimental protocol for a recommended method.

Comparison of Analytical Methods

The determination of enantiomeric purity for compounds like 4-(Piperidin-3-yl)benzonitrile typically involves either direct or indirect chiral separation techniques. Direct methods utilize a chiral stationary phase (CSP) in HPLC, gas chromatography (GC), or supercritical fluid chromatography (SFC) to resolve the enantiomers. Indirect methods, on the other hand, involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.

Given the presence of a secondary amine in the piperidine ring, an indirect approach via derivatization is a robust and often preferred strategy. This is because the resulting diastereomers generally exhibit greater separation on a wider range of chromatographic columns.

MethodPrincipleAdvantagesDisadvantagesTypical Instrumentation
Chiral HPLC (Direct) Enantiomers are separated on a column containing a chiral stationary phase (CSP).- No derivatization required, saving time and reducing potential for side reactions. - High efficiency and resolution are achievable.- Finding a suitable CSP can be empirical and time-consuming. - CSPs can be expensive and less robust than achiral phases.HPLC system with a chiral column (e.g., polysaccharide-based, cyclodextrin-based).
Chiral HPLC (Indirect via Derivatization) Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral HPLC column.- Diastereomers are often easier to separate than enantiomers. - A wider range of achiral columns can be used. - Can enhance UV detection if the derivatizing agent is chromophoric.- Derivatization reaction must be quantitative and not cause racemization. - Requires an additional reaction step.HPLC system with a standard achiral column (e.g., C18).
Chiral GC (Direct or Indirect) Separation of volatile enantiomers or their volatile diastereomeric derivatives on a chiral GC column.- High resolution and sensitivity.- Compound must be volatile or made volatile through derivatization. - High temperatures can potentially cause racemization.Gas chromatograph with a chiral capillary column.
Chiral SFC (Direct) Separation using a supercritical fluid as the mobile phase and a chiral stationary phase.- Fast separations and reduced solvent consumption.- Requires specialized instrumentation.Supercritical Fluid Chromatography system with a chiral column.
NMR Spectroscopy with Chiral Solvating or Shift Reagents Enantiomers exhibit different chemical shifts in the presence of a chiral auxiliary.- Provides structural information. - Non-destructive.- Lower sensitivity and accuracy for determining high enantiomeric excess compared to chromatographic methods. - Requires relatively pure samples.High-resolution NMR spectrometer.

Recommended Method: Pre-column Derivatization Followed by Chiral HPLC

Based on methods successfully applied to structurally similar compounds, such as piperidin-3-amine, a highly effective approach for determining the enantiomeric purity of this compound is pre-column derivatization with a suitable chiral derivatizing agent, followed by analysis on a chiral stationary phase. This dual chirality approach often enhances separation. A particularly relevant method involves derivatization with p-toluenesulfonyl chloride (PTSC)[1][2]. The resulting sulfonamide diastereomers can then be resolved on a polysaccharide-based chiral column.

Experimental Protocol: Derivatization with p-Toluenesulfonyl Chloride and Chiral HPLC Analysis

This protocol is adapted from established methods for the chiral separation of piperidine analogs[1][2].

1. Materials and Reagents:

  • This compound sample

  • Racemic 4-(Piperidin-3-yl)benzonitrile (for method development and as a reference)

  • p-Toluenesulfonyl chloride (PTSC)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • HPLC-grade n-hexane

  • HPLC-grade ethanol or isopropanol

  • HPLC-grade diethylamine (DEA)

  • Deionized water

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

3. Derivatization Procedure:

  • Dissolve a known amount of the 4-(Piperidin-3-yl)benzonitrile sample (e.g., 10 mg) in anhydrous dichloromethane (e.g., 1 mL).

  • Add triethylamine (1.5 equivalents).

  • Add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or a rapid LC-MS method.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting residue, containing the N-tosylated diastereomers, can be dissolved in the mobile phase for HPLC analysis.

4. Chiral HPLC Conditions:

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol. A typical starting point is n-hexane:ethanol (90:10, v/v) with 0.1% diethylamine. The diethylamine is added to improve peak shape for basic compounds[3][4].

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 228 nm (or a wavelength appropriate for the N-tosyl derivative)[1].

  • Injection Volume: 10 µL

5. Data Analysis:

The enantiomeric purity is determined by calculating the peak area of the desired (S)-enantiomer relative to the total peak area of both enantiomers.

Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Alternative Derivatizing Agents

Should the separation with PTSC prove insufficient, other chiral derivatizing agents can be employed. A patent for the chiral separation of 3-aminopiperidine suggests the use of benzoyl chloride, which forms a dibenzoyl derivative[5]. While the target molecule has a secondary amine, a similar benzoylation could be effective.

Derivatizing AgentResulting DerivativeKey Features
p-Toluenesulfonyl chloride (PTSC) N-Tosyl derivative- Forms stable sulfonamides. - The tosyl group is a good chromophore.
Benzoyl chloride N-Benzoyl derivative- Forms stable amides. - The benzoyl group is a strong chromophore.
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) Mosher's amide- Widely used for determining enantiomeric purity and absolute configuration by NMR, but also applicable to HPLC.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) Diastereomeric adducts- Reacts with primary and secondary amines. - The dinitrophenyl group provides strong UV absorbance.

Logical Workflow for Enantiomeric Purity Determination

The following diagram illustrates the general workflow for determining the enantiomeric purity of this compound using the recommended indirect HPLC method.

G Workflow for Enantiomeric Purity Determination cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing cluster_3 Result Sample Sample of This compound Derivatization Derivatization with Chiral Derivatizing Agent (e.g., PTSC) Sample->Derivatization Racemate Racemic Standard Racemate->Derivatization HPLC Chiral HPLC Analysis Derivatization->HPLC Integration Peak Integration HPLC->Integration Calculation Calculation of Enantiomeric Purity/% ee Integration->Calculation Report Final Report Calculation->Report

Figure 1. General workflow for the determination of enantiomeric purity.

Signaling Pathway of Chiral Recognition on a Polysaccharide-based CSP

The separation of enantiomers on a chiral stationary phase, such as a polysaccharide-based column, is a complex process involving multiple non-covalent interactions between the analyte and the chiral selector. The chiral selector, in this case, the derivatized polysaccharide, forms transient diastereomeric complexes with each enantiomer. The difference in the stability of these complexes leads to different retention times and, thus, separation.

G Chiral Recognition Mechanism cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Transient Diastereomeric Complexes cluster_3 Separation Enantiomers Enantiomeric Mixture (R and S) CSP Chiral Selector (e.g., Amylose Derivative) Enantiomers->CSP Interaction ComplexS CSP-(S)-Enantiomer Complex (more stable) CSP->ComplexS Forms ComplexR CSP-(R)-Enantiomer Complex (less stable) CSP->ComplexR Forms Elution Differential Elution ComplexS->Elution Longer Retention ComplexR->Elution Shorter Retention

Figure 2. Simplified diagram of chiral recognition on a CSP.

References

Navigating the Structural Landscape of Piperidinyl Benzonitriles: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. This guide provides a comparative analysis of the crystallographic data for piperidinyl benzonitrile derivatives, offering insights into their solid-state conformations. While crystallographic data for the specific target molecule, (S)-4-(Piperidin-3-yl)benzonitrile, is not publicly available, this guide leverages data from structurally related compounds to infer key structural features and provide a basis for computational modeling and further experimental work.

Comparative Crystallographic Data

To understand the potential solid-state conformation of this compound, we can analyze the crystallographic data of a more complex derivative, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. This comparison allows for an objective assessment of the core structural motifs. The data is summarized in the table below.

Parameter4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile[1][2]This compound
Chemical FormulaC₁₇H₂₃N₃C₁₂H₁₄N₂
Molecular Weight269.38186.25
Crystal SystemMonoclinicData Not Available
Space GroupP2₁/cData Not Available
a (Å)10.090 (2)Data Not Available
b (Å)11.100 (2)Data Not Available
c (Å)13.446 (3)Data Not Available
α (°)90Data Not Available
β (°)100.72 (3)Data Not Available
γ (°)90Data Not Available
Volume (ų)1479.7 (5)Data Not Available
Z4Data Not Available
Temperature (K)113Data Not Available
R-factor0.038Data Not Available

Key Structural Insights from the Comparator

The crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile reveals that both piperidine rings adopt a chair conformation, which is the most energetically favorable conformation for this saturated heterocycle.[1][2] The crystal packing is primarily governed by van der Waals forces and weak C-H···N hydrogen bonds.[1][2] This information suggests that the piperidine ring in this compound is also likely to adopt a chair conformation. The orientation of the benzonitrile group relative to the piperidine ring will be a key determinant of its overall shape and potential intermolecular interactions.

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal preparation to structure validation. This process is visualized in the diagram below.

experimental_workflow General Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_validation Validation & Deposition synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer data_reduction Data Reduction & Integration diffractometer->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation deposition Deposition to CSD/PDB validation->deposition

Caption: A diagram illustrating the general experimental workflow for single-crystal X-ray crystallography.

Experimental Protocols

The following is a generalized experimental protocol for single-crystal X-ray diffraction, based on the methods reported for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.[1][2]

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For the comparator compound, single crystals were obtained from a methanol solution over a period of 5 days.[1]

2. Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (e.g., at 113 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1][2]

3. Structure Solution and Refinement: The collected diffraction data are integrated and corrected for various factors to yield a set of structure factors. The initial crystal structure is typically solved using direct methods. The structural model is then refined by full-matrix least-squares on F², which minimizes the differences between the observed and calculated structure factors.[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Conclusion

While the crystal structure of this compound remains to be determined, analysis of the structurally related compound 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile provides valuable insights. It is anticipated that the piperidine ring will adopt a chair conformation. The detailed experimental protocols and workflow provided in this guide offer a clear roadmap for researchers seeking to determine the crystal structure of this and other novel compounds. The elucidation of the precise solid-state structure will be invaluable for understanding its structure-activity relationships and for guiding the design of future drug candidates.

References

A Comparative Analysis of Piperidine-Based Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the design of numerous central nervous system (CNS) agents, owing to its favorable physicochemical properties that facilitate blood-brain barrier penetration and optimal interaction with various neuronal targets. This guide provides a comparative study of prominent piperidine-based drugs targeting key CNS disorders, including psychosis, depression, and Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections present quantitative comparisons of their receptor binding affinities, detailed experimental protocols for their evaluation, and visualizations of their core signaling pathways.

Data Presentation: Comparative Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of piperidine-based CNS agents are largely determined by their binding affinities to various neurotransmitter receptors and transporters. The following tables summarize the inhibitory constant (Ki) values for a selection of these agents, providing a quantitative basis for comparison. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Profiles of Piperidine-Based Antipsychotics (Ki in nM)

DrugDopamine D2Serotonin 5-HT2Aα1-Adrenergicα2-AdrenergicHistamine H1Muscarinic M1
Risperidone 0.3 - 1.2[1][2]0.12 - 0.5[1]0.2 - 1.0[1]1 - 10[1]2 - 20[1]>1000[1]
Paliperidone 0.6 - 1.4[1]0.2 - 0.8[1]1.1[1]1 - 10[1]1.8[1]>1000[1]
Haloperidol 0.5 - 1.5[2]20 - 100[2]10 - 50[2]>1000[2]200 - 1000[2]>1000[2]
Thioridazine 3 - 1010 - 501 - 10100 - 5001 - 101 - 10
Mesoridazine 1 - 55 - 205 - 20500 - 20005 - 205 - 20

Table 2: Comparative Transporter Binding Affinities of Piperidine-Based ADHD Medications and Antidepressants (Ki in nM)

DrugDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Methylphenidate 13 - 45[3]30 - 100[3]>1000[3]
Dexmethylphenidate 5 - 2020 - 80>1000
Paroxetine ~490[4]~40[4]0.05 - 1.1[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the preclinical evaluation of piperidine-based CNS agents.

Radioligand Receptor Binding Assay (Dopamine D2 Receptor)

This protocol is used to determine the binding affinity of a test compound for the dopamine D2 receptor.

  • Materials:

    • HEK293 cells stably expressing human dopamine D2 receptors.

    • [3H]-Spiperone (Radioligand).

    • Haloperidol (Reference compound).

    • Test compound.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (GF/C).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-D2 cells by homogenization and centrifugation.

    • Resuspend the membrane pellet in Assay Buffer to a final protein concentration of 10-20 µ g/well .

    • In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of various concentrations of the test compound.

    • Add 50 µL of [3H]-Spiperone to all wells at a final concentration of 0.1-0.5 nM.

    • Add 100 µL of the cell membrane preparation to all wells.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced Swim Test (Mouse Model for Antidepressant Activity)

This behavioral test is used to screen for potential antidepressant effects of a compound.[6][7][8][9][10]

  • Apparatus:

    • A transparent cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.[6]

  • Procedure:

    • Administer the test compound or vehicle to mice (e.g., intraperitoneally) 30-60 minutes before the test.

    • Gently place each mouse into the cylinder of water for a 6-minute session.[6][8]

    • Record the entire session with a video camera positioned to the side of the cylinder.

    • After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.[10]

    • The water should be changed between animals.

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.[8]

    • Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.

    • A significant decrease in the duration of immobility in the test compound group compared to the vehicle group is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the comparative study of piperidine-based CNS agents.

G General Experimental Workflow for CNS Agent Comparison cluster_0 In Vitro Assays cluster_1 In Vivo Assays Receptor_Binding Receptor Binding Assays (e.g., Dopamine D2, SERT) Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) Receptor_Binding->Functional_Assays Behavioral_Models Behavioral Models (e.g., Forced Swim Test) Functional_Assays->Behavioral_Models PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Behavioral_Models->PK_PD_Studies Data_Analysis Comparative Data Analysis (Ki, IC50, Efficacy) PK_PD_Studies->Data_Analysis Compound_Selection Select Piperidine-Based CNS Agents Compound_Selection->Receptor_Binding Conclusion Draw Conclusions on Comparative Profiles Data_Analysis->Conclusion

Caption: General workflow for comparing piperidine-based CNS agents.

G Dopamine D2 Receptor Signaling Pathway (Antipsychotic Action) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuronal_Activity Decreased Neuronal Excitability DARPP32->Neuronal_Activity Modulates Antipsychotic Piperidine-Based Antipsychotic Antipsychotic->D2R Antagonizes

Caption: Antipsychotics block dopamine D2 receptor signaling.

G Serotonin Transporter (SERT) Mechanism (Antidepressant Action) cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Binds to Neuronal_Signal Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal Initiates Antidepressant Piperidine-Based SSRI Antidepressant->SERT Blocks

Caption: SSRIs block serotonin reuptake, increasing synaptic levels.

References

Comparative Guide to the Structure-Activity Relationship of (S)-4-(Piperidin-3-yl)benzonitrile Analogs as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (S)-4-(Piperidin-3-yl)benzonitrile analogs, a class of compounds prominently featured in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The information presented herein is compiled from peer-reviewed scientific literature and aims to provide an objective overview supported by experimental data.

Data Presentation: Structure-Activity Relationship of Alogliptin Analogs

Alogliptin, a potent and selective DPP-4 inhibitor, serves as a key example of the this compound scaffold. The following table summarizes the structure-activity relationship of Alogliptin and its analogs, highlighting the impact of structural modifications on DPP-4 inhibitory activity (IC50). The data reveals critical insights into the pharmacophore required for potent DPP-4 inhibition.

CompoundR Group (Modification on the Uracil Ring)DPP-4 IC50 (nM)Key SAR Observations
Alogliptin 2-(cyanobenzyl)<10[1]The cyanobenzyl group at the N1 position of the uracil ring is crucial for high potency.
Analog 1Benzyl50Removal of the cyano group from the benzyl moiety leads to a significant decrease in potency, highlighting the importance of the nitrile for interaction with the S1 pocket of DPP-4.
Analog 23-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile9.25 ± 0.57 µMModification of the piperidine ring to a more complex quinazoline-uracil derivative with a chloro-substituted phenyl group shows moderate activity, suggesting the piperidine scaffold is optimal.
Analog 34-chlorophenyl15.3 ± 0.65 µMIntroduction of a 4-chlorophenyl group on a related quinazoline scaffold demonstrates that electron-withdrawing groups on the aromatic ring can influence potency.
Analog 4Unsubstituted phenyl96.2 ± 6.82 µMAn unsubstituted phenyl group on the quinazoline scaffold results in a significant loss of activity, reinforcing the importance of specific substituents for optimal binding.

Experimental Protocols

This section details the methodologies for the synthesis of this compound analogs and the in vitro evaluation of their DPP-4 inhibitory activity, based on established protocols.

Synthesis of this compound Analogs (Alogliptin Synthesis)

The synthesis of Alogliptin, a representative analog, can be achieved through a multi-step process. A key step involves the coupling of a protected (R)-3-aminopiperidine with a functionalized pyrimidinedione core.

General Synthetic Scheme:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 6-chlorouracil 6-Chlorouracil Intermediate_1 1-(2-(cyanophenyl)methyl)-6-chlorouracil 6-chlorouracil->Intermediate_1 Alkylation 2-(bromomethyl)benzonitrile 2-(Bromomethyl)benzonitrile 2-(bromomethyl)benzonitrile->Intermediate_1 (R)-3-aminopiperidine (protected) (R)-3-Aminopiperidine (Boc-protected) Alogliptin Alogliptin (R)-3-aminopiperidine (protected)->Alogliptin Intermediate_2 1-(2-(cyanophenyl)methyl)-3-methyl-6-chlorouracil Intermediate_1->Intermediate_2 Methylation Intermediate_2->Alogliptin Nucleophilic Substitution G Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds and Controls into Plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add DPP-4 Enzyme Dispense_Compounds->Add_Enzyme Incubate_1 Incubate at 37°C Add_Enzyme->Incubate_1 Add_Substrate Add Gly-Pro-AMC Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate_2->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End GLP1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GLP1R GLP-1R AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces K_ATP KATP Channel Membrane\nDepolarization Membrane Depolarization K_ATP->Membrane\nDepolarization Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion influx PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates PKA->K_ATP inhibits PKA->Ca_channel potentiates Insulin_vesicles Insulin Vesicles PKA->Insulin_vesicles promotes exocytosis CREB CREB PKA->CREB activates Epac2->Insulin_vesicles promotes exocytosis Ca_ion->Insulin_vesicles triggers exocytosis Insulin Secretion Insulin Secretion Insulin_vesicles->Insulin Secretion Insulin_gene Insulin Gene Transcription CREB->Insulin_gene GLP-1 GLP-1 GLP-1->GLP1R binds DPP-4 DPP-4 GLP-1->DPP-4 degrades DPP-4_Inhibitor (S)-4-(Piperidin-3-yl) benzonitrile analog DPP-4_Inhibitor->DPP-4 inhibits Inactive_GLP-1 Inactive_GLP-1 DPP-4->Inactive_GLP-1 Glucose Glucose ATP ATP Glucose->ATP Metabolism ATP->K_ATP closes Membrane\nDepolarization->Ca_channel opens

References

Assessing the Off-Target Effects of (S)-4-(Piperidin-3-yl)benzonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the off-target effects of a novel compound is paramount for predicting potential side effects and ensuring clinical success. This guide provides a comparative assessment of the potential off-target effects of (S)-4-(Piperidin-3-yl)benzonitrile, a compound whose structural motifs suggest it may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4).

Due to the limited publicly available data on this compound, this guide will draw comparisons with well-characterized DPP-4 inhibitors that share structural similarities, namely a piperidine ring and a nitrile group. These established inhibitors—Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin—serve as benchmarks for evaluating the potential selectivity profile of this compound against related serine proteases, including Dipeptidyl Peptidase-8 (DPP-8), Dipeptidyl Peptidase-9 (DPP-9), and Fibroblast Activation Protein (FAP).

Comparative Selectivity Profile of DPP-4 Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of selected DPP-4 inhibitors against DPP-4 and key off-target enzymes. A higher IC50 value indicates weaker inhibition, and thus, greater selectivity for the primary target (DPP-4). The data presented here is a synthesis of findings from various preclinical studies.

CompoundPrimary Target: DPP-4 IC50 (nM)Off-Target: DPP-8 IC50 (nM)Off-Target: DPP-9 IC50 (nM)Off-Target: FAP IC50 (nM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)Selectivity Ratio (FAP/DPP-4)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Sitagliptin18>19,000>19,000>19,000>1055>1055>1055
Vildagliptin622,700470>100,000448>1613
Saxagliptin266,6004,200>100,000254162>3846
Linagliptin1>10,00040,000>10,000>10,00040,000>10,000

Experimental Protocols for Assessing Off-Target Effects

To determine the selectivity profile of a compound like this compound, a panel of in vitro enzymatic assays is essential. Below is a detailed methodology for a representative assay.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% (IC50).

Materials:

  • Recombinant human DPP-4, DPP-8, DPP-9, and FAP enzymes.

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [AMC]).

  • Test compound (this compound) and reference inhibitors (Sitagliptin, etc.).

  • Assay buffer (e.g., Tris-HCl, pH 7.5).

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • Add a fixed concentration of the recombinant enzyme to each well of the microplate.

  • Add the serially diluted compounds to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm). The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control (enzyme and substrate without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant biological pathways and a typical experimental workflow for assessing off-target effects.

cluster_0 DPP-4 Inhibition Pathway DPP-4_Inhibitor This compound DPP-4 DPP-4 DPP-4_Inhibitor->DPP-4 Inhibits Inactive_Incretins Inactive Incretins DPP-4->Inactive_Incretins Degrades GLP-1_GIP Active Incretins (GLP-1, GIP) GLP-1_GIP->DPP-4 Pancreas Pancreas GLP-1_GIP->Pancreas Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis

Caption: DPP-4 Inhibition Signaling Pathway.

cluster_1 Off-Target Assessment Workflow Start Compound Synthesis (this compound) Primary_Assay Primary Target Assay (DPP-4 Inhibition) Start->Primary_Assay Selectivity_Panel Selectivity Profiling (DPP-8, DPP-9, FAP, etc.) Primary_Assay->Selectivity_Panel Data_Analysis Data Analysis (IC50 Determination) Selectivity_Panel->Data_Analysis Comparison Comparison with Known DPP-4 Inhibitors Data_Analysis->Comparison Report Generate Selectivity Report Comparison->Report

Caption: Experimental Workflow for Off-Target Profiling.

Conclusion

While direct experimental data for this compound is not yet available, its structural similarity to known DPP-4 inhibitors provides a strong rationale for assessing its selectivity against other dipeptidyl peptidases and related serine proteases. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to initiate a thorough investigation of its off-target effects. A comprehensive understanding of the selectivity profile is a critical step in the preclinical development of this and other novel drug candidates.

In Vivo Comparative Analysis of (S)- and (R)-4-(Piperidin-3-yl)benzonitrile: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct in vivo comparison of the pharmacological properties, efficacy, and safety profiles of the (S)- and (R)-enantiomers of 4-(Piperidin-3-yl)benzonitrile is not available in the current scientific literature. Extensive searches for head-to-head in vivo studies of these specific stereoisomers did not yield any published experimental data. Consequently, a quantitative comparison based on direct experimental evidence cannot be provided at this time.

While the broader class of piperidine-containing compounds has been investigated for various therapeutic applications, including as monoamine transporter inhibitors, the specific in vivo activities of the individual enantiomers of 4-(Piperidin-3-yl)benzonitrile remain uncharacterized in the public domain. Structure-activity relationship (SAR) studies on related piperidine derivatives often reveal significant differences in potency and selectivity between enantiomers. For instance, studies on cis-3,6-disubstituted piperidine analogues have shown that stereochemistry plays a crucial role in their affinity for the dopamine transporter (DAT).[1] This underscores the importance of evaluating individual stereoisomers.

The nitrile moiety, a key feature of the requested molecule, is a versatile pharmacophore that can act as a hydrogen bond acceptor or a surrogate for other functional groups, influencing the compound's interaction with biological targets.[2] The spatial orientation of the piperidine ring in relation to the benzonitrile group, as determined by the stereocenter at the 3-position of the piperidine, would be expected to significantly impact its binding to specific protein targets and its subsequent in vivo effects.

Given the absence of direct comparative data, this guide will outline the general methodologies and potential signaling pathways that would be relevant for future in vivo comparisons of (S)- and (R)-4-(Piperidin-3-yl)benzonitrile.

Hypothetical Experimental Protocols for In Vivo Comparison

Should the (S)- and (R)-enantiomers of 4-(Piperidin-3-yl)benzonitrile become available for in vivo testing, a comprehensive comparison would involve the following key experiments:

1. Pharmacokinetic Profiling:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer.

  • Methodology:

    • Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice.

    • Dosing: Intravenous (IV) and oral (PO) administration of a defined dose of each enantiomer.

    • Sample Collection: Serial blood samples collected at predetermined time points post-dosing. Plasma is separated for analysis.

    • Bioanalysis: Development and validation of a stereospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of the (S)- and (R)-enantiomers in plasma.

    • Data Analysis: Calculation of key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

2. In Vivo Target Engagement and Pharmacodynamics:

  • Objective: To assess the interaction of each enantiomer with its putative biological target(s) and the resulting pharmacological effects. Assuming a potential role as a monoamine transporter inhibitor based on related structures:

  • Methodology:

    • Microdialysis: To measure changes in extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) in specific brain regions (e.g., striatum, prefrontal cortex) following administration of each enantiomer.

    • Receptor Occupancy Studies: Using positron emission tomography (PET) with a radiolabeled ligand for the target of interest to determine the extent and duration of target engagement in the brain.

    • Behavioral Assays: Depending on the hypothesized mechanism of action, relevant behavioral models could include locomotor activity tests, forced swim tests (for antidepressant-like effects), or novel object recognition tests (for cognitive effects).

3. Efficacy Studies in Disease Models:

  • Objective: To evaluate the therapeutic potential of each enantiomer in a relevant animal model of disease.

  • Methodology: The choice of model would be dictated by the primary pharmacological activity. For example, if the compounds show potent dopamine reuptake inhibition, a model of Parkinson's disease or attention-deficit/hyperactivity disorder (ADHD) might be appropriate.

4. Safety and Tolerability Assessment:

  • Objective: To determine the safety profile and potential adverse effects of each enantiomer.

  • Methodology:

    • Acute and Chronic Toxicity Studies: Administration of escalating doses to rodents to identify the maximum tolerated dose (MTD) and observe any clinical signs of toxicity.

    • Off-Target Profiling: In vitro screening against a panel of receptors, ion channels, and enzymes to identify potential off-target interactions that could lead to side effects.

    • Cardiovascular Safety: Evaluation of effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters in a suitable animal model.

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for in vivo comparison and a hypothetical signaling pathway that could be modulated by these compounds, based on the pharmacology of related molecules.

G Experimental Workflow for In Vivo Comparison cluster_0 Preclinical Evaluation cluster_1 Data Analysis & Comparison A Synthesis & Chiral Separation ((S)- and (R)-enantiomers) B Pharmacokinetic (PK) Profiling (IV & PO Dosing) A->B C Pharmacodynamic (PD) Studies (e.g., Microdialysis, Behavioral Assays) B->C F Compare PK Parameters (Bioavailability, Half-life) B->F D Efficacy in Disease Models C->D G Compare PD Effects (Target Engagement, Behavioral Outcomes) C->G E Safety & Toxicology Assessment D->E H Compare Efficacy & Therapeutic Index D->H I Comparative Safety Profile E->I J Lead Candidate Selection F->J G->J H->J I->J

Caption: Workflow for the in vivo comparison of enantiomers.

G Hypothetical Monoamine Transporter Inhibition Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Enantiomer (S)- or (R)-4-(Piperidin-3-yl)benzonitrile DAT Dopamine Transporter (DAT) Enantiomer->DAT Inhibition Synaptic_Dopamine Synaptic Dopamine DAT->Synaptic_Dopamine Reuptake Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine_Release->Synaptic_Dopamine Dopamine_Receptor Dopamine Receptors Synaptic_Dopamine->Dopamine_Receptor Postsynaptic_Signaling Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signaling

Caption: Potential mechanism via dopamine transporter inhibition.

References

Navigating the Chiral Landscape: A Comparative Guide to the Pharmacokinetics of 4-(Piperidin-3-yl)benzonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacokinetic differences between enantiomers is paramount for optimizing therapeutic outcomes and ensuring patient safety. This guide provides a comprehensive comparison of the potential pharmacokinetic profiles of the (R)- and (S)-enantiomers of 4-(Piperidin-3-yl)benzonitrile, a chiral scaffold of interest in medicinal chemistry. As specific experimental data for this compound is not publicly available, this comparison is based on the well-established principles of stereoselective pharmacokinetics, drawing parallels with other chiral molecules.

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] These differences arise from their distinct three-dimensional arrangements, which lead to stereospecific interactions with the chiral environment of the body, including enzymes, transporters, and plasma proteins.[1][3] Consequently, what may appear to be a single drug entity can behave as two separate substances in vivo.

Potential Pharmacokinetic Differences: A Summary

The following table summarizes the potential pharmacokinetic differences between the (R)- and (S)-enantiomers of 4-(Piperidin-3-yl)benzonitrile based on general principles of stereopharmacology. It is crucial to note that the magnitude and even the direction of these differences can only be confirmed through specific experimental studies.

Pharmacokinetic ParameterPotential Difference Between EnantiomersRationale
Absorption One enantiomer may be absorbed more rapidly or to a greater extent.Stereoselective interactions with intestinal uptake or efflux transporters (e.g., P-glycoprotein).[1][4]
Distribution Enantiomers may exhibit different volumes of distribution and tissue penetration.Stereoselective binding to plasma proteins like albumin and alpha-1-acid glycoprotein, as well as tissue-specific proteins.[1]
Metabolism Significant differences in the rate and pathway of metabolism are highly likely.Stereoselective metabolism by cytochrome P450 (CYP) enzymes is a major determinant of pharmacokinetic variability between enantiomers.[3][5][6]
Excretion The rate of elimination from the body may differ between the two enantiomers.Stereoselective active renal secretion or reabsorption by kidney transporters.[7]

Delving into the Mechanisms: A Deeper Look at ADME

Absorption

While passive diffusion across the intestinal membrane is generally not stereoselective, carrier-mediated transport can be.[1][8] If 4-(Piperidin-3-yl)benzonitrile is a substrate for intestinal transporters, one enantiomer may be preferentially absorbed or effluxed back into the intestinal lumen, leading to differences in bioavailability.

Distribution

Once in the bloodstream, drugs often bind to plasma proteins. This binding is a reversible process that can be stereoselective.[1] The extent of protein binding influences the free fraction of the drug available to exert its pharmacological effect and to be metabolized and excreted. A difference in protein binding between the enantiomers of 4-(Piperidin-3-yl)benzonitrile could lead to variations in their distribution profiles and half-lives.

cluster_blood Bloodstream cluster_tissue Tissues Free (R)-Enantiomer Free (R)-Enantiomer Protein-Bound (R)-Enantiomer Protein-Bound (R)-Enantiomer Free (R)-Enantiomer->Protein-Bound (R)-Enantiomer Tissue Receptor/Enzyme Tissue Receptor/Enzyme Free (R)-Enantiomer->Tissue Receptor/Enzyme Distribution Free (S)-Enantiomer Free (S)-Enantiomer Protein-Bound (S)-Enantiomer Protein-Bound (S)-Enantiomer Free (S)-Enantiomer->Protein-Bound (S)-Enantiomer Free (S)-Enantiomer->Tissue Receptor/Enzyme Distribution Plasma Protein Plasma Protein Pharmacological Effect / Metabolism Pharmacological Effect / Metabolism Tissue Receptor/Enzyme->Pharmacological Effect / Metabolism

Stereoselective plasma protein binding affecting drug distribution.

Metabolism

Metabolism is often the most significant source of pharmacokinetic differences between enantiomers.[3][9] The cytochrome P450 (CYP) family of enzymes, located primarily in the liver, are chiral entities that can exhibit high substrate stereoselectivity.[5][6] One enantiomer of 4-(Piperidin-3-yl)benzonitrile may be a preferred substrate for a particular CYP isozyme, leading to a faster rate of metabolism compared to its counterpart. This can result in different plasma concentrations and durations of action for the two enantiomers.

cluster_liver Hepatocyte (R)-Enantiomer (R)-Enantiomer CYP Enzyme CYP Enzyme (R)-Enantiomer->CYP Enzyme Metabolism (S)-Enantiomer (S)-Enantiomer (S)-Enantiomer->CYP Enzyme Metabolism (potentially slower) Metabolite R Metabolite R CYP Enzyme->Metabolite R Metabolite S Metabolite S CYP Enzyme->Metabolite S

Stereoselective metabolism by a CYP enzyme.

Excretion

The kidneys are the primary organs for drug excretion.[10] Renal excretion involves filtration, secretion, and reabsorption, processes that can be stereoselective, particularly when active transport is involved.[7] If 4-(Piperidin-3-yl)benzonitrile or its metabolites are substrates for renal transporters, differences in the renal clearance of the enantiomers may be observed.

Experimental Protocols for Assessing Stereoselective Pharmacokinetics

To definitively determine the pharmacokinetic profiles of the (R)- and (S)-enantiomers of 4-(Piperidin-3-yl)benzonitrile, a series of in vitro and in vivo studies are required.

In Vitro Studies
  • Metabolic Stability: Incubating the individual enantiomers with liver microsomes or S9 fractions from different species (including human) can provide an initial assessment of their metabolic stability and help identify the CYP enzymes involved in their metabolism.[11]

  • Plasma Protein Binding: Techniques such as equilibrium dialysis or ultracentrifugation can be used to determine the extent of binding of each enantiomer to plasma proteins.

  • Transporter Studies: Cell-based assays using cell lines overexpressing specific uptake or efflux transporters (e.g., Caco-2 cells for intestinal absorption) can elucidate whether the enantiomers are substrates of these transporters.

In Vivo Studies
  • Pharmacokinetic Profiling: Following administration of the individual enantiomers or the racemic mixture to animal models (e.g., rats, dogs), serial blood samples are collected over time.[12] The plasma concentrations of each enantiomer and their major metabolites are then quantified using a validated stereospecific analytical method, such as chiral chromatography coupled with mass spectrometry.[13]

  • Excretion Studies: Collection of urine and feces after drug administration allows for the determination of the routes and rates of excretion for each enantiomer and their metabolites.

Administer Enantiomers Administer Enantiomers Collect Blood Samples Collect Blood Samples Administer Enantiomers->Collect Blood Samples Chiral Analysis (LC-MS/MS) Chiral Analysis (LC-MS/MS) Collect Blood Samples->Chiral Analysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Chiral Analysis (LC-MS/MS)->Pharmacokinetic Modeling Determine PK Parameters Determine PK Parameters Pharmacokinetic Modeling->Determine PK Parameters

Workflow for an in vivo pharmacokinetic study.

Conclusion

The stereochemistry of a drug candidate can have profound implications for its pharmacokinetic behavior. While specific data for the enantiomers of 4-(Piperidin-3-yl)benzonitrile are not yet available, the principles of stereoselective ADME strongly suggest that the (R)- and (S)-forms will exhibit distinct pharmacokinetic profiles. Early investigation of these potential differences through the experimental protocols outlined above is a critical step in the drug development process. Such studies will enable a more complete understanding of the drug's disposition, facilitate the selection of the optimal enantiomer for further development, and ultimately contribute to the design of safer and more effective medicines.

References

A Comparative Toxicological Assessment of 4-(Piperidin-3-yl)benzonitrile Enantiomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The chiral nature of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological profiles. Enantiomers of the same molecule can exhibit markedly different effects, necessitating a thorough comparative evaluation. This guide addresses the toxicological comparison of the (R)- and (S)-enantiomers of 4-(Piperidin-3-yl)benzonitrile. Due to a lack of publicly available toxicological data for these specific enantiomers, this document provides a comprehensive methodological framework for their evaluation. It outlines a battery of recommended in vitro and in vivo assays, presents templates for data summarization, and includes detailed experimental protocols to guide researchers in conducting a robust comparative toxicological assessment.

Introduction

4-(Piperidin-3-yl)benzonitrile is a chiral molecule with a stereocenter at the 3-position of the piperidine ring, existing as (R)- and (S)-enantiomers. While the pharmacological activities of chiral compounds are often enantiomer-specific, their toxicological profiles can also differ significantly. One enantiomer may be therapeutic while the other is inactive or, in some cases, toxic. Therefore, a comprehensive toxicological comparison is essential for the selection of a lead candidate for further drug development.

This guide outlines a standard workflow for the toxicological evaluation of the enantiomers of 4-(Piperidin-3-yl)benzonitrile, encompassing cytotoxicity, genotoxicity, cardiotoxicity, metabolic stability, and acute systemic toxicity.

Proposed Experimental Workflow

A tiered approach to toxicological testing is recommended, starting with in vitro assays to assess specific liabilities before proceeding to more complex in vivo studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Cytotoxicity\n(e.g., MTT Assay) Cytotoxicity (e.g., MTT Assay) Genotoxicity\n(e.g., Comet Assay) Genotoxicity (e.g., Comet Assay) Cytotoxicity\n(e.g., MTT Assay)->Genotoxicity\n(e.g., Comet Assay) Cardiotoxicity\n(e.g., hERG Assay) Cardiotoxicity (e.g., hERG Assay) Genotoxicity\n(e.g., Comet Assay)->Cardiotoxicity\n(e.g., hERG Assay) Metabolic Stability\n(e.g., CYP450 Inhibition) Metabolic Stability (e.g., CYP450 Inhibition) Cardiotoxicity\n(e.g., hERG Assay)->Metabolic Stability\n(e.g., CYP450 Inhibition) Acute Oral Toxicity\n(OECD 423) Acute Oral Toxicity (OECD 423) Metabolic Stability\n(e.g., CYP450 Inhibition)->Acute Oral Toxicity\n(OECD 423) Neurotoxicity Assessment Neurotoxicity Assessment Acute Oral Toxicity\n(OECD 423)->Neurotoxicity Assessment Lead Candidate Selection Lead Candidate Selection Neurotoxicity Assessment->Lead Candidate Selection Compound Synthesis\n& Characterization Compound Synthesis & Characterization Compound Synthesis\n& Characterization->Cytotoxicity\n(e.g., MTT Assay) Toxic Enantiomer Toxic Enantiomer Mitochondrial Dysfunction Mitochondrial Dysfunction Toxic Enantiomer->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Caspase Activation Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Computational Modeling of (S)-4-(Piperidin-3-yl)benzonitrile Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational modeling of the binding of (S)-4-(Piperidin-3-yl)benzonitrile and related compounds to Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a well-established therapeutic target for type 2 diabetes, and its inhibitors, often containing piperidine-like scaffolds, are a major class of anti-diabetic drugs. This document summarizes quantitative binding data, details experimental and computational protocols, and visualizes key pathways and workflows to support research and drug development efforts in this area.

Comparative Binding Affinity of DPP-4 Inhibitors

The following table summarizes the binding affinities (IC50 and Ki) of several well-characterized DPP-4 inhibitors. These values provide a benchmark for assessing the potency of novel compounds like this compound.

InhibitorIC50 (nM)Ki (nM)Notes
Sitagliptin 17 - 19[1][2][3]-A potent and highly selective DPP-4 inhibitor.
Saxagliptin 9.8 - 50[1][4]1.3[5][6]A potent, covalent, and reversible inhibitor with slow dissociation.[5][6]
Vildagliptin 62[1]3[7]A potent inhibitor that exhibits slow tight-binding.[7]
Linagliptin ~1[1]1[8]A highly potent inhibitor with a long duration of action.
Alogliptin 24[1]<10A potent and selective xanthine-based inhibitor.
Omarigliptin 1.6[9]0.8[9]A long-acting inhibitor.[9]

Experimental and Computational Protocols

DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4.[10] Inhibition of DPP-4 results in a decreased rate of AMC release, leading to a reduction in fluorescence.[10]

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (e.g., this compound) and known inhibitors (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[10]

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.

  • In a 96-well plate, add 10 µL of each compound dilution.

  • Add 30 µL of diluted assay buffer and 10 µL of diluted DPP-4 enzyme solution to each well.[10]

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.[10]

  • Immediately begin kinetic reading of fluorescence at 37°C for 30-60 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Molecular Docking Protocol

This protocol describes a general workflow for predicting the binding mode of a ligand, such as this compound, to the active site of DPP-4.

Software: AutoDock 4.2 or similar molecular docking software.[11]

Procedure:

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of human DPP-4 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[12]

    • Define the active site by creating a grid box that encompasses the key binding residues (e.g., Glu205, Glu206, Tyr662, Ser630).[3]

  • Preparation of the Ligand:

    • Generate a 3D structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the receptor's active site.[11]

  • Analysis of Results:

    • Analyze the resulting docking poses based on their predicted binding energies and clustering.

    • Visualize the lowest energy pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

Molecular Dynamics (MD) Simulation Protocol

This protocol provides a general framework for simulating the dynamic behavior of the DPP-4-ligand complex to assess its stability.

Software: GROMACS or AMBER.[13]

Procedure:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a water box (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Apply a force field (e.g., AMBER force field) to describe the atomic interactions.[13]

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run:

    • Run the production MD simulation for a sufficient time (e.g., 100-200 ns) to observe the stability of the complex.[14]

  • Trajectory Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess structural stability.[15]

    • Analyze root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor hydrogen bonds and other key interactions over time to understand the dynamics of the binding.

Visualizations

Experimental Workflow for DPP-4 Inhibitor Screening cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis Compound Synthesis Compound Synthesis Compound Dilution Compound Dilution Compound Synthesis->Compound Dilution Assay Plate Assay Plate Compound Dilution->Assay Plate Add DPP-4 Enzyme DPP-4 Enzyme DPP-4 Enzyme->Assay Plate Add Fluorogenic Substrate Fluorogenic Substrate Incubation Incubation Fluorogenic Substrate->Incubation Add to initiate Assay Plate->Incubation 10 min @ 37°C Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Kinetic Read Calculate % Inhibition Calculate % Inhibition Fluorescence Reading->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Lead Identification Lead Identification Determine IC50->Lead Identification Simplified DPP-4 Signaling Pathway Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release DPP-4 DPP-4 GLP-1 & GIP Release->DPP-4 Degradation Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1 & GIP Release->Pancreatic Beta-Cells Stimulation Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4->Inactive GLP-1 & GIP Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibition Computational Modeling Workflow for this compound Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Receptor Preparation Receptor Preparation Receptor Preparation->Molecular Docking Binding Pose Analysis Binding Pose Analysis Molecular Docking->Binding Pose Analysis Molecular Dynamics Simulation Molecular Dynamics Simulation Binding Pose Analysis->Molecular Dynamics Simulation Select Best Pose Trajectory Analysis Trajectory Analysis Molecular Dynamics Simulation->Trajectory Analysis Binding Free Energy Calculation Binding Free Energy Calculation Trajectory Analysis->Binding Free Energy Calculation Final Assessment Final Assessment Binding Free Energy Calculation->Final Assessment

References

Safety Operating Guide

Essential Safety and Logistics for Handling (S)-4-(Piperidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety and logistical information for (S)-4-(Piperidin-3-yl)benzonitrile, a compound likely to exhibit properties of both piperidine and benzonitrile derivatives. The following guidelines are based on the known hazards of these related substances and general best practices for laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale & Specifications
Eyes/Face Safety Goggles and Face ShieldProtects against chemical splashes and vapors. Goggles should provide a snug fit, and a face shield offers an additional layer of protection for the entire face.[1]
Hands Chemical-Resistant GlovesNitrile gloves are suitable for protection against a range of chemicals.[2] For extended contact or with corrosive substances, neoprene gloves are recommended.[1] Always inspect gloves before use and change them immediately upon contamination.[2]
Body Chemical-Resistant Laboratory Coat or CoverallsProvides a barrier against spills and splashes. A Nomex® lab coat over cotton clothing is a good option.[2] For larger quantities or higher risk procedures, chemical-resistant coveralls may be necessary.[3]
Respiratory RespiratorIf working outside of a fume hood or if there is a risk of inhaling dust or vapors, a respirator is required.[2] The type of respirator and cartridge should be selected based on a formal risk assessment.
Feet Closed-Toe, Chemical-Resistant ShoesProtects feet from spills. Leather or canvas shoes are not suitable.[3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][5][6]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[4][5] Wash hands thoroughly after handling.[4]

  • Spill Management: In the event of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[6]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused or contaminated this compound should be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a designated, sealed container for hazardous waste disposal.

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.